molecular formula C13H17N3O B3395922 Aminopyrine CAS No. 58-15-1

Aminopyrine

Numéro de catalogue: B3395922
Numéro CAS: 58-15-1
Poids moléculaire: 231.29 g/mol
Clé InChI: RMMXTBMQSGEXHJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Aminopyrine (also known as aminophenazone, CAS 58-15-1) is a pyrazolone compound with a molecular formula of C13H17N3O and a molecular weight of 231.29 g/mol . Historically used as a non-narcotic analgesic, anti-inflammatory, and antipyretic agent, its medical use has been largely discontinued in many countries due to the risk of agranulocytosis, a severe and potentially life-threatening reduction in white blood cells . For this reason, it is strictly for research applications. The primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . By blocking the conversion of arachidonic acid to prostaglandin H2, it reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever . One of its notable metabolites, 4-aminoantipyrine, retains similar pharmacological activity and contributes to its overall effects . In modern research, this compound serves as a critical tool in biomedical studies. The 13C-labeled form of this compound is used in a non-invasive breath test to measure cytochrome P-450 metabolic activity, providing a valuable method for assessing liver function . It is also utilized in studies for measuring total body water . Furthermore, its properties are exploited in spectroscopic analysis, such as Terahertz Time-Domain Spectroscopy (THz-TDS), for the identification of molecular skeletal vibrations, which has applications in material characterization and detection methodology development . Researchers value this compound for probing hepatic function, studying inflammatory pathways, and developing analytical techniques. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propriétés

IUPAC Name

4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMXTBMQSGEXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name 4-DIMETHYLAMINOANTIPYRINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20225
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7020504
Record name 4-Dimethylaminoantipyrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Small colorless crystals or white crystalline powder. Aqueous solution slightly alkaline to litmus. pH (5% water solution) 7.5-9. Odorless. Slightly bitter taste. (NTP, 1992), Solid
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name 4-DIMETHYLAMINOANTIPYRINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20225
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name Aminophenazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015493
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), IN PRESENCE OF WATER, READILY ATTACKED BY MILD OXIDIZING AGENTS; ADDITION OF SODIUM BENZOATE TO WATER INCR SOLUBILITY, 1 G SOL IN 1.5 ML ALC, 12 ML BENZENE, 1 ML CHLOROFORM, 13 ML ETHER, 18 ML WATER, SOL IN PETROLEUM ETHER, 2.25e+01 g/L
Details Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-126
Record name 4-DIMETHYLAMINOANTIPYRINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20225
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-126
Record name Aminophenazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01424
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Details Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-126
Record name AMINOPYRINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2135
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-126
Record name Aminophenazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015493
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

LEAFLETS FROM LIGROIN, COLORLESS LEAFLETS, PRISM OR PLATELETS FROM PETROLEUM ETHER OR ETHYL ACETATE

CAS No.

58-15-1, 83-07-8
Record name 4-DIMETHYLAMINOANTIPYRINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20225
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Aminopyrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminopyrine [JAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminophenazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01424
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AMINOPYRINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757388
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name aminophenazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4993
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3H-Pyrazol-3-one, 4-(dimethylamino)-1,2-dihydro-1,5-dimethyl-2-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Dimethylaminoantipyrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aminophenazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.332
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMINOPHENAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01704YP3MO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AMINOPYRINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2135
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Aminophenazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015493
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

225 to 228 °F (NTP, 1992), 107-109 °C, 134.5 °C
Details Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 77
Record name 4-DIMETHYLAMINOANTIPYRINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20225
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 77
Record name Aminophenazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01424
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Details Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 77
Record name AMINOPYRINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2135
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 77
Record name Aminophenazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015493
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Aminopyrine mechanism of action in neuronal cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Aminopyrine and its Analogs in Neuronal Cells

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound and its close, extensively studied analog, 4-aminopyridine (B3432731) (4-AP), in neuronal cells. While this compound (aminophenazone) is historically known as a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes[1][2][3], its structural analogs, particularly 4-AP, are powerful tools in neuroscience and clinical neurology due to their profound effects on neuronal excitability. The primary mechanism of action for 4-AP in the nervous system is the broad-spectrum blockade of voltage-gated potassium (Kv) channels.[4][5] This action leads to a prolongation of the action potential, which in turn enhances calcium influx and neurotransmitter release.[6][7] However, emerging evidence reveals a more complex mechanism, including the direct potentiation of voltage-gated calcium (CaV) channels, independent of Kv channel blockade.[6][8] This guide will dissect these core mechanisms, present quantitative data from key studies, detail relevant experimental protocols, and provide visual diagrams of the involved signaling pathways.

Primary Mechanism: Blockade of Voltage-Gated Potassium (Kv) Channels

The most well-documented action of 4-aminopyridine in neuronal cells is its function as a non-selective inhibitor of voltage-gated potassium channels.[4] These channels are critical for repolarizing the neuronal membrane following an action potential, thereby regulating firing frequency and action potential duration.[9] By blocking these channels, 4-AP disrupts this repolarization process, leading to significant changes in neuronal excitability.[10][11]

State- and Voltage-Dependent Blockade

The blockade of Kv channels by 4-AP is not static; it is highly dependent on the conformational state of the channel and the membrane potential.

  • Open-Channel Block: 4-AP primarily blocks Kv channels when they are in the open (activated) state.[12][13] This means the drug requires channel activation, typically by membrane depolarization, to readily exert its blocking effect.[14]

  • Intracellular Site of Action: Studies indicate that 4-AP crosses the cell membrane in its un-ionized form and acts from the intracellular side of the channel in its ionized (charged) form.[12]

  • Voltage Dependence: The magnitude of the block is voltage-dependent, decreasing as the membrane potential becomes more depolarized (more positive than -20 mV).[14]

  • "Trapping" Mechanism: Once bound within the open channel pore, 4-AP can become trapped when the channel closes upon repolarization.[12][14] The drug can only dissociate when the channel re-opens with subsequent depolarization, a phenomenon known as "use-dependent unblock".[15] Some models also suggest that 4-AP can bind to the closed state of the channel.[15]

Kv_Channel_Block cluster_channel Kv Channel States cluster_drug Modulator Closed Closed State Open Open State (K+ Efflux) Closed->Open Depolarization Open->Closed Repolarization Inactive Inactivated State Open->Inactive Sustained Depolarization Blocked Blocked State (4-AP Bound) Open->Blocked Binding Inactive->Closed Recovery Blocked->Closed Trapping Blocked->Open Unbinding (Use-dependent) AP 4-Aminopyridine (Intracellular)

Caption: State-dependent blockade of Kv channels by 4-Aminopyridine.
Quantitative Data on Kv Channel Inhibition

The sensitivity of different Kv channel subtypes to aminopyridines varies. The following table summarizes key quantitative data from electrophysiological studies.

DrugChannel SubtypePreparationIC50 / KdReference
4-AminopyridineKv1.1Mammalian Sol-8 cells89 µM[14]
3-AminopyridineKv1.1Mammalian Sol-8 cells2.2 mM[14]
4-AminopyridineDelayed Rectifier K+Rabbit coronary myocytes1.37 mM (K1/2)[15]
4-AminopyridineDelayed Rectifier K+Murine B lymphocytes120 µM (Kd, peak)[12]
NerispirdineKv1.1CHO cells3.6 µM[16]
NerispirdineKv1.2CHO cells3.7 µM[16]

Secondary Mechanism: Potentiation of Voltage-Gated Calcium (CaV) Channels

The classical view held that the effects of 4-AP on neurotransmitter release were solely a consequence of Kv channel blockade, which prolongs the action potential and allows more time for CaV channels to remain open. However, significant research has demonstrated that aminopyridines can also directly potentiate high-voltage-activated Ca2+ channels (HVACCs), independent of their action on Kv channels.[6][8]

  • Direct Potentiation: 4-AP and its analogs directly increase currents through HVACCs, including N-type channels.[8] This effect is not mimicked by other Kv channel blockers like tetraethylammonium (B1195904) (TEA) or specific peptide toxins.[6][8]

  • Role of the β Subunit: This potentiation is largely dependent on the intracellular β subunit of the CaV channel. Co-expression of the β subunit with the pore-forming α1 subunit is necessary to observe the full potentiating effect of 4-AP.[8]

  • Shift in Activation: 4-AP shifts the voltage-dependence of N-type channel activation to more negative potentials, meaning the channels can open at lower levels of depolarization.[8]

This dual mechanism provides a more complete explanation for the potent effect of 4-AP on calcium-dependent processes like neurotransmitter release.

Dual_Mechanism cluster_kv Mechanism 1 cluster_cav Mechanism 2 AP 4-Aminopyridine AP_Block Blockade AP->AP_Block AP_Potent Direct Potentiation AP->AP_Potent Kv Kv Channel AP_Prolong Action Potential Prolongation Kv->AP_Prolong leads to AP_Block->Kv inhibits Ca_Influx Increased Intracellular [Ca2+] AP_Prolong->Ca_Influx prolongs Ca2+ influx window CaV CaV Channel (β Subunit) CaV->Ca_Influx increases Ca2+ conductance AP_Potent->CaV enhances Signaling_Pathway AP 4-Aminopyridine Kv Blockade of Kv Channels AP->Kv CaV Potentiation of CaV Channels AP->CaV AP_Prolong Action Potential Prolongation Kv->AP_Prolong Ca_Influx Increased Presynaptic [Ca2+] Influx CaV->Ca_Influx increases conductance AP_Prolong->Ca_Influx increases open time Excitability Increased Neuronal Excitability AP_Prolong->Excitability broadens spike NT_Release Enhanced Neurotransmitter Release Ca_Influx->NT_Release Synaptic_Response Increased Postsynaptic Response (EPSP/IPSP) NT_Release->Synaptic_Response Synaptic_Response->Excitability strengthens input Patch_Clamp_Workflow start Start prep Neuron Isolation & Plating start->prep setup Prepare Pipette & Bath Solutions prep->setup giga_seal Approach Cell & Form Giga-Seal (>1 GΩ) setup->giga_seal whole_cell Rupture Membrane (Whole-Cell Mode) giga_seal->whole_cell baseline Record Baseline Currents (Voltage-Step Protocol) whole_cell->baseline drug_app Perfuse 4-AP Solution baseline->drug_app drug_rec Record Currents with 4-AP drug_app->drug_rec washout Washout with Control Solution drug_rec->washout wash_rec Record Recovery Currents washout->wash_rec analyze Data Analysis (% Inhibition, I-V Curves) wash_rec->analyze end End analyze->end

References

A Technical Guide to the Clinical Research History of Aminopyrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aminopyrine, a pyrazolone (B3327878) derivative, was once a widely used analgesic and antipyretic. However, its clinical use was largely abandoned following the discovery of a significant risk of agranulocytosis, a life-threatening blood dyscrasia. This technical guide provides an in-depth review of the history of this compound's use in clinical research, focusing on its efficacy, pharmacokinetic profile, metabolism, and the mechanisms underlying its severe toxicity. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals, offering insights into early drug development and pharmacovigilance.

Introduction: The Rise and Fall of a Potent Drug

Introduced in the late 19th century, this compound quickly gained popularity due to its potent analgesic and antipyretic effects. It was a common ingredient in many over-the-counter and prescription medications for decades. However, reports of a severe and often fatal side effect, agranulocytosis, began to emerge in the 1930s. This led to a significant decline in its use and eventual withdrawal from the market in many countries. The story of this compound serves as a critical case study in drug safety and the importance of post-marketing surveillance.

Efficacy of this compound: A Review of Clinical Findings

While specific quantitative data from early clinical trials are not extensively documented in readily available literature, historical reports and comparative studies highlight this compound's effectiveness.

Antipyretic Efficacy

Studies in animal models, such as endotoxin-induced fever in rabbits, demonstrated a marked antipyretic effect of intravenously administered this compound.[1] Clinical observations in patients with conditions like Hodgkin's disease also reported successful control of fever with this compound.[2][3]

Analgesic Efficacy

Clinical trials comparing this compound to other analgesics, such as codeine, were conducted to evaluate its effectiveness in managing experimental and pathological pain.[4] The primary endpoint in many of these studies was the change in pain intensity, often measured using a Visual Analogue Scale (VAS) or Verbal Rating Scale (VRS).[5][6][7][8][9]

Table 1: Summary of this compound Efficacy (Illustrative)

IndicationOutcome MeasureReported Efficacy
FeverTemperature ReductionMarked reduction in body temperature
PainVAS/VRS Score ReductionSignificant pain relief comparable to other analgesics

Note: This table is illustrative due to the limited availability of specific quantitative data from historical clinical trials.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile and metabolic fate of this compound is crucial to comprehending both its therapeutic action and its toxicity.

Pharmacokinetic Parameters

Table 2: Pharmacokinetic Properties of this compound in Humans

ParameterValueReference
Half-life (t½) 2-3 hours
Time to Maximum Plasma Concentration (Tmax) 1.5 hours (after a 500 mg oral dose)
Maximum Plasma Concentration (Cmax) 10 µg/mL (after a 500 mg oral dose)
Protein Binding Approximately 15%
Metabolism

This compound is extensively metabolized in the liver, primarily through two major pathways:

  • N-demethylation: This process is mediated by cytochrome P450 enzymes and is the basis for the this compound Breath Test.

  • Acetylation

The main metabolites of this compound include:

  • 4-Methylaminoantipyrine (MAA)

  • 4-Aminoantipyrine (AA)

  • 4-Formylaminoantipyrine (FAA)

  • 4-Acetylaminoantipyrine

The formation of reactive metabolites during its biotransformation is believed to be a key factor in its toxicity.[10][11][12]

Aminopyrine_Metabolism cluster_demethylation N-Demethylation (CYP450) cluster_acetylation Acetylation This compound This compound MAA 4-Methylaminoantipyrine (MAA) This compound->MAA Reactive_Metabolites Reactive Metabolites This compound->Reactive_Metabolites Oxidative Metabolism AA 4-Aminoantipyrine (AA) MAA->AA FAA 4-Formylaminoantipyrine (FAA) AA->FAA Oxidation Acetylated_Metabolite 4-Acetylaminoantipyrine AA->Acetylated_Metabolite

Figure 1: Simplified metabolic pathway of this compound.

The Specter of Agranulocytosis

The most significant and life-threatening adverse effect associated with this compound is agranulocytosis, a severe reduction in the number of granulocytes (a type of white blood cell), which leaves patients highly susceptible to infections. The annual incidence of community-acquired agranulocytosis is estimated to be around 3.46 cases per million people.[13]

Mechanism of this compound-Induced Agranulocytosis

This compound-induced agranulocytosis is primarily an immune-mediated reaction.[14][15][16][17] The proposed mechanism involves the formation of drug-dependent antibodies that lead to the destruction of neutrophils.[14][15] Both the parent drug and its metabolites can act as haptens, binding to neutrophil surface proteins and triggering an immune response.[16] This can result in both the destruction of circulating neutrophils and the suppression of granulocyte production in the bone marrow.[15]

Agranulocytosis_Pathway This compound This compound / Metabolites Neutrophil Neutrophil This compound->Neutrophil Binds to surface proteins Hapten_Complex Hapten-Neutrophil Complex Neutrophil->Hapten_Complex B_Cell B Cell Hapten_Complex->B_Cell Antigen Presentation Immune_Complex Immune Complex Hapten_Complex->Immune_Complex Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Antibodies Drug-dependent Antibodies (IgG, IgM) Plasma_Cell->Antibodies Production Antibodies->Hapten_Complex Bone_Marrow Bone Marrow Precursors Antibodies->Bone_Marrow Targeting Complement Complement Activation Immune_Complex->Complement Destruction Neutrophil Destruction (Phagocytosis / Lysis) Immune_Complex->Destruction Complement->Destruction Suppression Suppression of Granulopoiesis Bone_Marrow->Suppression

Figure 2: Proposed signaling pathway for this compound-induced agranulocytosis.

Table 3: Incidence and Risk of Drug-Induced Agranulocytosis

Drug/Drug ClassOdds Ratio (OR)95% Confidence Interval (CI)Reference
Ticlopidine hydrochloride103.2312.73 - 837.44[13]
Calcium dobesilate77.844.50 - 1346.20[13]
Antithyroid drugs52.755.82 - 478.03[13]
Dipyrone (B125322) (related to this compound) 25.76 8.39 - 179.12 [13]
Spironolactone19.972.27 - 175.89[13]
Carbimazole416.751.5 - 3372.9[18]

Note: Data for dipyrone, a drug structurally and mechanistically related to this compound, is included to provide a quantitative risk estimate.

Experimental Protocols in this compound Research

A variety of experimental methods have been employed to study the pharmacokinetics, metabolism, and toxicity of this compound.

This compound Breath Test (ABT)

The ABT is a non-invasive method used to assess hepatic microsomal enzyme function, specifically cytochrome P450 activity.

  • Principle: The test measures the rate of N-demethylation of this compound. A dose of this compound labeled with a stable isotope (¹³C) or a radioisotope (¹⁴C) is administered to the patient. The labeled methyl group is cleaved by hepatic enzymes and eventually exhaled as labeled CO₂. The rate of labeled CO₂ exhalation reflects the metabolic capacity of the liver.

  • Workflow:

ABT_Workflow start Administer Labeled This compound metabolism Hepatic Metabolism (N-demethylation) start->metabolism exhalation Exhalation of Labeled CO₂ metabolism->exhalation collection Breath Sample Collection exhalation->collection analysis Isotope Ratio Mass Spectrometry collection->analysis result Assessment of Liver Function analysis->result

Figure 3: Workflow of the this compound Breath Test.
High-Performance Liquid Chromatography (HPLC) for Metabolite Analysis

HPLC methods have been developed for the simultaneous determination of this compound and its major metabolites in biological fluids like urine and plasma.[19]

  • Sample Preparation:

    • Alkalinize the urine or plasma sample.

    • Perform liquid-liquid extraction with a suitable organic solvent (e.g., chloroform).

    • Evaporate the organic phase to dryness.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions (Example for Urine Analysis):

    • Column: Spherisorb ODS 5 µm particle-size column (250 x 4.6 mm).[19]

    • Mobile Phase: A mixture of water, methanol, triethylamine, and acetic acid.[19]

    • Detection: UV absorption at 254 nm.[19]

In Vitro Toxicity Assays

Various in vitro assays can be employed to investigate the mechanisms of this compound-induced toxicity.

  • Neutrophil Viability and Function Assays:

    • Principle: These assays assess the direct toxic effects of this compound and its metabolites on neutrophils.

    • Methods:

      • Cell Viability Assays: (e.g., MTT, MTS) to measure cytotoxicity.[20]

      • Neutrophil Extracellular Trap (NET) Formation Assays: To evaluate a specific form of neutrophil cell death.[21]

      • Functional Assays: To assess neutrophil functions like chemotaxis and phagocytosis in the presence of the drug.[22]

  • Detection of Drug-Dependent Antibodies:

    • Principle: These assays are used to identify antibodies in patient serum that bind to neutrophils in the presence of this compound or its metabolites.

    • Methods:

      • Passive Hemagglutination Assay: A historical method for detecting antibodies.[4]

      • Enzyme-Linked Immunosorbent Assay (ELISA): A more modern and sensitive method.[16][23]

      • Flow Cytometry: Can be used to detect antibody binding to the surface of neutrophils.

  • Reactive Metabolite Trapping Assays:

    • Principle: These assays are designed to detect and identify unstable reactive metabolites by "trapping" them with nucleophilic reagents to form stable adducts.

    • Methods:

      • Incubation of this compound with liver microsomes in the presence of trapping agents like glutathione (B108866) (GSH) or potassium cyanide (KCN).[24]

      • Analysis of the resulting adducts using techniques like liquid chromatography-mass spectrometry (LC-MS).[10][11][12]

Conclusion and Future Perspectives

The history of this compound in clinical research offers invaluable lessons for modern drug development. It underscores the critical need for robust post-marketing surveillance to detect rare but severe adverse drug reactions. The elucidation of the immune-mediated mechanism of this compound-induced agranulocytosis has significantly contributed to our understanding of idiosyncratic drug toxicities.

For drug development professionals, the this compound case highlights the importance of:

  • Early assessment of reactive metabolite formation: Utilizing in vitro and in silico tools to predict and identify potentially toxic metabolites early in the drug discovery process.

  • Thorough investigation of immune-mediated toxicities: Employing a range of in vitro assays to screen for the potential of drug candidates to induce immune responses.

  • Stratification of patient populations: Identifying potential genetic or other risk factors that may predispose individuals to adverse drug reactions.

While this compound is no longer in widespread clinical use, the knowledge gained from its study continues to inform safer drug design and development practices, ensuring that the lessons from its past contribute to a safer pharmaceutical future.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Aminopyrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyrine, also known as aminophenazone, is a pyrazolone (B3327878) derivative with potent analgesic, antipyretic, and anti-inflammatory properties.[1] Historically, it was widely used to treat pain and fever. However, due to a significant risk of causing agranulocytosis, a severe and potentially fatal blood disorder, its clinical use has been largely discontinued (B1498344) in many countries.[1] Despite its toxicity concerns, this compound remains a valuable compound in biomedical research. Its metabolism is a key indicator of hepatic microsomal enzyme activity, leading to the development of the this compound breath test, a non-invasive method for assessing liver function.[2][3][4][5][6] This guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols, and key biological pathways.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and analysis.

PropertyValueReference(s)
IUPAC Name 4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one[1]
Synonyms Aminophenazone, Amidopyrine, Dimethylaminoantipyrine[2]
CAS Number 58-15-1[2]
Molecular Formula C₁₃H₁₇N₃O[2]
Molecular Weight 231.29 g/mol [2]
Appearance Small colorless crystals or white crystalline powder[2][3]
Melting Point 107-109 °C[3][7][8]
Boiling Point 373.38 °C (rough estimate)[7]
Solubility Water: 1 g in 18 mL (5.55 g/100 mL)[2][7][8]
Ethanol: 1 g in 1.5 mL[2][8]
Chloroform: 1 g in 1 mL[2][8]
Benzene: 1 g in 12 mL[2][8]
Ether: 1 g in 13 mL[2][8]
DMF: 5 mg/mL[7]
DMSO: 5 mg/mL[7]
pKa 5.0[7]
UV Absorption (λmax) 224 nm (in 0.1 N HCl)[2]
226 nm, 263 nm (in 0.1 N NaOH)[2]
pH 7.5 - 9.0 (5% aqueous solution)[2]
Stability Stable in air, but deteriorates in sunlight. Readily attacked by mild oxidizing agents in the presence of water.[3][7][8]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of this compound's properties.

Melting Point Determination (Capillary Method)

The melting point of this compound is determined using the standard capillary method as outlined in major pharmacopeias.[9]

  • Apparatus: A calibrated melting point apparatus with a heating block or liquid bath and a high-accuracy thermometer or digital sensor.

  • Sample Preparation: A small quantity of dry, powdered this compound is packed into a thin-walled capillary tube to a height of 2.5-3.5 mm.[9]

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is raised rapidly to about 5°C below the expected melting point (approx. 102°C).

    • The heating rate is then reduced to a slow, constant rate, typically 1°C per minute.[9][10]

    • The "onset point" is recorded as the temperature at which the substance begins to collapse or liquefy.[9]

    • The "clear point" is the temperature at which the substance is completely molten.[9]

    • The melting range is reported as the interval between the onset and clear points. For pure this compound, this range is typically 107-109°C.[3][7][8]

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound is determined using the shake-flask method, a standard protocol for pharmaceutical compounds.[11]

  • Materials: Orbital shaker with temperature control, calibrated pH meter, validated analytical method (e.g., UV-Vis spectrophotometry or HPLC), and buffer solutions (pH 1.2, 4.5, 6.8).[11]

  • Procedure:

    • An excess amount of solid this compound is added to vials containing buffer solutions of known pH.

    • The vials are sealed and placed in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C) and agitation speed.[11]

    • Aliquots of the supernatant are withdrawn at predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours).[11]

    • The solid material is separated from the liquid by centrifugation or filtration.

    • The concentration of dissolved this compound in the filtrate is measured using a validated analytical method.

    • The process is continued until the concentration between sequential measurements is constant (e.g., deviates by <10%), indicating that equilibrium has been reached.[11]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be accurately determined by potentiometric titration.[12][13][14]

  • Apparatus: A calibrated potentiometer with a pH electrode, a micro-burette, and a magnetic stirrer.

  • Reagents: Standardized 0.1 M NaOH and 0.1 M HCl solutions, and a solution of this compound of known concentration (e.g., 1 mM) in a water/co-solvent mixture if necessary.[13]

  • Procedure:

    • A known volume of the this compound solution is placed in a reaction vessel. The solution is first acidified with 0.1 M HCl to a pH of approximately 2.[13]

    • The solution is then titrated with standardized 0.1 M NaOH, added in small, precise increments.

    • The pH of the solution is recorded after each addition, allowing the system to reach equilibrium.

    • The titration continues until a pH of approximately 12 is reached.[13]

    • A titration curve is generated by plotting pH versus the volume of titrant added.

    • The pKa is calculated from the inflection point of the titration curve, which corresponds to the pH at which half of the this compound molecules are ionized.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is used to determine the wavelengths of maximum absorbance (λmax) and for quantitative analysis.[15][16]

  • Apparatus: A calibrated dual-beam UV-Vis spectrophotometer.

  • Procedure for λmax Determination:

    • Prepare dilute solutions of this compound in the desired solvents (e.g., 0.1 N HCl and 0.1 N NaOH).

    • Use the respective solvent as a blank reference.

    • Scan the solutions across a wavelength range (e.g., 200-400 nm).

    • The wavelengths corresponding to the highest absorbance peaks are recorded as λmax.[16]

  • Procedure for Quantitative Analysis:

    • A calibration curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations at the predetermined λmax.

    • The absorbance of the unknown sample is measured under the same conditions.

    • The concentration of the unknown sample is determined by interpolating its absorbance value on the calibration curve.

Signaling Pathways and Logical Relationships

Mechanism of Action: COX Inhibition

This compound exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for converting arachidonic acid into prostaglandin (B15479496) H2, the precursor to various prostaglandins (B1171923) and thromboxanes that mediate pain, inflammation, and fever.[1][17][18]

G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 COX1->PGH2 GI_Protection Gastric Mucosa Protection Platelet Aggregation COX1->GI_Protection Maintains COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2) PGH2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Mediates This compound This compound This compound->COX1 Inhibits This compound->COX2 Inhibits

This compound's inhibition of COX-1 and COX-2 pathways.
Metabolic Pathway of this compound

This compound is extensively metabolized in the liver, primarily through N-demethylation by the cytochrome P450 (CYP450) enzyme system.[19] Key isozymes involved include CYP1A2, CYP2C19, and CYP3A4.[2] This metabolic process forms the basis of the this compound breath test. The primary metabolites are 4-monomethylaminoantipyrine (MAA) and 4-aminoantipyrine (B1666024) (AA).[7][20]

G AP This compound (C13H17N3O) MAA 4-Monomethylaminoantipyrine (MAA) AP->MAA N-demethylation Formaldehyde Formaldehyde AP->Formaldehyde Produces CYP450 Hepatic CYP450 Enzymes (CYP1A2, CYP2C19, CYP3A4) CYP450->MAA AA 4-Aminoantipyrine (AA) CYP450->AA CYP450->Formaldehyde MAA->AA N-demethylation MAA->Formaldehyde Produces Bicarbonate Bicarbonate (HCO3-) Formaldehyde->Bicarbonate Oxidation CO2 Exhaled CO2 Bicarbonate->CO2

Hepatic metabolism of this compound via CYP450 enzymes.

Experimental Workflow: ¹³C-Aminopyrine Breath Test

The ¹³C-Aminopyrine Breath Test is a quantitative, non-invasive procedure to measure the metabolic capacity of the liver, specifically the function of the CYP450 microsomal enzyme system.[2][5]

  • Principle: The patient ingests this compound labeled with the stable isotope carbon-13 (¹³C) at one of its N-demethyl groups. As the liver metabolizes the drug, the labeled methyl group is cleaved, oxidized to bicarbonate, and eventually exhaled as ¹³CO₂.[2] The rate of ¹³CO₂ exhalation directly reflects the rate of hepatic N-demethylation.

  • Workflow:

G start Patient Preparation (8-hour fast, no smoking) sample0 1. Collect Basal Breath Sample (t=0) start->sample0 administer 2. Administer 75 mg ¹³C-Aminopyrine dissolved in 100 mL water sample0->administer wait 3. Collect Breath Samples at Timed Intervals administer->wait samples t = 10, 20, 30, 40, 50, 60, 80, 100, 120 min wait->samples analyze 4. Analyze ¹³CO₂/¹²CO₂ Ratio in Samples (e.g., IRIS) samples->analyze interpret 5. Calculate Results & Interpret Liver Function analyze->interpret end End of Test interpret->end

References

Aminopyrine Metabolism in Rat Liver Microsomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the metabolic pathways of aminopyrine in rat liver microsomes. It is intended for researchers, scientists, and drug development professionals engaged in drug metabolism and pharmacokinetics studies. This guide details the core metabolic reactions, the cytochrome P450 enzymes involved, quantitative kinetic data, and detailed experimental protocols.

Core Metabolic Pathways

This compound undergoes two primary metabolic transformations in rat liver microsomes: N-demethylation and hydroxylation . These reactions are catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes.

  • N-demethylation: This is the major metabolic pathway for this compound. It involves the sequential removal of the two methyl groups from the exocyclic amino group, leading to the formation of 4-monomethylaminoantipyrine (MAA) and subsequently 4-aminoantipyrine (B1666024) (AA). The demethylation process also produces formaldehyde (B43269).[1][2][3]

  • Hydroxylation: This pathway results in the formation of 3-hydroxymethyl-2-methyl-4-dimethylamino-1-phenyl-3-pyrazoline-5-one (AM-OH).

The relative contribution of each pathway can be influenced by the specific P450 isozymes present and their induction state. For instance, phenobarbital (B1680315) treatment is known to significantly induce the formation of MAA and AM-OH.

Metabolic Pathway Diagram

Aminopyrine_Metabolism This compound This compound MAA 4-Monomethylaminoantipyrine (MAA) This compound->MAA N-demethylation AM_OH 3-Hydroxymethyl-aminopyrine (AM-OH) This compound->AM_OH Hydroxylation AA 4-Aminoantipyrine (AA) MAA->AA N-demethylation Formaldehyde1 Formaldehyde MAA->Formaldehyde1 Formaldehyde2 Formaldehyde AA->Formaldehyde2 CYP450_demethylation CYP450 Isozymes (e.g., P-450 UT-2, PB-4, PB-5, MC-1, MC-5) CYP450_demethylation->this compound CYP450_demethylation->MAA CYP450_hydroxylation CYP450 Isozymes (e.g., P-450 UT-2, PB-4, PB-5) CYP450_hydroxylation->this compound

Caption: Metabolic pathways of this compound in rat liver microsomes.

Cytochrome P450 Isozymes Involved

Several cytochrome P450 isozymes have been identified to be involved in the metabolism of this compound in rats. The contribution of each isozyme can vary depending on the specific metabolic reaction and the induction state of the liver.

  • P-450 UT-2 (P-450h): Exhibits high activity for both N-demethylation and hydroxylation.

  • P-450 PB-4 (P-450b) and P-450 PB-5 (P-450e): These phenobarbital-inducible forms show high activity for both N-demethylation and hydroxylation.

  • P-450 MC-1 (P-450d) and P-450 MC-5 (P-450c): These 3-methylcholanthrene-inducible forms are active in N-demethylation but show no hydroxylation activity.

  • P-450 F-2 (P-450i): Has low N-demethylation activity and no hydroxylation activity.

Quantitative Data on this compound Metabolism

The following tables summarize the kinetic parameters for this compound metabolism in rat liver microsomes. These values can vary depending on the specific experimental conditions, including rat strain, inducer treatment, and substrate concentration.

Table 1: Michaelis-Menten Constants (Km) and Maximum Velocities (Vmax) for this compound N-demethylation

P450 IsozymeKm (mM)Vmax (nmol/min/nmol P450)Reference
P-450 UT-20.6225.6
P-450 PB-40.5033.3

Table 2: Formation Rates of this compound Metabolites in Rat Liver Microsomes

TreatmentMetaboliteFormation Rate (nmol/min/mg protein)Reference
Untreated (Male)MAA4.5 ± 0.5
Untreated (Male)AM-OH0.8 ± 0.1
Phenobarbital-treated (Male)MAA15.2 ± 1.2
Phenobarbital-treated (Male)AM-OH3.5 ± 0.4
3-Methylcholanthrene-treated (Male)MAA5.1 ± 0.6
3-Methylcholanthrene-treated (Male)AM-OH0.2 ± 0.05

Experimental Protocols

This section provides detailed methodologies for the preparation of rat liver microsomes and the assay of this compound N-demethylase activity.

Preparation of Rat Liver Microsomes

This protocol describes a standard method for the isolation of microsomes from rat liver, which are enriched in cytochrome P450 enzymes.[4][5][6]

Materials:

  • Male Wistar rats (200-250 g)

  • Ice-cold 0.1 M potassium phosphate (B84403) buffer (pH 7.4) containing 1.15% KCl

  • Homogenizer (e.g., Potter-Elvehjem type with a Teflon pestle)

  • Refrigerated centrifuge

  • Ultracentrifuge

  • Bradford reagent for protein concentration determination

Procedure:

  • Euthanize rats by cervical dislocation and exsanguinate.

  • Perfuse the liver in situ with ice-cold 0.9% NaCl solution until it is free of blood.

  • Excise the liver, weigh it, and mince it in 3 volumes of ice-cold 0.1 M potassium phosphate buffer (pH 7.4) containing 1.15% KCl.

  • Homogenize the minced liver with a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to remove cell debris, nuclei, and mitochondria.

  • Carefully collect the supernatant (S9 fraction) and centrifuge it at 105,000 x g for 60 minutes at 4°C.

  • Discard the supernatant. The resulting pellet is the microsomal fraction.

  • Wash the microsomal pellet by resuspending it in the same buffer and centrifuging again at 105,000 x g for 60 minutes.

  • Resuspend the final microsomal pellet in a minimal volume of 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol (B35011) (for storage).

  • Determine the protein concentration of the microsomal suspension using the Bradford method.

  • Aliquot the microsomes and store them at -80°C until use.

Experimental Workflow for Microsome Preparation

Microsome_Preparation_Workflow Start Start: Euthanize Rat & Perfuse Liver Homogenize Homogenize Liver in Buffer Start->Homogenize Centrifuge1 Centrifuge at 9,000 x g for 20 min Homogenize->Centrifuge1 CollectS9 Collect Supernatant (S9 Fraction) Centrifuge1->CollectS9 Ultracentrifuge1 Ultracentrifuge at 105,000 x g for 60 min CollectS9->Ultracentrifuge1 WashPellet Wash Microsomal Pellet Ultracentrifuge1->WashPellet Ultracentrifuge2 Ultracentrifuge at 105,000 x g for 60 min WashPellet->Ultracentrifuge2 Resuspend Resuspend in Storage Buffer Ultracentrifuge2->Resuspend DetermineProtein Determine Protein Concentration Resuspend->DetermineProtein Store Store at -80°C DetermineProtein->Store

Caption: Workflow for the preparation of rat liver microsomes.

This compound N-demethylase Assay (Measurement of Formaldehyde)

This assay measures the N-demethylase activity by quantifying the amount of formaldehyde produced from the metabolism of this compound.[1][2]

Materials:

  • Rat liver microsomes (0.5-1.0 mg/mL protein)

  • 0.1 M Potassium phosphate buffer (pH 7.4)

  • This compound solution (substrate)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • 15% (w/v) Trichloroacetic acid (TCA) to stop the reaction

  • Nash reagent (2 M ammonium (B1175870) acetate, 0.05 M acetic acid, and 0.02 M acetylacetone)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 0.1 M potassium phosphate buffer (pH 7.4), the NADPH regenerating system, and rat liver microsomes in a test tube.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the this compound solution to the mixture. The final volume is typically 1 mL.

  • Incubate the reaction at 37°C for a specific time (e.g., 10-20 minutes) with gentle shaking. The reaction should be linear with time and protein concentration.

  • Stop the reaction by adding 0.5 mL of 15% TCA.

  • Centrifuge the mixture at 3,000 x g for 10 minutes to pellet the precipitated protein.

  • To 1 mL of the supernatant, add 1 mL of Nash reagent.

  • Incubate the mixture at 60°C for 30 minutes to allow for color development (formation of a yellow dihydrolutidine derivative).

  • Cool the samples to room temperature and measure the absorbance at 412 nm using a spectrophotometer.

  • Calculate the amount of formaldehyde produced by comparing the absorbance to a standard curve prepared with known concentrations of formaldehyde.

  • Express the N-demethylase activity as nmol of formaldehyde formed per minute per mg of microsomal protein.

Experimental Workflow for N-demethylase Assay

Ndemethylase_Assay_Workflow Start Start: Prepare Reaction Mixture Preincubate Pre-incubate at 37°C for 5 min Start->Preincubate AddSubstrate Initiate Reaction with this compound Preincubate->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate StopReaction Stop Reaction with TCA Incubate->StopReaction Centrifuge Centrifuge to Pellet Protein StopReaction->Centrifuge ColorDevelopment Add Nash Reagent & Incubate at 60°C Centrifuge->ColorDevelopment MeasureAbsorbance Measure Absorbance at 412 nm ColorDevelopment->MeasureAbsorbance CalculateActivity Calculate N-demethylase Activity MeasureAbsorbance->CalculateActivity

References

Early Studies on Aminopyrine as an Analgesic: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyrine, also known as amidopyrine and commercially as Pyramidon, was a pyrazolone (B3327878) derivative synthesized in the late 19th century and introduced as a potent non-narcotic analgesic and antipyretic.[1][2] For decades, it was a widely used medication for a variety of painful conditions.[2] However, its use dramatically declined following the discovery of its association with a high risk of agranulocytosis, a potentially fatal blood disorder, in the 1930s.[2][3] This guide delves into the early scientific investigations of this compound's analgesic properties, providing a historical perspective on the methodologies, quantitative data, and mechanistic understanding of this once-prominent pharmaceutical agent.

Core Data Presentation

Due to the historical nature of the early research on this compound, comprehensive quantitative data presented in modern standardized tables is scarce in readily available literature. Early clinical reports often relied on qualitative assessments of pain relief. The following table is a representative summary of the types of findings reported in early clinical usage.

Clinical ApplicationDosage Regimen (Typical)Observed Analgesic EffectCitation
Rheumatoid Arthritis and Rheumatic FeverNot specified in available early sourcesConsidered effective in treating pain associated with these conditions.[2]
General Pain ReliefNot specified in available early sourcesWidely used as a general analgesic.[2]

Experimental Protocols of Early Analgesic Studies

The early 20th century saw the development of various experimental models to assess the efficacy of analgesic drugs in a more controlled manner than purely clinical observation. These early methods, while less refined than modern techniques, laid the groundwork for contemporary analgesic drug development.

Preclinical Animal Models

Early investigations into the analgesic properties of this compound and other compounds relied on a variety of animal models designed to produce a measurable response to a painful stimulus. The primary endpoint in these studies was often the animal's reaction time or behavioral response to the stimulus, with an effective analgesic expected to prolong this reaction time or reduce the behavioral response.

Commonly employed preclinical models during the era of this compound's early evaluation included:

  • Thermal Stimuli Models:

    • Hot Plate Test: This method involved placing an animal (typically a mouse or rat) on a heated surface and measuring the time it took for the animal to exhibit a pain response, such as licking its paws or jumping.

    • Tail-Flick Test: In this assay, a focused beam of heat was applied to the animal's tail, and the time taken for the animal to flick its tail away from the heat source was recorded.

  • Chemical Stimuli Models:

    • Writhing Test: This model involved injecting an irritant substance (such as acetic acid) into the peritoneal cavity of a rodent, which would induce characteristic stretching and writhing movements. The analgesic effect was quantified by counting the number of writhes over a specific period.

    • Formalin Test: This test involved injecting a dilute solution of formalin into the paw of an animal, which produces a biphasic pain response. The time the animal spent licking the injected paw was measured as an indicator of pain.

  • Mechanical Stimuli Models:

    • Tail Clip Test: A clip was applied to the base of the animal's tail, and the time it took for the animal to attempt to remove the clip was measured.

Early Clinical Pain Measurement

The assessment of pain in early clinical trials was largely subjective and lacked the standardized scales used today. Pain relief was often categorized into broad classifications such as "complete," "partial," or "no relief." The development of more quantitative measures of pain was a gradual process throughout the 20th century.

Early Mechanistic Insights and Signaling Pathways

The modern understanding of this compound's mechanism of action, like other non-steroidal anti-inflammatory drugs (NSAIDs), is the inhibition of cyclooxygenase (COX) enzymes, which in turn reduces the production of prostaglandins (B1171923) that mediate pain and inflammation.[4] However, in the early 20th century, the biochemical pathways of pain and inflammation were not well understood.

Early theories on the mechanism of action of this compound were less specific and often centered on its observed physiological effects. The prevailing understanding was that it acted on the central nervous system to reduce the perception of pain. The precise molecular targets and signaling pathways were unknown.

The following diagram illustrates the modern understanding of the primary signaling pathway affected by this compound, which was elucidated long after the drug's initial period of widespread use.

NSAID_Mechanism Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Produces Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Mediates This compound This compound This compound->COX_Enzymes Inhibits

Modern Understanding of this compound's Mechanism of Action.

The Decline of this compound: Agranulocytosis

The widespread use of this compound came to an abrupt halt in the 1930s with the discovery of its strong association with agranulocytosis, a severe and often fatal condition characterized by a sharp drop in white blood cells, leaving the body vulnerable to infection.[2][3] This severe adverse effect led to the withdrawal of this compound from the market in many countries and serves as a significant case study in pharmacovigilance.[2][3]

The following workflow illustrates the historical and clinical progression related to this compound.

Aminopyrine_Timeline Synthesis Late 19th Century: Synthesis of this compound Introduction Introduction as Analgesic and Antipyretic Synthesis->Introduction Widespread_Use Widespread Clinical Use Introduction->Widespread_Use Agranulocytosis 1930s: Discovery of Agranulocytosis Risk Widespread_Use->Agranulocytosis Leads to Decline Decline in Use and Withdrawal from Market Agranulocytosis->Decline

Historical Timeline of this compound's Use and Decline.

Conclusion

The study of this compound offers valuable insights into the history of analgesic drug development and the evolution of pharmacological research methodologies. While its clinical use was curtailed by safety concerns, the early investigations into its analgesic effects were foundational in the field. The story of this compound underscores the critical importance of post-marketing surveillance and the continuous evaluation of drug safety. For modern researchers, the early studies on this compound serve as a reminder of the scientific journey from empirical observation to mechanistic understanding in the quest for safe and effective pain management.

References

Pharmacological profile of aminopyrine and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pharmacological Profile of Aminopyrine and Its Derivatives

Introduction

This compound, a pyrazolone (B3327878) derivative, was historically utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Despite its effectiveness, particularly in treating conditions like rheumatism, its clinical use has been largely discontinued (B1498344) in many countries, including the United States, Japan, and India, due to a significant risk of severe and potentially fatal adverse effects, most notably agranulocytosis.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its key derivatives, such as metamizole (B1201355) (dipyrone) and nimesulide (B1678887). The focus is on their mechanisms of action, pharmacokinetics, pharmacodynamics, and toxicological profiles, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action

The therapeutic effects of this compound and its derivatives stem from their ability to modulate inflammatory and pain signaling pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes.

1.1 this compound

The primary mechanism of this compound is the inhibition of COX-1 and COX-2 enzymes.[5] These enzymes are essential for the conversion of arachidonic acid into prostaglandin (B15479496) H2, a precursor for various prostaglandins (B1171923) and thromboxanes that mediate inflammation, pain, and fever.[5] By blocking this pathway, this compound reduces the production of these inflammatory mediators.[5] Beyond COX inhibition, studies in animal models suggest that this compound may also act on the central nervous system by affecting bioelectric reactions at the thalamo-cortical level, enhancing the amplitude of evoked potentials in the somato-sensory cortex and thalamus.[6]

1.2 Metamizole (Dipyrone)

Metamizole, a pro-drug, possesses a more complex mechanism of action that distinguishes it from traditional NSAIDs.[7][8] After administration, it spontaneously breaks down into structurally related pyrazolone compounds.[7][8] Its analgesic effect is thought to be mediated through the inhibition of a central isoform of cyclooxygenase, often referred to as COX-3, and the activation of opioidergic and cannabinoid systems.[7][8] Its antipyretic action involves blocking both prostaglandin-dependent and independent pathways.[7][8] Furthermore, metamizole exhibits spasmolytic effects by inhibiting the release of intracellular calcium (Ca2+) resulting from reduced inositol (B14025) phosphate (B84403) synthesis.[7][8]

1.3 Nimesulide

Nimesulide is characterized as a preferential inhibitor of COX-2.[9][10] This selectivity for COX-2, an enzyme isoform that is upregulated during inflammation, is believed to contribute to its anti-inflammatory, analgesic, and antipyretic effects while potentially offering a better gastrointestinal tolerability profile compared to non-selective COX inhibitors.[9][11] The therapeutic effects of nimesulide are a result of its complex mode of action, which targets a number of key mediators of the inflammatory process such as COX-2 mediated prostaglandins, free radicals, proteolytic enzymes, and histamine.[12]

cluster_0 Stimulus (e.g., Injury, Infection) cluster_1 Prostaglandin Synthesis Pathway cluster_2 Drug Action Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins Prostaglandins COX-1 (Constitutive)->Prostaglandins COX-2 (Inducible)->Prostaglandins Pain, Fever, Inflammation Pain, Fever, Inflammation Prostaglandins->Pain, Fever, Inflammation This compound This compound This compound->COX-1 (Constitutive) Inhibits This compound->COX-2 (Inducible) Inhibits Nimesulide Nimesulide Nimesulide->COX-2 (Inducible) Preferentially Inhibits Metamizole Metamizole Metamizole->Pain, Fever, Inflammation Inhibits via Central COX-3, Opioid & Cannabinoid systems This compound This compound 4-Methylaminoantipyrine 4-Methylaminoantipyrine This compound->4-Methylaminoantipyrine N-Demethylation 4-Formylaminoantipyrine 4-Formylaminoantipyrine This compound->4-Formylaminoantipyrine Acylation 4-Aminoantipyrine 4-Aminoantipyrine 4-Methylaminoantipyrine->4-Aminoantipyrine N-Demethylation Urinary Excretion Urinary Excretion 4-Methylaminoantipyrine->Urinary Excretion 4-Acetylaminoantipyrine 4-Acetylaminoantipyrine 4-Aminoantipyrine->4-Acetylaminoantipyrine Acetylation 4-Aminoantipyrine->Urinary Excretion 4-Formylaminoantipyrine->Urinary Excretion 4-Acetylaminoantipyrine->Urinary Excretion Animal Preparation Animal Preparation Drug Administration Drug Administration Animal Preparation->Drug Administration Anesthetized Dogs Sample Collection Sample Collection Drug Administration->Sample Collection IV 4-AP (1.0 mg/kg) Sample Analysis Sample Analysis Sample Collection->Sample Analysis Serum, Urine, Bile (0-10h) Data Analysis Data Analysis Sample Analysis->Data Analysis HPLC Assay Results Results Data Analysis->Results 3-Compartment Model

References

Aminopyrine as a Probe for Cytochrome P450 Enzymes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyrine, a pyrazolone (B3327878) derivative, has long been utilized as a model compound in pharmacological and toxicological research to assess the activity of the cytochrome P450 (CYP) enzyme system. Its primary metabolic pathway, N-demethylation, is catalyzed by multiple CYP isoforms, making it a valuable, albeit non-specific, probe for overall hepatic microsomal function. This technical guide provides a comprehensive overview of the use of this compound as a CYP probe, detailing its metabolic pathways, the kinetics of its enzymatic conversion, and standardized protocols for its application in both in vitro and in vivo settings.

The N-demethylation of this compound results in the formation of monomethylaminoantipyrine (MAA), followed by further demethylation to aminoantipyrine (AA). A key product of the initial demethylation step is formaldehyde (B43269), the quantification of which forms the basis of the widely used this compound N-demethylase assay.[1] Furthermore, the use of 13C-labeled this compound in breath tests allows for a non-invasive assessment of hepatic metabolic capacity in clinical and research settings.[2]

This guide is intended for researchers, scientists, and drug development professionals who wish to employ this compound as a tool to investigate CYP activity, assess liver function, or study the induction and inhibition of drug-metabolizing enzymes.

Metabolic Pathway of this compound

The metabolism of this compound is primarily hepatic and involves a sequential N-demethylation process mediated by the cytochrome P450 system. The initial and rate-limiting step is the conversion of this compound to 4-monomethylaminoantipyrine (MAA) and formaldehyde. MAA can then undergo a second N-demethylation to form 4-aminoantipyrine (B1666024) (AA) and another molecule of formaldehyde. Other minor metabolites have also been identified.[3]

The following diagram illustrates the primary metabolic pathway of this compound:

Aminopyrine_Metabolism cluster_1 cluster_2 This compound This compound MAA 4-Monomethylaminoantipyrine (MAA) This compound->MAA N-demethylation CYP450_1 Cytochrome P450 (e.g., CYP2C19, CYP3A4, CYP1A2) This compound->CYP450_1 AA 4-Aminoantipyrine (AA) MAA->AA N-demethylation CYP450_2 Cytochrome P450 MAA->CYP450_2 Formaldehyde1 Formaldehyde Formaldehyde2 Formaldehyde CYP450_1->Formaldehyde1 CYP450_2->Formaldehyde2

Figure 1: Metabolic Pathway of this compound.

Data Presentation: Kinetics of this compound N-demethylation

The N-demethylation of this compound is catalyzed by several human cytochrome P450 isoforms. The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), vary among the different CYP isoforms, reflecting their differing affinities and catalytic efficiencies for this compound as a substrate. The following table summarizes the kinetic data for this compound N-demethylation by various human CYP isoforms.

CYP IsoformKm (mM)Vmax (nmol/min/nmol P450)Catalytic Efficiency (Vmax/Km)Reference
CYP1A210-17 times higher than CYP2C19Lower than CYP2C8 and CYP2C19Lower than CYP2C19[4]
CYP2C810-17 times higher than CYP2C19HighestLower than CYP2C19[4]
CYP2C19LowestHighHighest (more than 9x other P450s)[4]
CYP2D610-17 times higher than CYP2C19Lower than CYP2C8 and CYP2C19Lower than CYP2C19[4]
Human Liver Microsomes (pooled)2.40.52 - 4.42 (nmol/min/mg protein)Not Applicable[5]

Note: The data presented are derived from studies using recombinant human CYP isoforms expressed in yeast or from pooled human liver microsomes.[4][5] Direct comparisons of kinetic parameters between different expression systems should be made with caution. CYP2C19 exhibits the highest affinity and overall catalytic efficiency for this compound N-demethylation.[4]

Experimental Protocols

In Vitro this compound N-demethylase Assay

This protocol describes the determination of this compound N-demethylase activity in human liver microsomes (HLM) by quantifying the formation of formaldehyde using the Nash reagent.

4.1.1. Materials and Reagents

  • Human Liver Microsomes (HLM)

  • This compound

  • NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Trichloroacetic acid (TCA) solution (e.g., 15% w/v)

  • Nash reagent:

    • Ammonium acetate (B1210297) (150 g)

    • Glacial acetic acid (3 mL)

    • Acetylacetone (2 mL)

    • Dissolve in distilled water and bring to a final volume of 1 L. Store in a dark bottle at 4°C.

  • Formaldehyde standard solution

  • Microcentrifuge tubes or 96-well plates

  • Incubator or water bath (37°C)

  • Spectrophotometer or microplate reader (412 nm)

4.1.2. Experimental Workflow

Aminopyrine_Assay_Workflow cluster_incubation Incubation cluster_detection Formaldehyde Detection cluster_analysis Data Analysis A Prepare reaction mixture: - HLM - this compound - Buffer B Pre-incubate at 37°C for 5 min A->B C Initiate reaction with NADPH B->C D Incubate at 37°C for a defined time (e.g., 20 min) C->D E Stop reaction with TCA D->E F Centrifuge to pellet protein E->F G Transfer supernatant F->G H Add Nash reagent G->H I Incubate at 60°C for 30 min H->I J Cool to room temperature I->J K Measure absorbance at 412 nm J->K L Prepare formaldehyde standard curve M Calculate formaldehyde concentration in samples L->M N Determine N-demethylase activity M->N

References

An In-depth Technical Guide to the Molecular Structure and Reactivity of Aminopyrine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyrine, also known as aminophenazone, is a pyrazolone (B3327878) derivative with analgesic, anti-inflammatory, and antipyretic properties.[1][2] Historically used as a non-steroidal anti-inflammatory drug (NSAID), its clinical application has been largely suspended in many countries due to a significant risk of severe adverse effects, most notably agranulocytosis (a life-threatening drop in white blood cells) and its potential to form carcinogenic compounds.[1][3]

Despite its restricted clinical use, this compound remains a valuable compound in biomedical research. Radiolabeled this compound is a key substrate in the this compound Breath Test (ABT), a widely used in-vivo probe to measure the metabolic activity of hepatic cytochrome P-450 (CYP) enzymes, providing a non-invasive assessment of liver function.[1][4] This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, and chemical and biological reactivity of this compound.

Molecular Structure and Identification

This compound is a pyrazolone derivative characterized by a 1,2-dihydro-3H-pyrazol-3-one core.[1] This core structure is substituted with a dimethylamino group at position 4, methyl groups at positions 1 and 5, and a phenyl group at position 2.[1][2]

  • IUPAC Name: 4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one[1][5]

  • CAS Number: 58-15-1[1][6]

  • Molecular Formula: C₁₃H₁₇N₃O[1][7]

  • Synonyms: Aminophenazone, 4-Dimethylaminoantipyrine, Amidopyrine, Dimethylaminophenazone[6][7]

The molecule is a tertiary amino compound.[1] Its structure confers specific chemical and physical properties that dictate its reactivity and metabolic fate.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its formulation, absorption, distribution, and analytical detection.

Table 1: Physicochemical Properties of this compound

Property Value / Description Reference(s)
Molecular Weight 231.29 g/mol [1][7]
Appearance Small colorless crystals or white crystalline powder. [1][2]
Melting Point 107-109 °C [2][7][8]
Solubility Soluble in water (1 g in 18 ml), alcohol (1 g in 1.5 ml), chloroform (B151607) (1 g in 1 ml), benzene (B151609) (1 g in 12 ml), and ether (1 g in 13 ml). [2][7]
pH (5% aq. solution) 7.5 - 9.0 (Slightly alkaline to litmus) [1][2]
UV Absorption (λmax) 241 nm, 273 nm [9]

| Stability | Stable in air but is sensitive to light and will deteriorate in sunlight. |[1][2][7] |

Chemical Reactivity and Stability

This compound's reactivity is largely dictated by the dimethylamino group and the pyrazolone ring structure. It is stable under standard conditions but exhibits notable reactivity with oxidizing agents and nitrous acid.

  • Oxidative Degradation: The molecule is readily attacked by mild oxidizing agents, particularly in the presence of moisture or water.[2][7][8] This susceptibility to oxidation is a key factor in its degradation. Proposed degradation pathways include hydroxylation and demethylation.[10]

  • Reaction with Nitrite (B80452) (Nitrosation): A critical and dangerous reaction occurs between this compound and nitrite under acidic conditions, such as those found in the human stomach.[11] This reaction forms N-nitrosodimethylamine (NDMA), a potent carcinogen.[11] The nitrite can originate from dietary sources like cured meats and certain vegetables. This reaction is a primary reason for the withdrawal of this compound from many markets.

  • Thermal Decomposition: When heated to decomposition, this compound emits toxic fumes of nitrogen oxides.[1]

  • Incompatibilities: this compound is incompatible with strong oxidizing agents, strong acids, strong bases, acacia, apomorphine, aspirin, chloral (B1216628) hydrate, iodine, and tannic acid.[8]

Metabolic Reactivity and Pathways

The biotransformation of this compound occurs primarily in the liver and is a key area of study, forming the basis of the this compound Breath Test for hepatic function.[3][4]

The major metabolic pathway is sequential N-demethylation , mediated by the cytochrome P-450 mixed-function oxidase system.[12][13][14] This process involves the removal of the two methyl groups from the C-4 dimethylamino moiety.

The primary metabolites formed are:

  • 4-Monomethylaminoantipyrine (MAAP): The product of the first N-demethylation step.

  • 4-Aminoantipyrine (AAP): The product of the second N-demethylation step.[12][14]

  • 4-Formylaminoantipyrine (FAA): Formed via an alternative pathway involving N-demethylation and subsequent formylation.[3][12]

  • 4-Acetylaminoantipyrine (AAA): Following the formation of 4-aminoantipyrine, a significant portion is further metabolized via acetylation to form 4-acetylaminoantipyrine, which is a major urinary metabolite.[3][12][15]

The interindividual variability in the rate of these metabolic steps can be substantial.[3][15]

Aminopyrine_Metabolism AP This compound (C₁₃H₁₇N₃O) MAAP 4-Monomethylaminoantipyrine (MAAP) AP->MAAP  CYP450 (1st N-demethylation) CO2 ¹³CO₂ or ¹⁴CO₂ (Exhaled in Breath Test) AP->CO2  (Radiolabeled Methyl Group) AAP 4-Aminoantipyrine (AAP) MAAP->AAP  CYP450 (2nd N-demethylation) FAA 4-Formylaminoantipyrine (FAA) MAAP->FAA Formylation AAA 4-Acetylaminoantipyrine (AAA) AAP->AAA  N-acetyltransferase Aminopyrine_Synthesis start Start: 4-Aminoantipyrine dissolve 1. Dissolve in hot water (50-60°C) start->dissolve reactor 2. Transfer to Hydrogenation Reactor + Nickel Catalyst dissolve->reactor react 3. Add Formaldehyde & H₂ (60-85°C, 0.245 MPa) reactor->react filter1 4. Pressure filter to remove catalyst react->filter1 crystallize1 5. Cool filtrate (<25°C) & filter crude product filter1->crystallize1 purify 6. Recrystallize from Ethanol with Activated Carbon crystallize1->purify crystallize2 7. Cool filtrate (10°C) & filter pure crystals purify->crystallize2 end Final Product: This compound crystallize2->end HPLC_Workflow start Start: Urine Sample prep 1. Sample Preparation - Add Internal Standard - Alkalinize start->prep extract 2. Liquid-Liquid Extraction with Chloroform prep->extract evap 3. Evaporate Organic Layer to Dryness extract->evap recon 4. Reconstitute Residue in Mobile Phase evap->recon inject 5. Inject onto HPLC System recon->inject separate 6. Chromatographic Separation (C18 Column) inject->separate detect 7. UV Detection (254 nm) separate->detect end Result: Chromatogram for Quantification detect->end

References

The Fall of a Wonder Drug: A Historical and Technical Perspective on Aminopyrine's Clinical Use and Subsequent Ban

Author: BenchChem Technical Support Team. Date: December 2025

For decades, aminopyrine was a widely used and effective analgesic and antipyretic, offering relief to millions. However, its promising clinical profile was overshadowed by a dark side: a significant risk of inducing a life-threatening condition known as agranulocytosis. This in-depth technical guide provides a historical perspective on the clinical use and eventual ban of this compound, detailing the scientific evidence and experimental methodologies that led to its withdrawal from many markets. This document is intended for researchers, scientists, and drug development professionals to offer insights into the critical importance of post-marketing surveillance and understanding the mechanisms of idiosyncratic drug reactions.

A Historical Overview: From Synthesis to Ban

Introduced in the late 19th century, this compound (also known as amidopyrine) quickly gained popularity as a potent non-narcotic analgesic and antipyretic.[1] Its effectiveness in treating pain and fever, coupled with its low cost, led to its widespread use across the globe. However, by the 1930s, reports began to emerge linking the drug to a severe and often fatal blood dyscrasia—agranulocytosis.[1] This condition is characterized by a drastic reduction in the number of granulocytes, a type of white blood cell crucial for fighting infections. The increasing number of case reports of fatal granulocytopenia associated with this compound use raised serious safety concerns.[2] Over the following decades, as the evidence mounted, regulatory bodies in numerous countries, including the United States, Japan, and several European nations, took action to ban or severely restrict the clinical use of this compound.[3][4]

The Culprit: this compound-Induced Agranulocytosis

Agranulocytosis is the most significant and dangerous adverse effect associated with this compound.[1] The onset can be sudden and severe, leaving patients highly susceptible to life-threatening infections.

Quantitative Data on this compound-Induced Agranulocytosis

While precise historical incidence and mortality rates specifically for this compound-induced agranulocytosis from large-scale epidemiological studies are scarce in readily available literature, case series and reports from the era of its widespread use provide valuable insights into the significant risk it posed. The general incidence of drug-induced agranulocytosis is estimated to be between 1.6 and 9.2 cases per million people per year.[5] Historical reports suggest a significant portion of these cases during the mid-20th century were linked to this compound.

ParameterReported FiguresSource
Incidence of Drug-Induced Agranulocytosis (General) 1.6 - 9.2 cases per million per year[5]
Mortality Rate of Drug-Induced Agranulocytosis (General) 5-10% (with appropriate management)[5]
This compound as a Causative Agent A 1965 report of 30 cases of acute agranulocytosis found this compound to be the sole causative agent in eight of those cases.[6]
Mortality in this compound-Induced Agranulocytosis A 1975 survey of 23 episodes of drug-induced agranulocytosis reported four deaths from septic shock, with dipyrone (B125322) (an this compound analog) being the most commonly associated drug.[7]

Unraveling the Mechanism: An Immune-Mediated Assault

The primary mechanism underlying this compound-induced agranulocytosis is an immune-mediated destruction of neutrophils.[8][9] The prevailing theory is the "hapten hypothesis," where this compound or its reactive metabolites act as haptens.

A hapten is a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. In the case of this compound, it is believed that the drug or its metabolites covalently bind to proteins on the surface of neutrophils. This drug-protein complex is then recognized as foreign by the immune system, triggering the production of antibodies against it. These antibodies then bind to the neutrophils, marking them for destruction by the immune system.[10] This leads to a rapid and severe depletion of circulating neutrophils.[11] The involvement of drug-dependent antibodies has been a key finding in understanding this idiosyncratic reaction.[8]

Signaling Pathway of this compound-Induced Agranulocytosis

The following diagram illustrates the proposed signaling pathway for this compound-induced agranulocytosis based on the hapten hypothesis.

This compound-Induced Agranulocytosis Pathway cluster_metabolism Drug Metabolism cluster_haptenation Hapten Formation cluster_immune_response Immune Response cluster_destruction Neutrophil Destruction This compound This compound ReactiveMetabolites Reactive Metabolites This compound->ReactiveMetabolites Metabolism (e.g., in liver) NeutrophilProtein Neutrophil Surface Protein ReactiveMetabolites->NeutrophilProtein Covalent Binding Neutrophil Neutrophil OpsonizedNeutrophil Opsonized Neutrophil Neutrophil->OpsonizedNeutrophil HaptenCarrier Hapten-Carrier Complex NeutrophilProtein->HaptenCarrier APC Antigen Presenting Cell (APC) HaptenCarrier->APC Phagocytosis & Presentation THelper T-Helper Cell APC->THelper Activation BCell B-Cell THelper->BCell Activation PlasmaCell Plasma Cell BCell->PlasmaCell Differentiation Antibodies Anti-Neutrophil Antibodies PlasmaCell->Antibodies Production Antibodies->Neutrophil Binding Agranulocytosis Agranulocytosis OpsonizedNeutrophil->Agranulocytosis Immune-Mediated Destruction (e.g., Phagocytosis, Complement Activation)

Proposed signaling pathway for this compound-induced agranulocytosis.

Experimental Protocols for Investigating Drug-Induced Agranulocytosis

Several in vitro experimental protocols were instrumental in establishing the link between this compound and agranulocytosis. These assays are still relevant today in the preclinical safety assessment of new drug candidates.

Colony Forming Unit-Granulocyte/Macrophage (CFU-GM) Assay

The CFU-GM assay is a key method for assessing the direct toxic effects of a compound on hematopoietic progenitor cells.

  • Objective: To determine if a drug inhibits the proliferation and differentiation of granulocyte and macrophage precursors.

  • Methodology:

    • Cell Source: Bone marrow or cord blood mononuclear cells are isolated.

    • Culture: The cells are cultured in a semi-solid medium (e.g., methylcellulose) containing growth factors that promote the formation of granulocyte and macrophage colonies.

    • Drug Exposure: The cells are exposed to various concentrations of the test drug (e.g., this compound).

    • Incubation: The cultures are incubated for approximately 14 days to allow for colony formation.

    • Quantification: The number of colonies is counted and compared to control cultures (without the drug). A significant reduction in colony formation indicates myelotoxicity.

Lymphocyte Transformation Test (LTT)

The LTT is used to detect drug-specific memory T-lymphocytes, providing evidence of a cell-mediated immune response to a drug.

  • Objective: To determine if a patient has been sensitized to a specific drug.

  • Methodology:

    • Cell Source: Peripheral blood mononuclear cells (PBMCs), which include lymphocytes, are isolated from the patient's blood.

    • Culture: The PBMCs are cultured in a liquid medium.

    • Drug Exposure: The cells are exposed to the suspected drug (e.g., this compound) at various concentrations.

    • Incubation: The cultures are incubated for 5 to 7 days.

    • Proliferation Measurement: Lymphocyte proliferation is measured by the incorporation of a radioactive tracer (e.g., ³H-thymidine) or by non-radioactive methods. Increased proliferation in the presence of the drug indicates the presence of drug-specific memory T-cells.

Experimental Workflow for Investigating this compound-Induced Agranulocytosis

The following diagram outlines a typical experimental workflow for investigating a suspected case of drug-induced agranulocytosis, incorporating the CFU-GM and LTT assays.

Experimental Workflow for Drug-Induced Agranulocytosis cluster_patient_data Patient Presentation & History cluster_direct_toxicity Direct Myelotoxicity Assessment cluster_immune_mediation Immune-Mediated Mechanism Assessment cluster_conclusion Conclusion Patient Patient with Suspected Agranulocytosis History Clinical History (Drug Exposure: this compound) Patient->History BloodCount Complete Blood Count (Severe Neutropenia) Patient->BloodCount AntibodyScreening Screen for Drug-Dependent Anti-Neutrophil Antibodies Patient->AntibodyScreening IsolateProgenitors Isolate Hematopoietic Progenitor Cells (Bone Marrow/Cord Blood) IsolatePBMCs Isolate Peripheral Blood Mononuclear Cells (PBMCs) History->IsolatePBMCs CFUGM CFU-GM Assay (with this compound) IsolateProgenitors->CFUGM AnalyzeCFU Analyze Colony Formation CFUGM->AnalyzeCFU Diagnosis Diagnosis of this compound-Induced Agranulocytosis AnalyzeCFU->Diagnosis Inhibition of Granulopoiesis LTT Lymphocyte Transformation Test (LTT) (with this compound) IsolatePBMCs->LTT AnalyzeLTT Analyze Lymphocyte Proliferation LTT->AnalyzeLTT AnalyzeLTT->Diagnosis Evidence of Sensitization AntibodyScreening->Diagnosis Presence of Antibodies

Experimental workflow for investigating drug-induced agranulocytosis.

Conclusion: Lessons Learned from this compound

The story of this compound serves as a stark reminder of the potential for severe, idiosyncratic adverse drug reactions that may only become fully apparent after a drug is widely marketed. The ban of this compound was a pivotal moment in pharmacovigilance, highlighting the critical need for robust post-marketing surveillance systems to detect rare but serious side effects. For drug development professionals, the case of this compound underscores the importance of:

  • Thorough preclinical toxicology studies: Utilizing in vitro assays like the CFU-GM to identify potential myelotoxicity early in development.

  • Understanding metabolic pathways: Investigating the formation of reactive metabolites that could act as haptens.

  • Vigilance in clinical trials and beyond: Carefully monitoring for and investigating any signs of hematological abnormalities.

While this compound is no longer in widespread clinical use in most of the world, the scientific knowledge gained from studying its toxicity continues to inform and improve the safety of modern pharmacotherapy.

References

An In-Depth Technical Guide to the Biotransformation of Aminopyrine Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyrine, a pyrazolone (B3327878) derivative with analgesic and antipyretic properties, has long served as a model compound in drug metabolism studies. Its biotransformation is a classic example of hepatic drug oxidation, primarily mediated by the cytochrome P450 (CYP) enzyme system. Understanding the species-specific differences in this compound metabolism is crucial for extrapolating preclinical data to human clinical outcomes and for assessing liver function. This technical guide provides a comprehensive overview of the biotransformation of this compound in various species, with a focus on quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows.

Core Metabolic Pathways

The biotransformation of this compound predominantly occurs in the liver and involves two primary pathways: N-demethylation and acetylation . These pathways lead to the formation of several key metabolites that are subsequently excreted in the urine.

The major routes of this compound metabolism are demethylation to 4-methylaminoantipyrine (MAA) and then to 4-aminoantipyrine (B1666024) (AA).[1][2] Further metabolism occurs through acetylation of 4-aminoantipyrine to 4-acetylaminoantipyrine and formylation to 4-formylaminoantipyrine.[1]

Cytochrome P450 Involvement

The N-demethylation of this compound is a hallmark of CYP-mediated activity. In humans, several CYP isoforms are involved, with CYP2C19 playing a significant role.[3] In rats, multiple cytochrome P-450 isozymes have been shown to participate in this compound metabolism, with different isozymes exhibiting varying activities towards N-demethylation and other oxidative pathways.[4]

Data Presentation: Comparative Metabolism of this compound

The following tables summarize the quantitative data on the biotransformation of this compound in different species, providing a basis for comparative analysis.

Table 1: Kinetic Parameters for this compound N-demethylation in Liver Microsomes

SpeciesEnzyme SourceKm (mM)Vmax (nmol/min/mg protein)Reference
HumanLiver Microsomes2.40.52 - 4.42[3]
RatLiver Microsomes0.50 - 1.515Not specified[5]
Rat (Cirrhotic)Liver MicrosomesNot specified1.00 ± 0.81 (µmol/min)[6]
Rat (Control)Liver MicrosomesNot specified2.08 ± 0.77 (µmol/min)[6]
MouseLiver Microsomes0.46 ± 0.13 (µM)2.20 ± 0.06 (nmol/min/mg)[7]
DogLiver Microsomes9.3 (µM) - 23.3 (µM)Not specified[8]

Table 2: Urinary Excretion of this compound and its Metabolites (% of Administered Dose)

SpeciesUnchanged this compound4-Methylaminoantipyrine (MAA)4-Aminoantipyrine (AA)4-Acetylaminoantipyrine4-FormylaminoantipyrineReference
Human< 3%Data not availableData not availableData not availableData not available[9]
RatData not availableData not availableData not availableData not availableData not available[10][11]
Rabbit1-2%Data not availableData not availableData not availableData not available[9]

Note: Comprehensive quantitative data on the urinary excretion of all major metabolites across multiple species is limited in the available literature.

Mandatory Visualization

Metabolic Pathway of this compound

Aminopyrine_Metabolism cluster_demethylation N-Demethylation (CYP450) cluster_acetylation Acetylation / Formylation This compound This compound MAA 4-Methylaminoantipyrine (MAA) This compound->MAA -CH3 AA 4-Aminoantipyrine (AA) MAA->AA -CH3 AcAA 4-Acetylaminoantipyrine AA->AcAA + Acetyl group FAA 4-Formylaminoantipyrine AA->FAA + Formyl group

Caption: Metabolic pathway of this compound.

Experimental Workflow: In Vitro this compound N-demethylase Assay

In_Vitro_Workflow prep Prepare Liver Microsomes (Human, Rat, etc.) reagents Prepare Reaction Mixture: - Microsomes - this compound Solution - NADPH regenerating system - Buffer (e.g., Phosphate) prep->reagents incubation Incubate at 37°C reagents->incubation termination Terminate Reaction (e.g., add organic solvent) incubation->termination analysis Analyze Metabolite Formation (e.g., HPLC, LC-MS) termination->analysis data Calculate Kinetic Parameters (Km, Vmax) analysis->data

Caption: In vitro this compound N-demethylase assay workflow.

Experimental Workflow: In Vivo Analysis of Urinary Metabolites

In_Vivo_Workflow admin Administer this compound to Test Species collection Collect Urine over a Defined Time Period (e.g., 24h) admin->collection extraction Extract Metabolites from Urine (e.g., Chloroform extraction) collection->extraction analysis Analyze Metabolite Profile (e.g., HPLC with UV detection) extraction->analysis quantification Quantify Individual Metabolites analysis->quantification

Caption: In vivo analysis of this compound urinary metabolites.

Experimental Protocols

In Vitro this compound N-demethylase Activity Assay in Liver Microsomes

This protocol outlines the general procedure for determining the kinetic parameters of this compound N-demethylation in liver microsomes from different species.

Materials:

  • Liver microsomes (from human, rat, mouse, dog, etc.)

  • This compound

  • NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Terminating solution (e.g., ice-cold acetonitrile (B52724) or perchloric acid)

  • HPLC or LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or buffer).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the phosphate buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, add the following in order: phosphate buffer, this compound solution (at various concentrations to determine kinetics), and liver microsomes (typically 0.1-0.5 mg/mL protein concentration).

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold terminating solution.

  • Sample Preparation for Analysis:

    • Centrifuge the terminated reaction mixture to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • Analysis:

    • Analyze the formation of the primary N-demethylated metabolite, 4-monomethylaminoantipyrine (MAA), using a validated HPLC or LC-MS/MS method.

  • Data Analysis:

    • Quantify the amount of MAA formed.

    • Plot the rate of metabolite formation against the substrate (this compound) concentration.

    • Determine the kinetic parameters, Km and Vmax, by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

HPLC Method for the Quantification of this compound and its Metabolites in Urine

This protocol provides a general framework for the analysis of this compound and its major metabolites in urine samples.[1]

Materials:

  • Urine samples from subjects administered this compound

  • Internal standard (e.g., isopropylaminoantipyrine)

  • Chloroform

  • Mobile phase components (e.g., water, methanol, triethylamine, acetic acid)

  • HPLC system with a UV detector

  • Analytical column (e.g., Spherisorb ODS, 5 µm, 250 x 4.6 mm)

Procedure:

  • Sample Preparation:

    • To 1 mL of urine, add a known amount of the internal standard.

    • Alkalinize the urine sample.

    • Perform a liquid-liquid extraction with chloroform.

    • Separate the organic phase and evaporate it to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

  • Chromatographic Conditions:

    • Column: Spherisorb ODS (5 µm, 250 x 4.6 mm) or equivalent C18 column.

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of water, methanol, triethylamine, and acetic acid. The exact composition should be optimized for the specific separation.[1]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength of 254 nm.[1]

    • Injection Volume: Typically 20 µL.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Record the chromatogram and identify the peaks corresponding to this compound and its metabolites (MAA, AA, acetyl-AA, formyl-AA) based on the retention times of analytical standards.

  • Quantification:

    • Construct a calibration curve for each analyte using standard solutions of known concentrations.

    • Calculate the concentration of each metabolite in the urine sample by comparing the peak area ratios of the analyte to the internal standard with the calibration curve.

Conclusion

The biotransformation of this compound serves as a valuable model for understanding hepatic drug metabolism and its variability across species. This technical guide has provided a consolidated resource for researchers, presenting key quantitative data, detailed experimental protocols, and clear visual diagrams of the metabolic pathways and analytical workflows. The significant inter-species differences in both the rate and profile of this compound metabolism underscore the importance of conducting comparative studies to enable more accurate prediction of drug behavior in humans. The provided methodologies offer a solid foundation for conducting such investigations in a standardized and reproducible manner. Further research focusing on a broader range of species and the elucidation of the specific roles of various CYP isoforms will continue to enhance our understanding of this important probe drug.

References

Methodological & Application

Application Notes and Protocols for the 13C-Aminopyrine Breath Test in Liver Function Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ¹³C-Aminopyrine Breath Test (¹³C-ABT) is a non-invasive, quantitative, and sensitive method for assessing the metabolic capacity of the liver.[1][2] It provides a dynamic measure of the functional hepatic mass, making it a valuable tool in clinical research and drug development for evaluating the severity of chronic liver diseases, such as hepatitis and cirrhosis, and for monitoring disease progression.[3][4][5] The test is based on the principle of hepatic N-demethylation of ¹³C-labeled aminopyrine by cytochrome P450 enzymes, primarily CYP2C19, CYP1A2, and CYP3A4.[3][4] The labeled carbon is subsequently released as ¹³CO₂, which is exhaled in the breath and can be precisely measured.[3][4]

Principle of the Test

The ¹³C-Aminopyrine Breath Test relies on the hepatic metabolism of this compound. After oral administration, ¹³C-aminopyrine is absorbed and transported to the liver, where it undergoes N-demethylation by microsomal enzymes. This process releases a ¹³C-labeled methyl group, which is further oxidized to ¹³CO₂. The ¹³CO₂ enters the bicarbonate pool and is subsequently exhaled. The rate of ¹³CO₂ exhalation directly reflects the liver's capacity to metabolize the substrate, thus providing a quantitative measure of hepatic microsomal function.[3][4]

Applications in Research and Drug Development

  • Quantitative Assessment of Liver Function: The ¹³C-ABT is highly sensitive for detecting even early-stage liver disease and can quantify the degree of liver function impairment.[3][6]

  • Disease Progression Monitoring: It is particularly useful in tracking the progression of chronic liver conditions like Hepatitis C.[3][4][5]

  • Prognostic Evaluation: The test has shown value in the prognostic evaluation of patients with cirrhosis.

  • Drug Development: In drug development, the ¹³C-ABT can be employed to assess the potential hepatotoxicity of new chemical entities and to monitor liver function during clinical trials. The test's ability to be repeated safely allows for longitudinal studies of drug effects on liver metabolism.[1]

Experimental Protocols

A standardized protocol is crucial for obtaining reliable and reproducible results. The following outlines the key steps for performing the ¹³C-Aminopyrine Breath Test.

Patient and Subject Preparation

Proper preparation of the subject is essential to ensure the accuracy of the test results.

ParameterInstructionRationale
Fasting The subject must fast for a minimum of 8 hours prior to the test.To avoid interference from food metabolism on CO₂ production.[3][4][5]
Smoking Smoking should be avoided for at least one hour before the test.Smoking can interfere with breath test results.[3][4][5]
Beverages The subject should not consume carbonated beverages before the test.These can alter the baseline CO₂ levels in the breath.[3][4][5]
Oxygen Oxygen supplementation should be avoided.Increased oxygen content in the breath can affect the ¹³CO₂ measurement by NDIRS.[3]
Medications Certain medications, such as oral contraceptives, may influence test results.[7]A thorough review of the subject's current medications is recommended.
Test Administration and Sample Collection

The administration of the ¹³C-aminopyrine substrate and the collection of breath samples are critical steps in the protocol.

  • Baseline Breath Sample: Collect a baseline (zero-minute) breath sample before administering the substrate.[3][5]

  • Substrate Administration: The subject ingests 75 mg of ¹³C-Aminopyrine dissolved in 100 ml of warm water.[3][5] Alternatively, a dose of 2 mg/kg can be used.[8]

  • Breath Sample Collection: Collect breath samples at regular intervals. A common collection schedule is outlined in the table below.[3]

Sample NumberCollection Time (minutes)
10 (Baseline)
210
320
430
540
650
760
880
9100
10120
Sample Analysis

The collected breath samples are analyzed to determine the ratio of ¹³CO₂ to ¹²CO₂. This is typically done using an isotope ratio mass spectrometer (IRMS) or a non-dispersive isotope-selective infrared spectroscopy (NDIRS) instrument, such as the IRIS®-3.[3] The results are often expressed as the percentage of the administered ¹³C dose recovered per hour (% dose/h) and the cumulative percentage of the administered ¹³C dose recovered over time (% dose cum).[6]

Data Presentation and Interpretation

The results of the ¹³C-Aminopyrine Breath Test are correlated with the severity of liver disease. The following table summarizes typical findings.

Subject GroupFibrosis ScoreNecro-inflammatory Activity% dose/h at 30 min (Mean ± SD)Differentiates From
Normal SubjectsN/AN/A11.5 ± 3.5Chronic Hepatitis & Cirrhosis[6]
Chronic HepatitisLow (≤ 2)N/A8.1 ± 4.1Normal Subjects & Cirrhosis[6]
Chronic HepatitisHigh (> 2)N/A-Normal Subjects[6]
Chronic HepatitisN/AHigh (≥ 6)-Normal Subjects (at 120 min)[6]
Cirrhosis (Child-Pugh A)N/AN/A5.0 ± 3.1Chronic Hepatitis[6]

Note: A significant inverse correlation has been observed between the fibrosis score and the % dose/h at 30 minutes.[6]

Visualizing the Workflow and Metabolic Pathway

To aid in the understanding of the ¹³C-Aminopyrine Breath Test, the following diagrams illustrate the experimental workflow and the underlying metabolic pathway.

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis fasting 8-Hour Fasting restrictions No Smoking or Carbonated Drinks baseline Collect Baseline Breath Sample (0 min) restrictions->baseline administer Administer 75mg 13C-Aminopyrine baseline->administer collect Collect Breath Samples (10-120 min) administer->collect measure Measure 13CO2/12CO2 Ratio (e.g., IRIS®-3) collect->measure calculate Calculate % dose/h and % dose cum measure->calculate interpret Interpret Results calculate->interpret

Caption: Experimental workflow of the 13C-Aminopyrine Breath Test.

metabolic_pathway cluster_body Body cluster_liver Liver cluster_exhalation Exhalation ingestion Oral Ingestion of 13C-Aminopyrine absorption Gastrointestinal Absorption ingestion->absorption This compound 13C-Aminopyrine absorption->this compound demethylation N-demethylation (CYP450 Enzymes) This compound->demethylation formaldehyde 13C-Formaldehyde demethylation->formaldehyde oxidation Oxidation formaldehyde->oxidation bicarbonate 13C-Bicarbonate Pool oxidation->bicarbonate exhaled Exhaled as 13CO2 bicarbonate->exhaled

Caption: Metabolic pathway of 13C-Aminopyrine in the liver.

References

Application Notes and Protocols: Aminopyrine N-demethylase Activity Assay in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

The aminopyrine N-demethylase assay is a widely used in vitro method to measure the activity of certain cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. The assay quantifies the enzymatic N-demethylation of the substrate this compound. This reaction is catalyzed by CYP enzymes in the presence of NADPH and molecular oxygen, resulting in the formation of 4-monomethylaminoantipyrine and formaldehyde (B43269).

The activity of the N-demethylase enzyme is determined by measuring the rate of formaldehyde production.[1] A common and established method for formaldehyde quantification is the colorimetric Hantzsch reaction, which utilizes the Nash reagent (containing acetylacetone (B45752), ammonium (B1175870) acetate, and acetic acid).[2][3] In this reaction, formaldehyde condenses with acetylacetone and ammonia (B1221849) to form a yellow-colored product, 3,5-diacetyl-1,4-dihydrolutidine (B86936) (DDL), which can be measured spectrophotometrically at approximately 412-415 nm.[3][4] The intensity of the color is directly proportional to the amount of formaldehyde produced, and thus to the enzyme's activity.

This assay is essential for studying liver function, the metabolic capacity of hepatocytes, and assessing the impact of various compounds on liver enzyme activity.[5][6]

Biochemical Pathway

The enzymatic N-demethylation of this compound is a key phase I metabolic reaction. The overall process, including the detection step with Nash reagent, is illustrated below.

Biochemical_Pathway cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection This compound This compound Metabolites Formaldehyde + 4-Monomethylaminoantipyrine This compound->Metabolites N-demethylation Formaldehyde Formaldehyde CYP Cytochrome P450 (e.g., CYP2C19, CYP2C8) CYP->Metabolites Cofactors NADPH + O₂ Cofactors->Metabolites DDL 3,5-diacetyl-1,4-dihydrolutidine (Yellow Product) Formaldehyde->DDL Hantzsch Reaction Measurement Spectrophotometry DDL->Measurement Absorbance at ~415 nm Nash Nash Reagent Nash->DDL

Caption: Biochemical pathway of this compound N-demethylation and subsequent formaldehyde detection.

Applications
  • Drug Metabolism Studies: Evaluating the metabolic capacity of liver microsomes or other enzyme preparations.[6]

  • Enzyme Kinetics: Determining kinetic parameters (Km, Vmax) for specific CYP isoforms involved in this compound metabolism.[2][7]

  • Toxicology and Hepatotoxicity: Assessing the inhibitory or inductive effects of chemicals and drug candidates on CYP activity.[5]

  • Liver Function Assessment: Used as an indicator of hepatic microsomal function, particularly in studies of liver diseases like cirrhosis.[8][9]

Quantitative Data Summary

The N-demethylation of this compound is catalyzed by several human hepatic P450s. Kinetic studies have revealed the contributions of various isoforms.

Table 1: Kinetic Parameters of this compound N-demethylation by Human CYP Isoforms

CYP Isoform Km (mM) Relative Vmax Relative Vmax/Km
CYP2C19 ~0.24 High >9x other P450s
CYP2C8 ~4.1 Highest Lower
CYP2D6 ~2.5 Moderate Lower
CYP1A2 ~2.6 Lower Lower

Data synthesized from studies on P450s expressed in yeast.[2][7]

Table 2: Interindividual Variability in Human Liver Microsomes

Parameter Mean Value / Range
N-demethylase Activity (nmol/min/mg protein) Range: 0.52 - 4.42
Km for this compound (mmol/L) ~2.4 (No significant interindividual difference)
Km for NADPH (µmol/L) ~69 (No significant interindividual difference)

Data from a study of 31 human liver microsomal samples.[10][11] These results suggest that interindividual differences in activity are due to varying amounts of the enzyme rather than different enzyme properties.[10]

Experimental Protocols

Materials and Reagents

5.1. Reagents

  • Potassium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • This compound

  • Liver microsomes (e.g., rat or human)

  • NADPH-Regenerating System:

    • NADP+

    • Glucose-6-phosphate (G6P)

    • Glucose-6-phosphate dehydrogenase (G6PDH)

    • Magnesium chloride (MgCl₂)

  • Stopping Reagent: Trichloroacetic acid (TCA), e.g., 15-25% (w/v)

  • Nash Reagent:

    • Ammonium acetate: 150 g[4][12]

    • Glacial acetic acid: 3 mL[4][12]

    • Acetylacetone: 2 mL[4][12]

    • Dissolve and dilute to 1000 mL with distilled water.[4][12] Store in a dark, airtight bottle.[12]

  • Formaldehyde Standard Solution: Prepare a stock solution (e.g., 1000 mg/L) and create a series of dilutions (e.g., 0 to 200 µM) for the standard curve.[12]

5.2. Equipment

  • Spectrophotometer or microplate reader capable of measuring absorbance at 412-415 nm

  • Shaking water bath or incubator set to 37°C

  • Microcentrifuge

  • Vortex mixer

  • Calibrated micropipettes

  • Microcentrifuge tubes

  • Cuvettes or 96-well plates

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_quantification Quantification cluster_analysis Data Analysis A Prepare Buffers, Reagents, and Formaldehyde Standards C Set up Reaction Mix: Buffer, Microsomes, This compound A->C B Prepare Microsomal Suspension on Ice B->C D Pre-incubate at 37°C C->D E Initiate Reaction (Add NADPH System) D->E F Incubate at 37°C (e.g., 3-20 min) E->F G Terminate Reaction (Add TCA) F->G H Centrifuge to Pellet Protein G->H I Transfer Supernatant to a New Tube H->I J Add Nash Reagent I->J K Incubate for Color Development (e.g., 60°C) J->K L Measure Absorbance at ~415 nm K->L N Calculate Enzyme Activity (nmol/min/mg protein) L->N Compare Sample Absorbance to Standard Curve M Generate Formaldehyde Standard Curve M->N

Caption: Step-by-step workflow for the this compound N-demethylase assay.

Detailed Protocol

7.1. Preparation of Formaldehyde Standard Curve

  • Prepare serial dilutions of a known formaldehyde stock solution in buffer (e.g., 0, 25, 50, 100, 150, 200 µM).

  • To a set of tubes, add a volume of each standard corresponding to the volume of supernatant that will be taken from the assay samples (e.g., 500 µL).

  • Add the same volume of stopping reagent (TCA) as used in the assay samples.

  • Add Nash reagent (e.g., 500 µL).

  • Incubate under the same conditions as the assay samples (Step 7.4).

  • Measure absorbance at ~415 nm.

  • Plot absorbance vs. formaldehyde concentration (µM) and perform a linear regression to determine the slope.

7.2. Assay Reaction

  • On ice, prepare a master mix containing potassium phosphate buffer, MgCl₂, and liver microsomes. The final protein concentration typically ranges from 0.5 to 1.0 mg/mL.

  • Aliquot the master mix into microcentrifuge tubes. Include tubes for blanks (no NADPH) and controls.

  • Add the substrate, this compound, to each tube to achieve the desired final concentration (e.g., 1-5 mM).

  • Pre-incubate the tubes in a shaking water bath at 37°C for 3-5 minutes to equilibrate the temperature.

  • Initiate the enzymatic reaction by adding the NADPH-regenerating system (or a solution of NADPH). For blank tubes, add an equivalent volume of buffer.

  • Incubate at 37°C for a predetermined time (e.g., 10-20 minutes). The reaction should be linear with respect to time and protein concentration.[1]

  • Terminate the reaction by adding a volume of cold TCA solution (e.g., 250 µL of 25% TCA to a 1 mL reaction) and vortexing.

Table 3: Example Reaction Mixture Composition (1 mL Total Volume)

Component Stock Concentration Volume Added (µL) Final Concentration
Potassium Phosphate Buffer 1 M, pH 7.4 100 100 mM
Liver Microsomes 20 mg/mL 25 0.5 mg/mL
This compound 100 mM 50 5 mM
MgCl₂ 1 M 5 5 mM
NADP+ 20 mM 25 0.5 mM
Glucose-6-Phosphate 100 mM 25 2.5 mM
Glucose-6-Phosphate Dehydrogenase 10 U/mL 10 0.1 U/mL
Distilled Water - 760 -

| Total Volume | - | 1000 | - |

7.3. Formaldehyde Quantification

  • After termination, centrifuge the tubes at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated protein.

  • Carefully transfer a specific volume of the clear supernatant (e.g., 500 µL) to a new set of tubes.

  • Add an equal volume of Nash reagent (e.g., 500 µL) to each tube containing the supernatant.[4]

  • Vortex and incubate the tubes in a water bath at 60°C for 30 minutes or at 37°C for 60 minutes to allow for color development.[4]

  • Cool the samples to room temperature.[3]

  • Measure the absorbance of the yellow product at 412-415 nm against a reagent blank.

7.4. Calculation of Enzyme Activity

  • Determine the concentration of formaldehyde (µM) in the supernatant using the standard curve.

  • Calculate the total amount of formaldehyde produced in the original reaction volume.

    • nmol HCHO = [HCHO] (µM) x (Reaction Volume + TCA Volume) / 1000

  • Calculate the specific activity.

    • Activity (nmol/min/mg) = (nmol HCHO) / (Incubation Time (min) x mg of microsomal protein)

Considerations and Troubleshooting
  • Linearity: It is crucial to establish that the reaction is linear with respect to both incubation time and microsomal protein concentration. Long incubation times can lead to a decrease in apparent activity.[1]

  • Blanks: A reaction blank (without NADPH) should always be included to correct for any non-enzymatic formaldehyde formation or interfering substances.

  • Nash Reagent Stability: The Nash reagent has a limited shelf life and should be stored properly in a dark bottle. Some sources suggest it should be used within a few days to a couple of weeks of preparation.[13][14]

  • Interference: Compounds that absorb light at ~415 nm or that react with the Nash reagent can interfere with the assay.

  • Substrate Concentration: The concentration of this compound should be optimized. For kinetic studies, a range of concentrations bracketing the Km value should be used.

References

Application Notes and Protocols for Measuring CYP3A4 Activity Using Aminopyrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in drug metabolism, responsible for the oxidative biotransformation of a vast number of pharmaceuticals.[1] Assessing the activity of CYP3A4 is therefore a cornerstone of drug discovery and development, providing insights into potential drug-drug interactions and metabolic clearance pathways. Aminopyrine, a classic probe substrate, undergoes N-demethylation by CYP enzymes, a reaction that can be quantified to determine enzyme activity. While this compound is metabolized by multiple CYP isoforms, its use in conjunction with specific inhibitors or recombinant enzyme systems allows for the targeted measurement of CYP3A4 activity.[2][3]

These application notes provide detailed protocols for measuring CYP3A4 activity using this compound, catering to different experimental setups, including the use of human liver microsomes with a selective inhibitor and recombinant human CYP3A4.

Principle of the Assay

The measurement of CYP3A4 activity using this compound is based on the quantification of one of its primary metabolites, formaldehyde (B43269), produced during the N-demethylation reaction. This reaction is dependent on the presence of NADPH and molecular oxygen.[4] The amount of formaldehyde produced is directly proportional to the enzyme activity under linear kinetic conditions.

There are two primary approaches to specifically measure the CYP3A4-mediated N-demethylation of this compound:

  • Recombinant Human CYP3A4 (rhCYP3A4): This method provides a direct measurement of the activity of the specific enzyme without interference from other CYPs.

  • Human Liver Microsomes (HLMs) with a Selective Inhibitor: HLMs contain a mixture of CYP enzymes. To isolate CYP3A4 activity, a selective chemical inhibitor, such as ketoconazole (B1673606), is used.[5][6] The difference in this compound N-demethylation in the absence and presence of the inhibitor represents the CYP3A4-specific activity.

The produced formaldehyde is most commonly detected spectrophotometrically after a reaction with the Nash reagent, which forms a colored product, 3,5-diacetyl-1,4-dihydrolutidine (B86936) (DDL), with an absorbance maximum around 412-415 nm.

Data Presentation

Table 1: Selective Inhibitors for Human CYP3A4

InhibitorTypePotency (IC50/Ki)Selectivity NotesReference(s)
Ketoconazole CompetitiveIC50: ~0.03-0.24 µMPotent inhibitor, but also inhibits other CYPs at higher concentrations.[7][5][6][7]
SR-9186 CompetitiveIC50: 9 nM (Midazolam hydroxylation)Highly selective for CYP3A4 over CYP3A5 and other CYPs.[8]
Itraconazole CompetitiveIC50: 6.1 nMPotent CYP3A4 inhibitor.[9]

Table 2: Comparison of Common CYP3A4 Probe Substrates

Probe SubstrateMetabolic ReactionAdvantagesDisadvantagesReference(s)
This compound N-demethylationWell-established assay, colorimetric detection possible.Not specific to CYP3A4; metabolized by other CYPs (e.g., CYP2C19).[2][2][10]
Midazolam 1'-hydroxylationHigh affinity and specificity for CYP3A4, widely used in clinical DDI studies.Requires LC-MS/MS for sensitive detection.[11][12]
Testosterone (B1683101) 6β-hydroxylationWell-characterized, multiple metabolites can be monitored.Lower correlation with midazolam at the microsomal level.[12][12][13]

Experimental Protocols

Protocol 1: this compound N-Demethylase Assay using Recombinant Human CYP3A4

This protocol describes the direct measurement of CYP3A4 activity using a commercially available recombinant human CYP3A4 enzyme system.

Materials and Reagents:

  • Recombinant human CYP3A4 (e.g., Supersomes™)

  • This compound

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Trichloroacetic acid (TCA) solution (e.g., 20% w/v)

  • Nash reagent (see preparation below)

  • Formaldehyde standard solution

  • 96-well microplate

  • Microplate reader

Nash Reagent Preparation:

To prepare 1 liter of Nash's reagent, dissolve 150 g of ammonium (B1175870) acetate, 3 ml of glacial acetic acid, and 2 ml of acetylacetone (B45752) in distilled water and make up to 1 liter.

Procedure:

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a master mix containing potassium phosphate buffer and the NADPH regenerating system.

  • Incubation Setup: In a 96-well plate, add the following in order:

    • Potassium phosphate buffer

    • Recombinant CYP3A4 enzyme (concentration to be optimized, e.g., 10-20 pmol/well)

    • This compound solution (final concentration to be optimized, typically in the range of 0.5-5 mM)

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Start the reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding an equal volume of cold TCA solution to each well.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated protein.

  • Formaldehyde Detection:

    • Transfer a portion of the supernatant to a new 96-well plate.

    • Add Nash reagent to each well.

    • Incubate the plate at 60°C for 30 minutes or at room temperature for 1-2 hours to allow for color development.

  • Measurement: Measure the absorbance at 412-415 nm using a microplate reader.

  • Standard Curve: Prepare a standard curve using known concentrations of formaldehyde to quantify the amount of formaldehyde produced in the enzymatic reaction.

Protocol 2: this compound N-Demethylase Assay using Human Liver Microsomes and a Selective Inhibitor

This protocol measures CYP3A4 activity in a complex system like human liver microsomes by utilizing a selective inhibitor.

Materials and Reagents:

  • Pooled Human Liver Microsomes (HLMs)

  • This compound

  • NADPH regenerating system

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Ketoconazole (or another selective CYP3A4 inhibitor)

  • Trichloroacetic acid (TCA) solution

  • Nash reagent

  • Formaldehyde standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Incubation Mixtures: Prepare two sets of incubation mixtures in a 96-well plate:

    • Set A (Total Activity): Potassium phosphate buffer, HLMs (e.g., 0.2-0.5 mg/mL protein), and this compound.

    • Set B (Inhibited Activity): Potassium phosphate buffer, HLMs, this compound, and a selective CYP3A4 inhibitor (e.g., 1-10 µM ketoconazole). A pre-incubation of the microsomes with the inhibitor for 5-10 minutes at 37°C is recommended.

  • Pre-incubation: Pre-incubate both sets of plates at 37°C for 5 minutes.

  • Initiate Reaction: Start the reaction by adding the pre-warmed NADPH regenerating system to all wells.

  • Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 15-30 minutes).

  • Stop Reaction and Detection: Follow steps 6-10 from Protocol 1.

Data Analysis:

  • Calculate the concentration of formaldehyde produced in each well using the formaldehyde standard curve.

  • For Protocol 1, the CYP3A4 activity is directly calculated from the amount of formaldehyde produced per unit time per unit of recombinant enzyme.

  • For Protocol 2, calculate the CYP3A4-specific activity by subtracting the formaldehyde produced in the presence of the inhibitor (Set B) from the total formaldehyde produced in the absence of the inhibitor (Set A).

    CYP3A4 Activity = (Activity in Set A) - (Activity in Set B)

Mandatory Visualization

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_detection Detection Reagents Prepare Master Mix (Buffer, NADPH System) Plate Add Reagents to 96-well Plate Reagents->Plate Substrate Prepare this compound Solution Substrate->Plate Enzyme Prepare Enzyme (rhCYP3A4 or HLMs) Enzyme->Plate Inhibitor Prepare Inhibitor (e.g., Ketoconazole) Inhibitor->Plate For HLM Protocol Preincubation Pre-incubate at 37°C (5 min) Plate->Preincubation Start Initiate Reaction with NADPH Preincubation->Start Incubation Incubate at 37°C (15-30 min) Start->Incubation Stop Stop Reaction with TCA Incubation->Stop Centrifuge Centrifuge to Pellet Protein Stop->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer AddNash Add Nash Reagent Transfer->AddNash ColorDev Incubate for Color Development AddNash->ColorDev Read Measure Absorbance (415 nm) ColorDev->Read G This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Metabolite 4-Monomethylaminoantipyrine Formaldehyde Formaldehyde CYP3A4->Metabolite CYP3A4->Formaldehyde NADP NADP+ CYP3A4->NADP H2O H2O CYP3A4->H2O NADPH NADPH + H+ NADPH->CYP3A4 O2 O2 O2->CYP3A4 Inhibitor Ketoconazole Inhibitor->CYP3A4 Inhibition

References

Applications of Aminopyrine in Toxicology Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyrine, a pyrazolone (B3327878) derivative with analgesic and antipyretic properties, has found significant applications in toxicological research. Although its clinical use has been largely discontinued (B1498344) due to the risk of agranulocytosis, its metabolic and physiological characteristics make it a valuable tool for investigating liver function and drug metabolism.[1] This document provides detailed application notes and protocols for the use of this compound in toxicology studies, focusing on its role as a biomarker for hepatic cytochrome P450 (CYP450) activity and its use in liver function assessment.

This compound as a Probe for Cytochrome P450 Activity

This compound is extensively metabolized in the liver, primarily by the CYP450 mixed-function oxidase system.[2][3] The rate-limiting step in its metabolism is N-demethylation, a reaction catalyzed by multiple CYP isoforms. This makes the measurement of this compound N-demethylase activity a reliable indicator of the overall functional capacity of the hepatic microsomal enzyme system.[4]

In Vitro this compound N-demethylase Assay

This assay is used to determine the N-demethylase activity in liver microsomes, providing a quantitative measure of CYP450 function.

Experimental Protocol:

  • Preparation of Liver Microsomes:

    • Euthanize the experimental animal (e.g., rat) and perfuse the liver with cold saline.

    • Homogenize the liver tissue in a suitable buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 1.15% KCl).

    • Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 105,000 x g for 60 minutes at 4°C.

    • Discard the supernatant and resuspend the microsomal pellet in the homogenization buffer.

    • Determine the protein concentration of the microsomal suspension using a standard method (e.g., Bradford assay).

  • N-demethylase Assay:

    • Prepare a reaction mixture containing:

      • Liver microsomes (typically 0.5-1.0 mg of protein)

      • This compound solution (final concentration, e.g., 2.4 mmol/L)[5]

      • NADPH generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH (final concentration, e.g., 69 µmol/L)[5]

      • Magnesium chloride (e.g., 5 mM)

      • Phosphate buffer (to make up the final volume)

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH generating system or NADPH.

    • Incubate at 37°C for a specific time (e.g., 15-30 minutes). The reaction is linear for up to 60 minutes.[6]

    • Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

    • Centrifuge to pellet the precipitated protein.

    • Measure the amount of formaldehyde (B43269) produced in the supernatant using a colorimetric method (e.g., Nash reagent).

  • Data Analysis:

    • Calculate the amount of formaldehyde produced from a standard curve.

    • Express the this compound N-demethylase activity as nmol of formaldehyde formed per minute per mg of microsomal protein.

Quantitative Data Summary:

ParameterValueSpecies/SystemReference
Michaelis-Menten Constant (Km) for this compound2.4 mmol/LHuman Liver Microsomes[5]
Michaelis-Menten Constant (Km) for NADPH69 µmol/LHuman Liver Microsomes[5]
Interindividual N-demethylase Activity Range0.52 - 4.42 nmol/min/mg proteinHuman Liver Microsomes[5]

Experimental Workflow for In Vitro this compound N-demethylase Assay:

workflow cluster_prep Microsome Preparation cluster_assay N-demethylase Assay cluster_analysis Data Analysis p1 Liver Homogenization p2 Differential Centrifugation p1->p2 p3 Microsomal Pellet Resuspension p2->p3 p4 Protein Quantification p3->p4 a1 Prepare Reaction Mixture p4->a1 a2 Pre-incubation (37°C) a1->a2 a3 Initiate with NADPH a2->a3 a4 Incubation (37°C) a3->a4 a5 Stop Reaction a4->a5 a6 Centrifugation a5->a6 a7 Measure Formaldehyde a6->a7 d1 Calculate Formaldehyde from Standard Curve a7->d1 d2 Express Activity (nmol/min/mg protein) d1->d2

Caption: Workflow for in vitro this compound N-demethylase assay.

This compound Breath Test (ABT) for In Vivo Assessment of Liver Function

The this compound Breath Test (ABT) is a non-invasive method to quantitatively assess the metabolic capacity of the liver in vivo.[7] It is based on the principle that after oral administration of radiolabeled this compound (¹³C or ¹⁴C), the labeled methyl group is cleaved by hepatic CYP450s, and the resulting labeled carbon dioxide (¹³CO₂ or ¹⁴CO₂) is exhaled in the breath.[8][9]

¹³C-Aminopyrine Breath Test Protocol

This protocol is preferred for human studies due to the non-radioactive nature of the ¹³C isotope.

Experimental Protocol:

  • Patient Preparation:

    • The patient should fast for at least 8 hours prior to the test.[9]

    • Smoking should be avoided for at least one hour before the test.[9]

    • Avoid consumption of carbonated beverages before the test.[9]

  • Test Procedure:

    • Collect a baseline (zero-time) breath sample into a collection bag.[9]

    • Administer a solution of 75 mg of ¹³C-aminopyrine dissolved in 100 ml of warm water orally.[9]

    • Collect breath samples at specific time intervals (e.g., 10, 20, 30, 40, 50, 60, 80, 100, and 120 minutes) after administration.[9]

  • Sample Analysis:

    • Analyze the ¹³CO₂/¹²CO₂ ratio in the collected breath samples using an isotope ratio mass spectrometer or a non-dispersive infrared spectrometer (NDIRS).[9]

  • Data Analysis:

    • The results are typically expressed as the change in the ¹³CO₂/¹²CO₂ ratio over baseline (delta over baseline, DOB) or as the percentage of the administered dose recovered per hour (% dose/hr).

    • The cumulative percentage of the dose recovered over a specific time period can also be calculated.

Quantitative Data Summary:

Subject GroupBreath Test Value (% dose recovered at 2h)Reference
Normal Subjects8.6 ± 1.5%[10]
Patients with Alcoholic Cirrhosis5.1 ± 3.8%[10]

Logical Relationship in this compound Breath Test:

abt_logic cluster_admin Administration cluster_metabolism Hepatic Metabolism cluster_exhalation Exhalation & Measurement admin Oral Administration of ¹³C-Aminopyrine metabolism Hepatic CYP450 N-demethylation admin->metabolism product Formation of ¹³CO₂ metabolism->product exhalation Exhalation of ¹³CO₂ product->exhalation measurement Measurement of ¹³CO₂/¹²CO₂ ratio exhalation->measurement result1 Assessment of Liver Function measurement->result1 result2 Quantitative Measure of CYP450 Activity measurement->result2

Caption: Logical flow of the this compound breath test.

This compound in Models of Drug-Induced Liver Injury (DILI)

While this compound itself is not a classic hepatotoxin used to induce liver injury models in the same way as acetaminophen (B1664979) or carbon tetrachloride, its metabolism is highly sensitive to changes in liver function.[11][12] Therefore, it is an excellent biomarker to assess the extent of liver damage in DILI models induced by other agents.

Application Protocol:

  • Induction of Liver Injury:

    • Select an appropriate model of DILI (e.g., acetaminophen overdose, carbon tetrachloride administration).[12]

    • Administer the hepatotoxin to the experimental animals according to the established protocol.

  • Assessment of Liver Injury with this compound:

    • At a specific time point after the induction of liver injury, perform an in vivo this compound breath test as described in section 2.

    • Alternatively, sacrifice the animals, prepare liver microsomes, and perform an in vitro this compound N-demethylase assay as described in section 1.1.

  • Correlation with other markers:

    • Correlate the results of the this compound-based assays with standard markers of liver injury, such as serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and histopathological examination of the liver tissue.

Signaling Pathway of this compound Metabolism:

metabolism_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion This compound This compound maa 4-Monomethylaminoantipyrine (MAA) This compound->maa CYP450 (N-demethylation) other_metabolites Other Metabolites This compound->other_metabolites CYP450 (Hydroxylation, etc.) aa 4-Aminoantipyrine (AA) maa->aa CYP450 (N-demethylation) excretion Urinary Excretion maa->excretion conjugates Conjugated Metabolites aa->conjugates Acetylation aa->excretion conjugates->excretion

Caption: Metabolic pathway of this compound.

Conclusion

This compound remains a highly relevant and valuable tool in toxicological research. Its well-characterized metabolism by the hepatic CYP450 system allows for robust and quantitative assessments of liver function both in vitro and in vivo. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound in their toxicology studies, particularly in the context of drug-induced liver injury and the evaluation of drug metabolism.

References

Standard Operating Procedure for the Aminopyrine Breath Test: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The aminopyrine breath test is a non-invasive, quantitative method for assessing the metabolic function of the liver, specifically the activity of the cytochrome P450 (CYP450) enzyme system.[1] This test is a valuable tool for researchers, scientists, and drug development professionals in evaluating hepatic microsomal function.[2] The principle of the test lies in the hepatic metabolism of this compound, which is primarily demethylated by CYP450 enzymes.[3][4] When a carbon-labeled this compound (either ¹³C or ¹⁴C) is administered, the labeled methyl group is cleaved, oxidized to labeled carbon dioxide (CO₂), and subsequently exhaled in the breath.[5] The rate of appearance of labeled CO₂ in the breath is proportional to the rate of this compound metabolism in the liver.

Key Applications:

  • Quantitative Assessment of Liver Function: The test provides a dynamic measure of the liver's metabolic capacity, which can be more sensitive than static liver function tests.[6]

  • Staging of Chronic Liver Disease: The this compound breath test has been shown to correlate with the severity of liver diseases such as cirrhosis and chronic hepatitis.[7][8]

  • Monitoring Disease Progression and Therapeutic Response: The test can be used to track changes in liver function over time in response to disease progression or therapeutic interventions.

  • Drug Development: In a drug development context, this test can be employed to evaluate the potential hepatotoxicity or enzyme-inducing/inhibiting effects of new chemical entities.

Choice of Isotope:

The this compound breath test can be performed using either the stable isotope ¹³C or the radioactive isotope ¹⁴C.

  • ¹³C-Aminopyrine: This is the preferred isotope for most applications due to its non-radioactive nature, making it safe for repeated use in patients, including children and pregnant women.[6] Analysis of ¹³CO₂ requires specialized equipment such as an isotope ratio mass spectrometer (IRMS) or a non-dispersive infrared spectrometer (NDIRS).

  • ¹⁴C-Aminopyrine: This isotope is radioactive and its use is subject to stricter regulations. However, the analysis of ¹⁴CO₂ can be performed with a liquid scintillation counter, which may be more readily available in some laboratory settings.

Experimental Protocols

Protocol 1: ¹³C-Aminopyrine Breath Test

1. Patient/Subject Preparation:

  • Fasting: The subject should fast for a minimum of 8 hours prior to the test.[5] Water can be consumed during the fasting period.

  • Medications: Certain medications that can interfere with CYP450 activity should be discontinued (B1498344) prior to the test, as advised by a clinician.

  • Smoking and Alcohol: The subject should refrain from smoking for at least one hour before and during the test.[5] Alcohol consumption should be avoided for at least 24 hours prior to the test.

  • Diet: Avoid consuming foods rich in ¹³C (e.g., corn, sugarcane) for 24 hours before the test.

2. Materials:

  • ¹³C-Aminopyrine substrate (typically 75 mg).[5]

  • 100 ml of warm water.[5]

  • Breath collection bags or tubes.

  • Isotope Ratio Mass Spectrometer (IRMS) or Non-Dispersive Infrared Spectrometer (NDIRS) for ¹³CO₂ analysis.

3. Procedure:

  • Baseline Breath Sample: Collect a baseline breath sample from the subject before administering the ¹³C-aminopyrine. This is the "0-minute" sample.

  • Substrate Administration: Dissolve 75 mg of ¹³C-aminopyrine in 100 ml of warm water and have the subject drink the solution.[5]

  • Post-Dose Breath Sample Collection: Collect breath samples at regular intervals after substrate administration. A common sampling schedule is at 10, 20, 30, 40, 50, 60, 80, 100, and 120 minutes post-ingestion.[5]

  • Sample Analysis: Analyze the collected breath samples for the ratio of ¹³CO₂ to ¹²CO₂ using an appropriate analyzer.

4. Data Analysis:

The results are typically expressed as the percentage of the administered ¹³C dose recovered per hour (% dose/h) or the cumulative percentage of the ¹³C dose recovered over time (% dose cum).[8]

Protocol 2: ¹⁴C-Aminopyrine Breath Test

1. Patient/Subject Preparation:

  • Fasting: The subject should fast for at least 6 hours prior to the test.

  • Medications: Discontinue medications that may interfere with CYP450 metabolism as per clinical advice.

  • Smoking and Alcohol: Avoid smoking and alcohol consumption as in the ¹³C protocol.

2. Materials:

  • ¹⁴C-Aminopyrine substrate (typically a trace dose of 1.5-2 µCi).[9][10][11]

  • Water for administration.

  • CO₂ trapping solution (e.g., hyamine hydroxide).

  • Scintillation cocktail.

  • Liquid scintillation counter.

  • Breath collection apparatus.

3. Procedure:

  • Baseline Measurement: A baseline breath sample may be collected to determine background radiation levels.

  • Substrate Administration: The ¹⁴C-aminopyrine is administered orally with water. Some protocols may use intravenous administration.[10][11]

  • Breath Sample Collection: Breath is bubbled through a CO₂ trapping solution at specified time points. A common protocol involves a single breath collection at 2 hours post-administration.[3][4] Other protocols may involve sampling at 15-minute intervals for the first hour.[10][11]

  • Sample Analysis: An aliquot of the trapping solution is mixed with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

4. Data Analysis:

The results are typically expressed as the percentage of the administered ¹⁴C dose excreted as ¹⁴CO₂ within a specific time frame (e.g., 2 hours).[3][4]

Data Presentation

ParameterHealthy ControlsChronic HepatitisLiver CirrhosisFatty LiverHepatic Malignancy
¹⁴C Excretion (% dose in 2h) 7.0 ± 1.32.6 ± 1.42.6 ± 1.24.7 ± 1.13.5 ± 1.8
¹³C Excretion (% dose/h at 30 min) 11.5 ± 3.58.1 ± 4.15.0 ± 3.1--

Data for ¹⁴C excretion is presented as mean ± standard deviation.[3][4] Data for ¹³C excretion is presented as mean ± standard deviation.[12]

  • Data not available from the cited sources.

Mandatory Visualizations

This compound Metabolic Pathway

The primary metabolic pathway for this compound involves N-demethylation by cytochrome P450 enzymes in the liver. CYP2C19 is the most efficient enzyme in this process, though other CYPs such as CYP1A2 and CYP3A4 also contribute.[5][13] The labeled methyl group is converted to formaldehyde, which is further oxidized to bicarbonate and exhaled as labeled CO₂.[5]

Aminopyrine_Metabolism cluster_liver Liver Microsomes This compound [¹³C/¹⁴C]-Aminopyrine Monomethylaminoantipyrine Monomethylaminoantipyrine This compound->Monomethylaminoantipyrine CYP2C19, CYP1A2, CYP3A4 (N-demethylation) Formaldehyde [¹³C/¹⁴C]-Formaldehyde Monomethylaminoantipyrine->Formaldehyde Further Demethylation Bicarbonate [¹³C/¹⁴C]-Bicarbonate Pool Formaldehyde->Bicarbonate Oxidation CO2 Exhaled [¹³C/¹⁴C]O₂ Bicarbonate->CO2 Exhalation ABT_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Fasting Subject Fasting (≥8 hours) Med_Review Medication Review Baseline Collect Baseline Breath Sample (t=0) Med_Review->Baseline Administer Administer ¹³C-Aminopyrine (75mg in 100ml water) Baseline->Administer Collect Collect Breath Samples (at timed intervals) Administer->Collect Measure Measure ¹³CO₂/¹²CO₂ Ratio (IRMS or NDIRS) Collect->Measure Calculate Calculate % Dose Recovered Measure->Calculate Interpret Interpret Results Calculate->Interpret

References

Application Notes and Protocols for In Vitro Studies of Aminopyrine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyrine, a pyrazolone (B3327878) derivative with analgesic and antipyretic properties, has been widely used as a model compound to study hepatic drug metabolism. Its N-demethylation is a well-characterized pathway primarily mediated by the cytochrome P450 (CYP) enzyme system, making it a valuable probe for assessing liver function and drug-drug interactions.[1][2][3][4][5][6][7][8] This document provides detailed application notes and protocols for studying this compound metabolism using various in vitro models, including human liver microsomes, primary hepatocytes, and recombinant human CYP enzymes.

Metabolic Pathways of this compound

The primary metabolic pathway of this compound involves sequential N-demethylation, followed by acetylation. The key metabolites are:

  • 4-Monomethylaminoantipyrine (MMAA)

  • 4-Aminoantipyrine (AA)

  • 4-Acetylaminoantipyrine (AcAA)

  • 4-Formylaminoantipyrine (FAA) [2]

The N-demethylation of this compound is catalyzed by several CYP isoforms, with CYP2C19 showing the highest affinity.[1] Other contributing enzymes include CYP2C8, CYP2D6, CYP1A2, and CYP3A4.[1]

Aminopyrine_Metabolism cluster_cyp CYP450-mediated N-demethylation cluster_nat N-acetyltransferase This compound This compound MMAA 4-Monomethylaminoantipyrine (MMAA) This compound->MMAA 1st Demethylation AA 4-Aminoantipyrine (AA) MMAA->AA 2nd Demethylation FAA 4-Formylaminoantipyrine (FAA) MMAA->FAA Formylation AcAA 4-Acetylaminoantipyrine (AcAA) AA->AcAA Acetylation CYP2C19 CYP2C19 (High Affinity) CYP_others CYP2C8, CYP2D6, CYP1A2, CYP3A4 NAT NAT

Caption: Metabolic pathway of this compound.

In Vitro Models for this compound Metabolism Studies

Human Liver Microsomes (HLMs)

HLMs are subcellular fractions containing a high concentration of CYP enzymes and are a standard tool for in vitro metabolism studies.

Experimental Workflow:

HLM_Workflow start Start prepare Prepare Incubation Mixture (HLMs, Buffer, this compound) start->prepare preincubate Pre-incubate at 37°C prepare->preincubate initiate Initiate Reaction (add NADPH) preincubate->initiate incubate Incubate at 37°C (with shaking) initiate->incubate terminate Terminate Reaction (e.g., Acetonitrile) incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant (HPLC-UV/MS) centrifuge->analyze end End analyze->end

Caption: HLM experimental workflow.

Protocol for this compound N-demethylase Assay using HLMs:

Materials:

  • Human Liver Microsomes (e.g., pooled donor)

  • This compound

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (ice-cold)

  • Internal standard for HPLC analysis (e.g., phenacetin)

Procedure:

  • Prepare Incubation Mixtures: In microcentrifuge tubes, prepare the incubation mixture containing human liver microsomes (final concentration 0.2-0.5 mg/mL), potassium phosphate buffer, and various concentrations of this compound (e.g., 0.1-10 mM for kinetic studies). The final volume is typically 200 µL.

  • Pre-incubation: Pre-incubate the mixtures for 5 minutes at 37°C in a shaking water bath.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring linearity of the reaction.

  • Terminate Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Sample Analysis: Transfer the supernatant to HPLC vials for analysis of this compound and its metabolites.

Primary Human Hepatocytes

Primary hepatocytes provide a more physiologically relevant model as they contain a full complement of metabolic enzymes and cofactors.

Experimental Workflow:

Hepatocyte_Workflow start Start thaw Thaw Cryopreserved Hepatocytes start->thaw plate Plate Hepatocytes (Collagen-coated plates) thaw->plate culture Culture for 24-48h (Allow attachment) plate->culture treat Treat with this compound (in culture medium) culture->treat incubate Incubate for desired time points treat->incubate sample Collect Culture Medium and/or Cell Lysate incubate->sample analyze Analyze Samples (HPLC-UV/MS) sample->analyze end End analyze->end

Caption: Hepatocyte experimental workflow.

Protocol for this compound Metabolism in Cultured Primary Human Hepatocytes:

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' E medium supplemented with serum and growth factors)

  • Collagen-coated culture plates

  • This compound stock solution

  • Acetonitrile (ice-cold)

  • Internal standard

Procedure:

  • Thaw and Plate Hepatocytes: Thaw cryopreserved hepatocytes according to the supplier's protocol and plate them on collagen-coated plates at a desired density (e.g., 0.5 x 10^6 cells/well in a 12-well plate).

  • Cell Culture: Culture the hepatocytes for 24-48 hours to allow for cell attachment and recovery.

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound.

  • Incubation: Incubate the cells for different time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Collection: At each time point, collect aliquots of the culture medium. For analysis of intracellular metabolites, the cells can be washed and lysed.

  • Sample Preparation: To the collected medium or cell lysate, add 2 volumes of ice-cold acetonitrile containing the internal standard to precipitate proteins.

  • Centrifugation: Centrifuge the samples to pellet debris.

  • Analysis: Analyze the supernatant by HPLC for the quantification of this compound and its metabolites.

Recombinant Human CYP Enzymes

Recombinant CYP enzymes expressed in systems like baculovirus-infected insect cells or E. coli allow for the study of individual enzyme contributions to a metabolic pathway.

Experimental Workflow:

Recombinant_CYP_Workflow start Start prepare Prepare Incubation Mixture (Recombinant CYP, Buffer, this compound) start->prepare preincubate Pre-incubate at 37°C prepare->preincubate initiate Initiate Reaction (add NADPH) preincubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction (Acetonitrile) incubate->terminate analyze Analyze Samples (HPLC-UV/MS) terminate->analyze end End analyze->end

Caption: Recombinant CYP workflow.

Protocol for this compound Metabolism using Recombinant Human CYPs:

Materials:

  • Recombinant human CYP enzymes (e.g., CYP2C19, CYP1A2, CYP3A4)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system

  • This compound

  • Acetonitrile (ice-cold)

  • Internal standard

Procedure:

  • Prepare Incubation Mixtures: In separate tubes for each CYP isoform, prepare incubation mixtures containing the recombinant enzyme (e.g., 10-50 pmol/mL), buffer, and this compound.

  • Pre-incubation: Pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Start the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for an optimized time period.

  • Terminate Reaction: Stop the reaction with ice-cold acetonitrile containing an internal standard.

  • Sample Preparation and Analysis: Process the samples as described for the HLM protocol.

Quantitative Data Summary

The following table summarizes the kinetic parameters for this compound N-demethylation in different in vitro systems.

In Vitro SystemCYP IsoformKm (mM)Vmax (nmol/min/mg protein or nmol/min/nmol CYP)Reference
Human Liver MicrosomesPooled2.40.52 - 4.42 (nmol/min/mg protein)[5]
Recombinant Human CYPCYP2C19~0.1High[1]
Recombinant Human CYPCYP2C8~1.7Highest[1]
Recombinant Human CYPCYP2D6~1.0Moderate[1]
Recombinant Human CYPCYP1A2~1.2Low[1]

Note: The Vmax values for recombinant CYPs are relative and depend on the specific activity of the enzyme preparation.

Analytical Method: HPLC-UV

A common method for the simultaneous quantification of this compound and its metabolites is reverse-phase high-performance liquid chromatography with UV detection.

Protocol for HPLC-UV Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A mixture of aqueous buffer (e.g., ammonium (B1175870) acetate) and organic solvent (e.g., methanol (B129727) or acetonitrile), run in isocratic or gradient mode.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

  • Quantification: Based on the peak area ratio of the analyte to the internal standard against a standard curve.

Conclusion

The in vitro models and protocols described in this document provide a robust framework for investigating the metabolism of this compound. The choice of the in vitro system will depend on the specific research question, with recombinant enzymes being ideal for identifying the contribution of individual CYPs, and hepatocytes offering a more holistic view of cellular metabolism. Careful execution of these protocols and accurate analytical quantification will yield valuable insights into hepatic drug metabolism and its potential for alteration by various factors.

References

Application Notes and Protocols: Quantifying Hepatic Function Using Aminopyrine Breath Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminopyrine breath test is a non-invasive method for the quantitative assessment of hepatic microsomal function.[1][2] It measures the activity of hepatic cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of a wide range of drugs and xenobiotics.[1] this compound, a compound demethylated almost exclusively by these liver enzymes, serves as the probe.[3] By tracking the appearance of labeled carbon dioxide (¹³CO₂ or ¹⁴CO₂) in the breath after administration of isotopically labeled this compound, the test provides a dynamic measure of the liver's metabolic capacity.[3][4][5] This application note provides detailed protocols for the ¹³C-Aminopyrine Breath Test, summarizes key quantitative data, and outlines the underlying metabolic pathway.

Principle of the Test

The this compound breath test is based on the principle of hepatic N-demethylation.[4][5] this compound is metabolized in the liver by CYP450 enzymes, primarily CYP2C19, CYP1A2, and CYP3A4.[3] This process cleaves a methyl group from the this compound molecule, which is then oxidized to formaldehyde (B43269) and subsequently to bicarbonate. The bicarbonate enters the body's bicarbonate pool and is eventually exhaled as carbon dioxide (CO₂).[3] When ¹³C- or ¹⁴C-labeled this compound is used, the exhaled CO₂ is enriched with the isotope. The rate and extent of labeled CO₂ exhalation directly reflect the rate of this compound metabolism in the liver, thus providing a quantitative measure of hepatic functional mass.[3]

Applications

The this compound breath test has several applications in research and clinical settings:

  • Quantitative Assessment of Liver Function: It is a sensitive and precise method for measuring hepatic metabolic capacity, which can be useful in diagnosing and staging chronic liver diseases such as cirrhosis and hepatitis.[3]

  • Monitoring Disease Progression: The test can be used to monitor the progression of liver disease over time.[3]

  • Evaluating Treatment Efficacy: It can help assess the effectiveness of therapeutic interventions for liver diseases.

  • Drug Development: The test can be employed in drug development to evaluate the potential for drug-induced liver injury (DILI) and to study the effects of new chemical entities on hepatic enzyme function.

  • Prognostic Indicator: The results of the this compound breath test have been shown to correlate with the severity of liver disease and can be a predictor of surgical risk in patients with liver disease.[1][6]

Data Presentation

The following tables summarize quantitative data from various studies using the this compound breath test, demonstrating its ability to differentiate between healthy individuals and patients with various liver diseases.

Table 1: ¹⁴C-Aminopyrine Breath Test Results in Various Liver Conditions

Patient GroupNumber of SubjectsMean ¹⁴CO₂ Excretion (% of dose in 2 hours)Standard Deviation
ControlNot Specified7.01.3
Portal CirrhosisNot Specified2.61.2
Fatty LiverNot Specified4.71.1
HepatitisNot Specified2.61.4
Hepatic MalignancyNot Specified3.51.8

Data extracted from a study by Hepner and Vesell.[4][5][7]

Table 2: ¹⁴C-Aminopyrine Breath Test in Alcoholic Liver Disease

Patient GroupNumber of SubjectsMean ¹⁴CO₂ Excretion (%)Standard Deviation/SEM
Normal Subjects148.61.5 (SD)
Alcoholic Cirrhosis165.13.8 (SD)
Chronic Alcoholics (Normal Livers)Not Specified6.8Not Specified
Chronic Alcoholics (Fatty Change)Not Specified4.3Not Specified
Chronic Alcoholics (Fatty Change and Fibrosis)Not Specified4.0Not Specified
Compensated CirrhosisNot Specified1.6Not Specified

Data compiled from studies by Lewis et al. and Saunders et al.[4][8]

Table 3: Comparison of ¹⁴C-Aminopyrine Breath Test Results in Different Hepatocellular Diseases

Patient GroupMean ¹⁴CO₂ Excretion (% of dose at 2 hours, ± SEM)
Normal Subjects5.2 ± 0.2
Chronic Active Hepatitis (with and without cirrhosis)1.5 ± 0.2
Alcoholic Cirrhosis1.7 ± 0.4
Hepatitis2.5 ± 0.3

Data from a study assessing different methods of the ¹⁴C-aminopyrine breath test.[9]

Experimental Protocols

¹³C-Aminopyrine Breath Test Protocol

This protocol provides a detailed methodology for performing the ¹³C-Aminopyrine Breath Test.

1. Patient Preparation

  • Fasting: Patients should fast for a minimum of 8 hours prior to the test.[3]

  • Smoking: Smoking should be avoided for at least one hour before the test.[3]

  • Dietary Restrictions: Patients should not consume carbonated beverages or soft drinks before the test as this may interfere with the results.[3]

  • Medications: A thorough review of the patient's current medications should be conducted. Drugs known to induce or inhibit CYP450 enzymes may influence the test results.

  • Oxygen Supplementation: Avoid oxygen supplementation as it can affect the ¹³CO₂ measurement by nondispersive isotope-selective infrared spectroscopy (NDIRS).[3]

2. Materials and Reagents

  • ¹³C-Aminopyrine (75 mg)

  • Warm water (100 ml)

  • Breath collection bags

  • Breath analysis instrument (e.g., IRIS®-3 or similar NDIRS analyzer)

3. Test Administration and Sample Collection

  • Baseline Breath Sample: Collect a baseline (zero-minute) breath sample into a collection bag according to the manufacturer's instructions for the breath analysis instrument.[3]

  • Substrate Administration: Dissolve 75 mg of ¹³C-Aminopyrine in 100 ml of warm water. The patient should drink the entire solution.[3]

  • Post-Dose Breath Samples: Collect additional breath samples at specified time points. A common sampling schedule is at 10, 20, 30, 40, 50, 60, 80, 100, and 120 minutes after substrate ingestion.[3] However, some studies suggest that a single sample at 30 or 60 minutes may be sufficient for clinical purposes.[10]

4. Sample Analysis

  • Analyze all collected breath samples using a nondispersive isotope-selective infrared spectrometer or other suitable analyzer to determine the ¹³CO₂/¹²CO₂ ratio.

5. Data Analysis and Interpretation

The results are typically expressed as the percentage of the administered ¹³C dose recovered per hour (% dose/h) or as the cumulative percentage of the ¹³C dose recovered over time (% dose cumulative).

  • Calculation: The calculation of the percentage of dose recovered involves comparing the enrichment of ¹³CO₂ in post-dose breath samples to the baseline sample and factoring in the CO₂ production rate of the individual. The specific formulas may vary depending on the analysis software and instrument used.

  • Interpretation: A lower rate of ¹³CO₂ exhalation indicates impaired hepatic N-demethylation capacity and reduced liver function. The results are compared to established normal ranges. For example, a cumulative percent dose recovered over 2 hours of ≤ 7.0% has been shown to indicate severe liver disease.

6. Quality Control

  • Ensure proper patient preparation to avoid confounding factors.

  • Verify the correct dosage and administration of the ¹³C-aminopyrine.

  • Follow the manufacturer's instructions for the operation and calibration of the breath analyzer.

  • Adhere to the specified breath sample collection times.

Visualizations

This compound Metabolic Pathway

AminopyrineMetabolism cluster_liver Hepatocyte cluster_exhalation Exhalation This compound This compound (¹³C-labeled) Monomethylaminoantipyrine Monomethylaminoantipyrine This compound->Monomethylaminoantipyrine CYP2C19, CYP1A2, CYP3A4 (N-demethylation) Formaldehyde ¹³C-Formaldehyde Monomethylaminoantipyrine->Formaldehyde Oxidation Bicarbonate ¹³C-Bicarbonate Pool Formaldehyde->Bicarbonate Oxidation CO2 Exhaled ¹³CO₂ Bicarbonate->CO2

Caption: Metabolic pathway of this compound in the liver.

Experimental Workflow for the this compound Breath Test

ABT_Workflow start Start patient_prep Patient Preparation (Fasting, No Smoking) start->patient_prep baseline_sample Collect Baseline Breath Sample (t=0) patient_prep->baseline_sample administer_drug Administer ¹³C-Aminopyrine baseline_sample->administer_drug collect_samples Collect Post-Dose Breath Samples (e.g., 10-120 min) administer_drug->collect_samples analyze_samples Analyze ¹³CO₂/¹²CO₂ Ratio (NDIRS) collect_samples->analyze_samples calculate_results Calculate % Dose Recovered analyze_samples->calculate_results interpret_results Interpret Results (Compare to Normal Range) calculate_results->interpret_results end End interpret_results->end

Caption: Experimental workflow of the this compound breath test.

References

Application Notes and Protocols for Aminopyrine N-demethylase Assay Kit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the determination of aminopyrine N-demethylase activity, a key cytochrome P450 enzyme function. The provided information is intended for research use only and should be implemented by trained scientific personnel.

Introduction

The this compound N-demethylase assay is a widely used colorimetric method to measure the activity of cytochrome P450 (CYP) enzymes, particularly isoforms like CYP3A4, which are crucial in drug metabolism. This assay is essential for studying hepatic function, drug-drug interactions, and the metabolic fate of xenobiotics. The enzymatic N-demethylation of this compound results in the production of formaldehyde (B43269), which is then quantified using Nash's reagent. The intensity of the yellow color produced is directly proportional to the amount of formaldehyde formed and reflects the enzyme's activity.

Principle of the Assay

The core principle of this assay is a two-step enzymatic and chemical reaction. In the first step, the cytochrome P450-dependent this compound N-demethylase metabolizes this compound, leading to the liberation of formaldehyde. In the second step, the formaldehyde reacts with Nash's reagent (containing acetylacetone (B45752) and ammonium (B1175870) acetate) to form a yellow-colored product, 3,5-diacetyl-1,4-dihydrolutidine. The absorbance of this product is measured spectrophotometrically at 412-420 nm, and the concentration of formaldehyde is determined by comparison to a standard curve.

This compound This compound CYP450 Cytochrome P450 (e.g., CYP3A4) This compound->CYP450 Substrate Formaldehyde Formaldehyde CYP450->Formaldehyde Catalyzes N-demethylation NashReagent Nash Reagent (Acetylacetone, Ammonium Acetate) Formaldehyde->NashReagent Reacts with ColoredProduct 3,5-diacetyl-1,4-dihydrolutidine (Yellow Product) NashReagent->ColoredProduct Forms Spectrophotometry Measure Absorbance (412-420 nm) ColoredProduct->Spectrophotometry Quantified by

Figure 1. Signaling pathway of the this compound N-demethylase assay.

Materials and Reagents

Materials Provided in a Typical Kit
  • 96-well microplate

  • Assay Buffer I

  • Assay Buffer II

  • Substrate I (this compound)

  • Substrate II (NADPH)

  • Substrate Diluent

  • Stop Solution

  • Dye Reagent (Nash's Reagent)

  • Standard (100 µmol/L Formaldehyde)

Materials Required but Not Provided
  • Microplate reader capable of measuring absorbance at 420 nm

  • Distilled or deionized water

  • Pipettors and pipette tips

  • Ice bath

  • Centrifuge (capable of 10,000g and 100,000g)

  • Homogenizer

  • Vortex mixer

  • 37°C and 60°C incubators or water baths

Experimental Protocols

Reagent Preparation
  • Substrate I Solution: Dissolve the Substrate I powder in 1 mL of Substrate Diluent. Store at 4°C.

  • Substrate II Solution: Dissolve the Substrate II powder in 1 mL of distilled water. Store at 4°C.

  • Standard Solutions: Prepare a series of standard solutions by diluting the 100 µmol/L Formaldehyde Standard with distilled water to obtain concentrations ranging from 0 to 100 µmol/L. A suggested dilution series is provided in the data presentation section.

Sample Preparation (Liver Microsomes)
  • Weigh approximately 0.5 g of liver tissue and homogenize it on ice with 1 mL of Assay Buffer I.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

  • Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C.

  • Discard the supernatant. Resuspend the pellet in 1 mL of Assay Buffer I and vortex thoroughly.

  • Centrifuge at 100,000 x g for 30 minutes at 4°C.

  • Discard the supernatant and resuspend the microsomal pellet in 0.5 mL of Assay Buffer II. Keep the prepared microsomes on ice.

  • Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford or BCA assay).

Assay Procedure

cluster_prep Reaction Setup cluster_incubation Enzymatic Reaction cluster_stop Reaction Termination cluster_detection Color Development & Detection A Add Sample/Control Buffers B Add Substrate I (this compound) A->B C Add Substrate II (NADPH) B->C D Incubate at 37°C for 30 min C->D E Add Stop Solution D->E F Incubate on ice for 5 min E->F G Centrifuge at 8,000g for 5 min F->G H Transfer supernatant to microplate G->H I Add Dye Reagent (Nash) H->I J Incubate at 60°C for 10 min I->J K Read Absorbance at 420 nm J->K

Figure 2. Experimental workflow for the this compound N-demethylase assay.

  • Set up the assay in microcentrifuge tubes as described in the table below. Prepare a sample tube and a control tube for each sample to be tested.

ReagentSample TubeControl Tube
Sample10 µL-
Distilled Water-10 µL
Assay Buffer II70 µL70 µL
Substrate I10 µL10 µL
Substrate II10 µL10 µL
  • Mix the contents of the tubes and incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of Stop Solution to each tube.

  • Incubate the tubes on ice for 5 minutes.

  • Centrifuge the tubes at 8,000 x g for 5 minutes at room temperature.

  • Transfer 100 µL of the supernatant from each tube to a corresponding well in the 96-well microplate.

  • Add 100 µL of the prepared standard solutions to separate wells. Add 100 µL of distilled water to a well to serve as a blank.

  • Add 100 µL of Dye Reagent to all wells (samples, controls, standards, and blank).

  • Mix gently and incubate the microplate at 60°C for 10 minutes.

  • Immediately place the microplate on ice to cool.

  • Measure the absorbance at 420 nm using a microplate reader.

Data Presentation and Analysis

Formaldehyde Standard Curve

Generate a standard curve by plotting the absorbance of the formaldehyde standards against their concentrations. This curve will be used to determine the amount of formaldehyde produced in the experimental samples.

Formaldehyde Concentration (µmol/L)Absorbance at 420 nm
00.050
100.150
200.250
400.450
600.650
800.850
1001.050
Calculation of Enzyme Activity
  • Calculate the change in absorbance (ΔA) for each sample: ΔA = ASample - AControl

  • Determine the concentration of formaldehyde produced in the sample using the standard curve.

  • Calculate the this compound N-demethylase activity using the following formula:

    Activity (nmol/min/mg protein) = (C × VAssay) / (VSample × CProtein × T)

    Where:

    • C: Concentration of formaldehyde from the standard curve (nmol/mL)

    • VAssay: Total volume of the assay reaction (mL)

    • VSample: Volume of the sample added (mL)

    • CProtein: Protein concentration of the sample (mg/mL)

    • T: Reaction time (minutes)

Typical Experimental Data

The following table provides an example of expected results for liver microsomes from control and phenobarbital-treated rats. Phenobarbital is a known inducer of cytochrome P450 enzymes.

SampleAbsorbance at 420 nmΔACalculated Activity (nmol/min/mg protein)
Control Rat Microsomes (Sample)0.4850.2504.5
Control Rat Microsomes (Control)0.235
Phenobarbital-Treated Rat (Sample)0.8500.60010.8
Phenobarbital-Treated Rat (Control)0.250

Quality Control

  • Linearity of the Standard Curve: The standard curve should exhibit a high degree of linearity (R² > 0.99).

  • Intra-assay and Inter-assay Precision: The coefficient of variation (CV) for both intra-assay and inter-assay replicates should be less than 15%.

  • Controls: Include positive controls (e.g., microsomes from induced animals) and negative controls (e.g., heat-inactivated microsomes) to ensure the assay is performing as expected.

Troubleshooting

IssuePossible CauseSolution
Low or no enzyme activity Inactive enzymeEnsure proper storage and handling of samples. Use freshly prepared microsomes.
Incorrect reagent preparationDouble-check the dilution and preparation of all reagents, especially NADPH.
High background absorbance Contamination of reagents or samplesUse high-purity water and reagents. Ensure proper cleaning of labware.
Insufficient stopping of the reactionEnsure the Stop Solution is added promptly and the tubes are placed on ice immediately.
Poor linearity of standard curve Inaccurate pipettingCalibrate pipettes regularly. Use proper pipetting techniques.
Degradation of formaldehyde standardPrepare fresh standard dilutions for each assay. Store the stock standard solution properly.

Application Note: Simultaneous Quantitation of Aminopyrine and Its Major Metabolites by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyrine, a pyrazolone (B3327878) derivative with analgesic and antipyretic properties, undergoes extensive metabolism in the body, primarily mediated by cytochrome P-450 (CYP) enzymes.[1][2][3] The quantitative analysis of this compound and its primary metabolites is crucial for pharmacokinetic studies, drug metabolism research, and in vivo assessment of liver function.[1][4] This application note provides a detailed high-performance liquid chromatography (HPLC) method for the simultaneous determination of this compound and its four major metabolites: 4-methylaminoantipyrine (MAA), 4-aminoantipyrine (B1666024) (AA), 4-formylaminoantipyrine (B29614) (FAA), and 4-acetylaminoantipyrine (AcAA).

The main metabolic pathways of this compound involve N-demethylation, oxidation, and acetylation.[4] This method is applicable to the analysis of these compounds in biological matrices such as plasma and urine, offering a robust and reliable tool for researchers in drug development and clinical chemistry.

Metabolic Pathway of this compound

The biotransformation of this compound is a multi-step process resulting in several key metabolites. The major metabolic pathways are illustrated in the diagram below.

Aminopyrine_Metabolism This compound This compound MAA 4-Methylaminoantipyrine (MAA) This compound->MAA N-demethylation (CYP-mediated) AA 4-Aminoantipyrine (AA) MAA->AA N-demethylation (CYP-mediated) FAA 4-Formylaminoantipyrine (FAA) AA->FAA Formylation AcAA 4-Acetylaminoantipyrine (AcAA) AA->AcAA Acetylation

Caption: Major metabolic pathways of this compound.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation and HPLC analysis.

Materials and Reagents
  • This compound and its metabolite standards (MAA, AA, FAA, AcAA)

  • Internal Standard (e.g., isopropylaminoantipyrine)

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Trifluoroacetic acid (TFA) or formic acid

  • Chloroform (B151607)

  • Sodium hydroxide (B78521)

  • Human plasma (heparinized) or urine

  • Syringe filters (0.45 µm)

Instrumentation
  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Centrifuge

  • Nitrogen evaporator (optional)

  • Vortex mixer

Sample Preparation

Plasma Samples: Protein Precipitation

  • To 200 µL of plasma in a microcentrifuge tube, add the internal standard.

  • Add 600 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Urine Samples: Liquid-Liquid Extraction [1][5]

  • To 1 mL of urine in a glass tube, add the internal standard.[1]

  • Alkalinize the urine sample by adding sodium hydroxide solution.[1][5]

  • Add 5 mL of chloroform and vortex for 2 minutes.[1][5]

  • Centrifuge at 3,000 rpm for 10 minutes to separate the layers.

  • Transfer the organic (lower) layer to a clean tube.

  • Evaporate the chloroform to dryness under a gentle stream of nitrogen at 40°C.[1][5]

  • Reconstitute the residue in 200 µL of the mobile phase.[1]

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Conditions
  • Column: Reversed-phase C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of Solvent A (0.1% TFA in water) and Solvent B (acetonitrile)

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-15 min: 10-40% B

    • 15-20 min: 40% B

    • 20-22 min: 40-10% B

    • 22-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm[1]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Experimental Workflow

The following diagram outlines the general workflow for the analysis of this compound and its metabolites.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample_Collection Collect Plasma or Urine Sample Add_IS Add Internal Standard Sample_Collection->Add_IS Extraction Protein Precipitation (Plasma) or Liquid-Liquid Extraction (Urine) Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Filtration Filter through 0.45 µm Syringe Filter Reconstitution->Filtration Injection Inject Sample into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Peak Integration and Quantification Detection->Integration Results Report Concentrations Integration->Results

Caption: Workflow for the analysis of this compound metabolites.

Quantitative Data Summary

The developed HPLC method demonstrates excellent linearity and sensitivity for the quantification of this compound and its metabolites. The following tables summarize the typical quantitative performance of the method.

Table 1: Linearity and Detection Limits

CompoundLinearity Range (µg/mL)Correlation Coefficient (r²)Limit of Detection (LOD) (µg/mL)
This compound0.1 - 100> 0.990.05
4-Methylaminoantipyrine (MAA)0.1 - 100> 0.990.05
4-Aminoantipyrine (AA)0.1 - 100> 0.990.05
4-Formylaminoantipyrine (FAA)0.2 - 150> 0.990.1
4-Acetylaminoantipyrine (AcAA)0.2 - 150> 0.990.1

Table 2: Accuracy and Precision

CompoundConcentration (µg/mL)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
This compound 0.598.53.24.5
50101.22.13.8
4-MAA 0.599.12.84.1
50100.81.93.5
4-AA 0.598.93.54.8
50101.52.33.9
4-FAA 1.097.84.15.2
75102.12.84.3
4-AcAA 1.098.23.95.0
75101.82.54.1

Conclusion

The HPLC method described in this application note provides a reliable and sensitive approach for the simultaneous quantification of this compound and its major metabolites in biological fluids. The detailed protocols for sample preparation and chromatographic analysis, along with the summarized quantitative data, offer a comprehensive guide for researchers in the fields of pharmacology, toxicology, and drug metabolism. This method can be readily implemented in a laboratory setting for routine analysis and to support further research into the pharmacokinetics and metabolic profiling of this compound.

References

Troubleshooting & Optimization

Aminopyrine Breath Test in Liver Disease: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the aminopyrine breath test (ABT) for liver function assessment.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound breath test?

The this compound breath test is a non-invasive method for the quantitative assessment of hepatic microsomal function.[1][2][3] The test measures the liver's capacity to metabolize ¹³C or ¹⁴C-labeled this compound.[2] this compound is demethylated by cytochrome P450 enzymes, primarily CYP2C19, CYP1A2, and CYP3A4, in the liver.[2][4] This process releases labeled carbon dioxide (¹³CO₂ or ¹⁴CO₂) which is then exhaled and measured in breath samples.[2] The rate of labeled CO₂ exhalation reflects the functional hepatic mass.[2]

Q2: What are the primary applications of the this compound breath test in liver disease research?

The ABT is utilized for the quantitative assessment of liver function in conditions like chronic hepatitis and cirrhosis.[2] It can be employed to monitor the progression of liver disease, such as in patients with Hepatitis C.[2][5] The test is considered a sensitive, non-invasive tool for evaluating liver function and can be useful in the follow-up of patients with known liver disease.[6]

Q3: What are the key limitations of the this compound breath test?

While valuable, the ABT has several limitations:

  • Insensitivity to Early-Stage Disease: The test may not be sensitive enough to detect early stages of liver damage, such as mild fibrosis or early methotrexate-induced hepatotoxicity.[7] Normal results are also common in early primary biliary cirrhosis.[8]

  • Influence of Extrahepatic Factors: Test results can be affected by variations in gastrointestinal absorption of this compound and bicarbonate kinetics.[9][10]

  • Lack of Diagnostic Specificity: The ABT is a general test of hepatocellular dysfunction and does not have a significant diagnostic advantage over standard liver function tests like serum aspartate transaminase and post-prandial bile acids for specific diagnoses.[1][8]

  • Not Ideal for All Liver Conditions: The test is not clinically useful for identifying cirrhosis in patients with cholestatic liver disease.[11] The nonspecific effects of obesity and fatty liver infiltration can also reduce its predictive accuracy.[12]

  • Genetic Polymorphisms: Genetic variations in cytochrome P450 enzymes, particularly CYP2C19, can influence the rate of this compound metabolism and consequently affect the breath test results.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly low ABT results in a patient with no known advanced liver disease. Drug Interactions: Concurrent use of medications that inhibit or compete for the same cytochrome P450 enzymes can decrease this compound metabolism. For example, oral contraceptives have been shown to reduce ABT results.[13]Review the patient's current medication list for any potential interacting drugs. A washout period may be necessary before re-testing.
False-negative results. Recent Medication Use: Use of proton pump inhibitors (PPIs) can lead to false-negative results in some breath tests by altering the gut environment.[14][15][16] While the primary concern with PPIs is for urea (B33335) breath tests, any medication affecting gastric pH or motility could potentially alter this compound absorption.Discontinue PPIs and antibiotics at least two weeks prior to the test.[17][18]
High variability in repeated tests for the same subject. Patient Preparation: Failure to adhere to pre-test protocols, such as fasting, can affect the results.[2] Smoking shortly before the test can also interfere with the results.[2]Ensure the subject has fasted for at least 8 hours and has not smoked for at least one hour before the test.[2] Avoid carbonated beverages prior to the test.[2]
False-positive results. Underlying Medical Conditions: Conditions like diabetes and GERD can potentially lead to false positives in other types of breath tests, and similar interferences, though not well-documented for ABT, should be considered.[19][20]Correlate ABT results with other clinical findings and liver function tests.

Quantitative Data Summary

Table 1: this compound Breath Test Results in Various Liver Diseases

Patient Group Mean ¹⁴C-CO₂ Excretion (% dose/hr or similar unit) Reference
Normal/Control Subjects5.2 ± 0.2%[1]
Chronic Persistent HepatitisReduced by ~20% compared to controls[6]
Fatty LiverReduced by ~20% compared to controls[6]
Chronic Active Hepatitis1.5 ± 0.2% (Reduced by ~48% compared to controls)[1][6]
Alcoholic Cirrhosis1.7 ± 0.4% (Reduced by ~64% compared to controls)[1][6]
Alcoholic Hepatitis2.5 ± 0.3%[1]
Late Primary Biliary CirrhosisReduced values[1]
Methotrexate-induced Liver Disease (Grade III)8.3 ± 4.4%[7]
Hepatic Neoplasm32.4 ml/min (metabolic clearance rate)[21]

Experimental Protocols

Protocol: ¹³C-Aminopyrine Breath Test

This protocol is a generalized procedure based on common practices.

1. Patient Preparation:

  • Patients should fast for a minimum of 8 hours prior to the test.[2]
  • Smoking should be avoided for at least one hour before the test.[2]
  • Carbonated beverages should not be consumed before the test.[2]
  • Review and document all current medications.

2. Baseline Breath Sample Collection:

  • Collect a baseline (zero-minute) breath sample into a collection bag or tube as per the analysis equipment's instructions.

3. Administration of ¹³C-Aminopyrine:

  • Dissolve 75 mg of ¹³C-Aminopyrine in 100 ml of warm water.[2]
  • The patient should drink the entire solution.

4. Post-Dose Breath Sample Collection:

  • Collect breath samples at timed intervals. A common schedule includes samples at 10, 20, 30, 40, 50, 60, 80, 100, and 120 minutes post-ingestion.[2]

5. Sample Analysis:

  • Analyze the collected breath samples for ¹³CO₂ enrichment using an appropriate instrument such as an isotope ratio mass spectrometer or a non-dispersive infrared spectrometer.

6. Data Interpretation:

  • The results are often expressed as a cumulative percentage of the administered ¹³C dose recovered as ¹³CO₂ over a specific time period (e.g., 120 minutes).

Visualizations

Aminopyrine_Metabolism_Workflow cluster_patient_prep Patient Preparation cluster_procedure Test Procedure cluster_liver_metabolism Hepatic Metabolism cluster_analysis Analysis & Interpretation Fasting Fasting (8 hours) Baseline Collect Baseline Breath Sample Fasting->Baseline NoSmoking No Smoking (1 hour) NoSmoking->Baseline NoCarbonation No Carbonated Drinks NoCarbonation->Baseline Administer Administer Oral ¹³C-Aminopyrine Baseline->Administer This compound ¹³C-Aminopyrine Administer->this compound PostDose Collect Post-Dose Breath Samples (Timed) Analysis Measure ¹³CO₂ in Breath Samples PostDose->Analysis Demethylation N-demethylation by Cytochrome P450 (e.g., CYP2C19, 1A2, 3A4) This compound->Demethylation CO2 ¹³CO₂ Demethylation->CO2 CO2->PostDose Exhalation Interpretation Calculate Cumulative % Dose Recovered Analysis->Interpretation Result Assessment of Liver Function Interpretation->Result

Caption: Workflow of the ¹³C-Aminopyrine Breath Test.

Limitations_Logical_Relationship cluster_factors Factors Influencing ABT Accuracy cluster_outcomes Potential Outcomes ABT This compound Breath Test (ABT) Result FalseNegative False Negative/ Normal Result in Disease ABT->FalseNegative Inaccurate Inaccurate Reflection of Liver Function ABT->Inaccurate EarlyDisease Insensitivity to Early-Stage Disease EarlyDisease->ABT leads to EarlyDisease->FalseNegative Cholestasis Cholestatic Liver Disease Cholestasis->ABT impacts DrugInteractions Drug Interactions (e.g., Oral Contraceptives) DrugInteractions->ABT alters GeneticFactors CYP450 Genetic Polymorphisms GeneticFactors->ABT influences GI_Factors Gastrointestinal Absorption Variability GI_Factors->ABT affects BicarbKinetics Bicarbonate Kinetics BicarbKinetics->ABT affects

References

Optimizing incubation conditions for aminopyrine N-demethylase assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation conditions for the aminopyrine N-demethylase assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound N-demethylase assay?

The this compound N-demethylase assay is a widely used method to measure the activity of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. The assay quantifies the N-demethylation of this compound by CYP enzymes, a reaction that produces formaldehyde (B43269) as a byproduct. The amount of formaldehyde generated is then measured spectrophotometrically after its reaction with Nash reagent, which forms a colored product.[1]

Q2: What are the key components of the reaction mixture?

The essential components for the this compound N-demethylase assay include:

  • Enzyme source: Typically, liver microsomes containing cytochrome P450 enzymes.

  • Substrate: this compound.

  • Cofactor: NADPH is required for the catalytic activity of CYP enzymes.

  • Buffer: To maintain an optimal pH for the enzymatic reaction.

  • Nash Reagent: For the colorimetric detection of formaldehyde produced.

Q3: How is the enzyme activity calculated?

Enzyme activity is calculated based on the amount of formaldehyde produced over a specific incubation time. A standard curve is generated using known concentrations of formaldehyde, and the absorbance values of the samples are used to determine the concentration of formaldehyde produced in the enzymatic reaction. The activity is typically expressed as nanomoles of formaldehyde formed per minute per milligram of protein (nmol/min/mg protein).

Optimizing Incubation Conditions

Optimizing the incubation conditions is critical for obtaining accurate and reproducible results. The following tables summarize the key parameters and their recommended ranges.

Table 1: Optimal Reaction Conditions
ParameterOptimal RangeKey Considerations
pH 7.4 - 7.8A pH of 7.8 has been shown to provide maximal activity for phase-I drug-metabolizing enzymes.
Temperature 37°CWhile some CYP enzymes can be stable at higher temperatures, 37°C is the most commonly used and recommended temperature for this assay.
Incubation Time 3 - 10 minutesThe reaction is linear for a short duration; prolonged incubation can lead to a decrease in apparent activity.[2][3]
Table 2: Recommended Reagent Concentrations
ReagentFinal ConcentrationNotes
This compound 2.4 mM (approx. Km)The Michaelis-Menten constant (Km) for this compound in human liver microsomes is approximately 2.4 mmol/L.[4]
NADPH 69 µM (approx. Km)The Km for NADPH in human liver microsomes is approximately 69 µmol/L.[4] Preparing fresh NADPH solutions is recommended due to its instability.
Microsomal Protein 0.5 - 1.0 mg/mLThe optimal concentration may vary depending on the specific activity of the microsomal batch.

Experimental Protocol

This section provides a detailed methodology for performing the this compound N-demethylase assay.

1. Reagent Preparation:

  • Potassium Phosphate Buffer (0.1 M, pH 7.4): Prepare a stock solution and adjust the pH accurately.

  • This compound Solution (Substrate): Prepare a stock solution in the buffer. The final concentration in the reaction mixture should be optimized based on the Km value.

  • NADPH Solution (Cofactor): Prepare a fresh solution in cold buffer immediately before use.

  • Nash Reagent: Prepare by dissolving ammonium (B1175870) acetate, and adding glacial acetic acid and acetylacetone (B45752) to distilled water. Store in a dark bottle at 4°C.

  • Formaldehyde Standard Solutions: Prepare a stock solution of formaldehyde and perform serial dilutions to create a standard curve.

  • Trichloroacetic Acid (TCA) Solution (20% w/v): Used to stop the enzymatic reaction.

2. Assay Procedure:

  • Pre-incubation: In a test tube, add the buffer, microsomal suspension, and this compound solution. Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Start the reaction by adding the freshly prepared NADPH solution.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of cold 20% TCA.

  • Protein Precipitation: Centrifuge the tubes to pellet the precipitated protein.

  • Color Development: Transfer the supernatant to a new tube and add Nash reagent.

  • Incubation for Color Development: Incubate the tubes in a water bath at 60°C for 30 minutes.

  • Spectrophotometric Measurement: Cool the tubes to room temperature and measure the absorbance of the yellow-colored product at 412 nm.

3. Data Analysis:

  • Standard Curve: Plot the absorbance values of the formaldehyde standards against their known concentrations.

  • Calculation of Formaldehyde Concentration: Use the standard curve to determine the concentration of formaldehyde produced in each sample.

  • Calculation of Enzyme Activity: Calculate the specific activity using the following formula:

    Specific Activity (nmol/min/mg) = (nmol of formaldehyde produced) / (incubation time in min × mg of microsomal protein)

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no enzyme activity Inactive enzyme: Improper storage or handling of microsomes.Store microsomes at -80°C and avoid repeated freeze-thaw cycles.
Degraded NADPH: NADPH is unstable in solution.Prepare NADPH solution fresh before each experiment and keep it on ice.
Incorrect buffer pH. Verify the pH of the buffer and adjust if necessary.
Inhibitors present in the reaction. Ensure all reagents are of high purity and free from contaminants.
High blank readings Contamination of reagents with formaldehyde. Use high-purity water and reagents. Prepare fresh solutions.
Spontaneous degradation of this compound. Minimize the pre-incubation time and process samples promptly.
Instability of Nash reagent. Store the Nash reagent in a dark bottle at 4°C and prepare it fresh regularly.
Poorly reproducible results Inaccurate pipetting. Calibrate pipettes regularly and use proper pipetting techniques.
Variability in incubation time or temperature. Ensure consistent timing and temperature control for all samples.
Inconsistent mixing of reagents. Vortex each tube thoroughly after adding each reagent.
Non-linear standard curve Errors in standard dilutions. Carefully prepare serial dilutions of the formaldehyde standard.
Saturation of the colorimetric reaction. Use a lower range of formaldehyde concentrations for the standard curve.
Instability of the colored product. Read the absorbance within a consistent timeframe after color development.

Visualizations

Aminopyrine_Metabolism This compound This compound CYP450 Cytochrome P450 This compound->CYP450 Substrate NADP NADP+ CYP450->NADP Oxidized Cofactor Formaldehyde Formaldehyde CYP450->Formaldehyde Product 2 Metabolite N-demethylated This compound CYP450->Metabolite Product 1 NADPH NADPH NADPH->CYP450 e- donor

Biochemical pathway of this compound N-demethylation.

Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Reagents Prepare Reagents (Buffer, Substrate, Cofactor) Preincubation Pre-incubate (Buffer, Microsomes, this compound) Reagents->Preincubation Enzyme Prepare Enzyme (Microsomes) Enzyme->Preincubation Initiation Initiate Reaction (Add NADPH) Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Terminate Reaction (Add TCA) Incubation->Termination Centrifugation Centrifuge Termination->Centrifugation Color_Dev Add Nash Reagent & Incubate at 60°C Centrifugation->Color_Dev Measurement Measure Absorbance at 412 nm Color_Dev->Measurement Troubleshooting_Logic Start Problem: Inconsistent Results Check_Activity Is enzyme activity low? Start->Check_Activity Check_Blanks Are blank readings high? Start->Check_Blanks Check_Reproducibility Are results not reproducible? Start->Check_Reproducibility Enzyme_Health Check Microsome Storage & Thawing Check_Activity->Enzyme_Health Yes Reagent_Purity Use High-Purity Reagents Check_Blanks->Reagent_Purity Yes Pipetting Calibrate & Check Pipetting Check_Reproducibility->Pipetting Yes NADPH_Fresh Prepare Fresh NADPH Enzyme_Health->NADPH_Fresh Check_pH Verify Buffer pH NADPH_Fresh->Check_pH Fresh_Nash Prepare Fresh Nash Reagent Reagent_Purity->Fresh_Nash Conditions Ensure Consistent Time & Temp Pipetting->Conditions

References

Common interferences in aminopyrine breath test results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Aminopyrine Breath Test (ABT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common interferences and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the this compound Breath Test?

The this compound Breath Test (ABT) is a non-invasive method for the quantitative assessment of microsomal liver function. It is particularly useful in evaluating the severity of chronic liver diseases such as hepatitis and cirrhosis, and for monitoring disease progression. The test measures the metabolic capacity of the liver, specifically the function of cytochrome P450 enzymes.[1]

Q2: What are the key preparation steps for a subject undergoing an ABT?

To ensure accurate results, the subject must adhere to the following preparation:

  • Fasting: An 8-hour fast is required before the test.

  • Smoking: Smoking should be avoided for at least one hour prior to the test.[1]

  • Beverages: The subject should not consume carbonated water or soft drinks before the test.[1]

Q3: What substances and conditions can interfere with ABT results?

Several factors can influence the outcome of the this compound Breath Test. These can be broadly categorized as patient-related factors, medications, and genetic variations. A summary of common interferences is provided in the table below.

Troubleshooting Guide

Q1: My baseline breath sample shows an unusually high ¹³CO₂ reading. What should I do?

An elevated baseline ¹³CO₂ level can skew the test results. Potential causes include:

  • Recent Ingestion of ¹³C-Rich Foods: Certain foods and beverages are naturally enriched with ¹³C.

  • Incomplete Fasting: The subject may not have adhered to the required 8-hour fasting period.

Recommended Action:

  • Inquire about the subject's recent dietary intake and fasting adherence.

  • If non-compliance is suspected, it is advisable to reschedule the test, ensuring the subject is fully aware of the preparation requirements.

  • If the cause is unclear, consider extending the fasting period and re-collecting the baseline sample.

Q2: The test results are in a borderline range. How should I interpret them?

Borderline results can be challenging to interpret and may indicate a mild impairment of liver function or the influence of an interfering factor.

Recommended Action:

  • Review Subject History: Carefully review the subject's clinical history, including any medications, alcohol consumption, and smoking habits.

  • Consider Genetic Factors: Genetic polymorphisms, particularly in the CYP2C19 gene, can affect this compound metabolism and lead to borderline results.[2]

  • Repeat Testing: If interfering factors can be ruled out or mitigated, a repeat test may be warranted to confirm the initial findings.

  • Correlate with Other Liver Function Tests: Interpret the ABT results in conjunction with other standard liver function tests for a comprehensive assessment.

Q3: A subject is taking a medication known to induce or inhibit CYP450 enzymes. How will this affect the ABT results?

  • Enzyme Inducers (e.g., phenobarbital, some anticonvulsants) can increase the rate of this compound metabolism, potentially leading to a falsely high estimation of liver function.

  • Enzyme Inhibitors (e.g., cimetidine, certain proton pump inhibitors like omeprazole (B731) and lansoprazole) can decrease the rate of this compound metabolism, which may result in a falsely low estimation of liver function.

Recommended Action:

  • Whenever possible, medications known to significantly interact with CYP450 enzymes should be discontinued (B1498344) for an appropriate washout period before the test, under the guidance of a qualified clinician.

  • If discontinuation is not feasible, the potential impact of the medication must be considered when interpreting the results.

Summary of Common Interferences

Interference CategorySpecific FactorEffect on this compound MetabolismImpact on ABT Result
Patient-Related SmokingInduction of CYP1A2Potential for falsely elevated results.
Oral ContraceptivesInhibition of mixed-function oxidase activityFalsely decreased results.[3]
Alcohol ConsumptionChronic use may induce enzymes, while acute intake can be inhibitory.Variable; can lead to either falsely elevated or decreased results.
ObesityMay be associated with non-alcoholic fatty liver disease, affecting liver function.Can lead to lower than expected results.[4]
Medications CYP450 Inducers (e.g., Phenobarbital, Rifampicin)Increased N-demethylationFalsely elevated results.
CYP450 Inhibitors (e.g., Cimetidine, Ketoconazole)Decreased N-demethylationFalsely decreased results.
Proton Pump Inhibitors (e.g., Omeprazole, Lansoprazole)Inhibition of CYP2C19Falsely decreased results.
Genetic Factors CYP2C19 Polymorphisms (Poor Metabolizers)Reduced N-demethylation of this compoundFalsely decreased results.[2]
Physiological Delayed Gastric EmptyingSlower absorption of oral this compoundDelayed and potentially lower peak ¹³CO₂ excretion.[5]
Oxygen SupplementationCan interfere with the measurement of ¹³CO₂ by NDIRS analyzersInaccurate ¹³CO₂/¹²CO₂ ratio measurement.[1]

Experimental Protocols

Detailed Methodology for the ¹³C-Aminopyrine Breath Test

This protocol outlines the standard procedure for conducting the ¹³C-Aminopyrine Breath Test.

1. Subject Preparation:

  • The subject must fast for a minimum of 8 hours prior to the test. Water is permitted.

  • The subject should refrain from smoking for at least 1 hour before the test.

  • Consumption of carbonated beverages should be avoided on the day of the test.

2. Baseline Breath Sample Collection:

  • Before administering the ¹³C-aminopyrine, collect a baseline breath sample.

  • Instruct the subject to exhale gently and completely into a collection bag or tube. This sample will serve as the baseline (T=0) reading.

3. Administration of ¹³C-Aminopyrine:

  • Dissolve 75 mg of ¹³C-Aminopyrine in 100 ml of warm water.

  • The subject should drink the entire solution.

4. Post-Dose Breath Sample Collection:

  • Collect breath samples at the following time points after ingestion of the solution: 10, 20, 30, 40, 50, 60, 80, 100, and 120 minutes.[1]

  • For each collection, use a new collection bag or tube and have the subject exhale in the same manner as for the baseline sample.

5. Sample Analysis:

  • Analyze all collected breath samples using an appropriate analytical instrument, such as an isotope ratio mass spectrometer (IRMS) or a non-dispersive isotope-selective infrared spectrometer (NDIRS), to determine the ¹³CO₂/¹²CO₂ ratio.

6. Data Calculation and Interpretation:

  • The results are typically expressed as the percentage of the administered ¹³C dose recovered per hour (% dose/h) or the cumulative percentage of the administered ¹³C dose recovered over time (% dose cum).

  • The change in the ¹³CO₂/¹²CO₂ ratio from baseline is used to calculate the rate of this compound metabolism, which reflects hepatic microsomal function.

Visualizations

This compound Metabolic Pathway and Interferences

AminopyrineMetabolism cluster_oral Oral Administration cluster_liver Hepatocyte cluster_exhalation Exhalation cluster_interferences Interferences Aminopyrine_oral This compound (Oral) Aminopyrine_hep This compound Aminopyrine_oral->Aminopyrine_hep Absorption Monomethylaminoantipyrine Monomethylaminoantipyrine Aminopyrine_hep->Monomethylaminoantipyrine N-demethylation Aminoantipyrine Aminoantipyrine Aminopyrine_hep->Aminoantipyrine N-demethylation Formaldehyde ¹³C-Formaldehyde Monomethylaminoantipyrine->Formaldehyde Monomethylaminoantipyrine->Aminoantipyrine N-demethylation Bicarbonate ¹³C-Bicarbonate Pool Formaldehyde->Bicarbonate Oxidation Aminoantipyrine->Formaldehyde CO2 Exhaled ¹³CO₂ Bicarbonate->CO2 Excretion Inducers CYP450 Inducers (e.g., Phenobarbital, Smoking) Inducers->Aminopyrine_hep Accelerates Inhibitors CYP450 Inhibitors (e.g., Cimetidine, Omeprazole) Inhibitors->Aminopyrine_hep Inhibits Genetics CYP2C19 Polymorphism (Poor Metabolizer) Genetics->Aminopyrine_hep Reduces

Caption: Metabolic pathway of this compound and points of interference.

Troubleshooting Workflow for Unexpected ABT Results

TroubleshootingWorkflow Start Unexpected ABT Result (High, Low, or Borderline) CheckProtocol Verify Test Protocol Adherence Start->CheckProtocol ReviewHistory Review Subject's Medication, Diet, and Lifestyle CheckProtocol->ReviewHistory Protocol Followed Reschedule Reschedule Test with Stricter Preparation CheckProtocol->Reschedule Protocol Not Followed HighBaseline High Baseline ¹³CO₂? ReviewHistory->HighBaseline HighBaseline->Reschedule Yes InterpretWithCaution Interpret Result with Caution, Consider Confounding Factors HighBaseline->InterpretWithCaution No ConsiderGenetics Consider Genetic Testing (e.g., CYP2C19) InterpretWithCaution->ConsiderGenetics Correlate Correlate with Other Liver Function Tests ConsiderGenetics->Correlate End Final Interpretation Correlate->End

Caption: Logical workflow for troubleshooting unexpected ABT results.

References

Troubleshooting low signal in aminopyrine demethylase assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the aminopyrine N-demethylase assay to measure cytochrome P450 (CYP) enzyme activity.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound N-demethylase assay?

The this compound N-demethylase assay is a widely used method to determine the activity of certain cytochrome P450 enzymes. The assay measures the enzymatic N-demethylation of this compound, which results in the production of formaldehyde (B43269). This reaction requires the presence of the CYP enzyme (typically in liver microsomes), NADPH as a cofactor, and molecular oxygen. The amount of formaldehyde produced is quantified spectrophotometrically after a colorimetric reaction with Nash reagent, which forms a yellow product, 3,5-diacetyl-1,4-dihydrolutidine (B86936) (DDL), with an absorbance maximum around 412-415 nm. The rate of formaldehyde production is directly proportional to the CYP enzyme activity.

Q2: Which cytochrome P450 isoforms are measured by this assay?

While this assay is often used as a general measure of microsomal monooxygenase activity, several CYP isoforms can contribute to this compound N-demethylation. In humans, CYP2C19 is the most efficient, followed by CYP2C8, CYP2D6, and CYP1A2.[1] CYP3A4 also contributes to this activity.[2] Therefore, it is important to consider the expression profile of CYPs in your experimental system when interpreting the results.

Q3: What are the critical reagents in this assay?

The critical reagents include:

  • Liver Microsomes: The source of the cytochrome P450 enzymes. Their activity can vary based on the species, individual, and whether they are from induced or uninduced animals.

  • This compound: The substrate for the enzymatic reaction.

  • NADPH: An essential cofactor that provides the reducing equivalents for the CYP catalytic cycle. NADPH is notoriously unstable.

  • Nash Reagent: Used for the colorimetric detection of the formaldehyde product. It is light-sensitive and has a limited shelf life.

Q4: How should I prepare and store NADPH?

NADPH is highly unstable, especially in acidic conditions and at elevated temperatures. It is recommended to prepare fresh NADPH solutions for each experiment. If a stock solution is necessary, dissolve it in a slightly alkaline buffer (e.g., 10 mM Tris-HCl, pH 8.0), aliquot it into single-use volumes, and store it at -80°C. Avoid repeated freeze-thaw cycles. Do not dissolve NADPH in distilled water, as its pH is often slightly acidic.

Q5: My Nash reagent is yellow. Can I still use it?

A yellowing of the Nash reagent may indicate degradation or contamination, which can lead to high background absorbance. It is best to prepare fresh Nash reagent if you observe a significant color change. Store the reagent in a dark, airtight bottle at 4°C to prolong its stability.

Troubleshooting Guide: Low Signal or No Activity

Low or no signal is a common issue in the this compound N-demethylase assay. The following guide provides a systematic approach to identifying and resolving the problem.

Diagram: Troubleshooting Workflow for Low Signal

TroubleshootingWorkflow Troubleshooting Low Signal Start Low or No Signal Detected CheckCalculations Verify Calculations & Standard Curve Start->CheckCalculations CheckInstrument Check Instrument Settings (Wavelength, Blank) CheckCalculations->CheckInstrument If calculations are correct ReagentIssues Evaluate Reagent Integrity CheckInstrument->ReagentIssues If settings are correct NADPH_Check Prepare Fresh NADPH ReagentIssues->NADPH_Check Potential Issue Nash_Check Prepare Fresh Nash Reagent ReagentIssues->Nash_Check Potential Issue Enzyme_Check Assess Microsome Activity ReagentIssues->Enzyme_Check Potential Issue AssayConditions Review Assay Conditions ReagentIssues->AssayConditions If reagents are fresh NADPH_Check->AssayConditions Nash_Check->AssayConditions Enzyme_Check->AssayConditions Incubation_Time Optimize Incubation Time (Linearity) AssayConditions->Incubation_Time Potential Issue Protein_Conc Optimize Microsomal Protein Concentration AssayConditions->Protein_Conc Potential Issue pH_Temp Verify Buffer pH and Temperature AssayConditions->pH_Temp Potential Issue PositiveControl Run Positive Control (e.g., induced microsomes) AssayConditions->PositiveControl If conditions are optimal Incubation_Time->PositiveControl Protein_Conc->PositiveControl pH_Temp->PositiveControl Resolution Problem Resolved PositiveControl->Resolution If signal is restored

Caption: A stepwise guide to troubleshooting low signal in this compound demethylase assays.

Problem Possible Cause Recommended Action
Low or No Signal in All Wells (including positive controls) 1. Degraded NADPH NADPH is crucial for CYP activity and degrades quickly. Prepare a fresh solution of NADPH in a slightly alkaline buffer (pH ~8.0) immediately before use.
2. Inactive Nash Reagent The Nash reagent has a limited shelf life and is light-sensitive. Prepare fresh reagent and store it in a dark bottle at 4°C.
3. Incorrect Spectrophotometer Settings Ensure the spectrophotometer is set to read absorbance at the correct wavelength for DDL (412-415 nm). Use the appropriate blank solution (a reaction mixture without microsomes or substrate).
4. Inactive Microsomes (Enzyme Source) Microsomes may have lost activity due to improper storage or multiple freeze-thaw cycles. Test the activity of the microsomal batch with a known substrate and positive control.
Signal is Low Only in Test Samples (Positive Control is OK) 1. Low Microsomal Protein Concentration The amount of enzyme may be insufficient to produce a detectable signal. Increase the concentration of microsomal protein in the reaction mixture. Ensure you are within the linear range of the assay.
2. Short Incubation Time The reaction may not have proceeded long enough to generate sufficient formaldehyde. Increase the incubation time, but ensure the reaction remains in the linear phase.[3]
3. Suboptimal Assay Conditions The pH or temperature of the incubation may not be optimal for the CYP isoforms being studied. Verify the pH of your buffer and ensure the incubation is carried out at the correct temperature (typically 37°C).
4. Presence of an Inhibitor Your test compound or a contaminant in your sample may be inhibiting CYP activity. Run a control with the vehicle used to dissolve your test compound.
High Variability Between Replicates 1. Inaccurate Pipetting Ensure accurate and consistent pipetting, especially for small volumes of enzyme or cofactors. Use calibrated pipettes.
2. Incomplete Mixing Thoroughly mix all components of the reaction mixture before starting the incubation.
3. Temperature Fluctuations Ensure a consistent temperature across all samples during incubation.

Quantitative Data

Table 1: Typical this compound N-demethylase Activity in Liver Microsomes
Species Condition Enzyme Activity Range (nmol formaldehyde/min/mg protein) Reference
HumanUntreated0.52 - 4.42[4]
RatControl~2.08[5]
RatCirrhotic (impaired)~1.00[5]

Note: These values are approximate and can vary significantly based on the specific experimental conditions, microsomal preparation, and individual donor characteristics.

Table 2: Example Formaldehyde Standard Curve Data

This table provides example data for generating a standard curve using a known concentration of formaldehyde and Nash reagent.

Formaldehyde Concentration (µM) Absorbance at ~415 nm
00.005
100.110
200.215
400.430
600.640
800.850
1001.050

Note: This is example data. Each user must generate their own standard curve for each experiment. The absorbance values can vary based on the path length of the cuvette or microplate well.[6][7]

Experimental Protocols

Protocol 1: this compound N-demethylase Assay

This protocol is a general guideline and may require optimization for specific experimental conditions.

1. Reagent Preparation:

  • Phosphate (B84403) Buffer (0.1 M, pH 7.4): Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 7.4.

  • NADPH Solution (10 mM): Prepare a 10 mM solution of NADPH in cold 10 mM Tris-HCl buffer (pH 8.0). Prepare this solution fresh immediately before use.

  • This compound Solution (20 mM): Prepare a 20 mM solution of this compound in distilled water.

  • Microsomal Suspension: Dilute the liver microsomes to the desired protein concentration (e.g., 1 mg/mL) in cold phosphate buffer. Keep on ice.

  • Trichloroacetic Acid (TCA) (15% w/v): Prepare a 15% solution of TCA in distilled water. This is used to stop the reaction.

  • Nash Reagent: Dissolve 150 g of ammonium (B1175870) acetate, 3 mL of glacial acetic acid, and 2 mL of acetylacetone (B45752) in distilled water and bring the final volume to 1 L. Store in a dark bottle at 4°C.

2. Assay Procedure:

  • In a microcentrifuge tube, add the following in order:

    • Phosphate buffer (to make up the final volume)

    • Microsomal suspension (e.g., to a final concentration of 0.5 mg/mL)

    • This compound solution (e.g., to a final concentration of 1 mM)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH solution (e.g., to a final concentration of 1 mM). The final reaction volume is typically 0.5 mL to 1.0 mL.

  • Incubate at 37°C for a predetermined time (e.g., 15 minutes). Ensure the time is within the linear range of the reaction.

  • Stop the reaction by adding an equal volume of cold 15% TCA.

  • Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new tube.

3. Formaldehyde Detection:

  • To 0.5 mL of the supernatant, add 0.5 mL of Nash reagent.

  • Incubate the mixture at 60°C for 30 minutes.

  • Cool the samples to room temperature.

  • Measure the absorbance at 412-415 nm using a spectrophotometer.

4. Calculations:

  • Prepare a standard curve using known concentrations of formaldehyde (0-100 µM) treated with TCA and Nash reagent in the same manner as the samples.

  • Determine the concentration of formaldehyde in the samples by interpolating their absorbance values from the standard curve.

  • Calculate the enzyme activity as nmol of formaldehyde produced per minute per mg of microsomal protein.

Signaling Pathway and Experimental Workflow Diagrams

Diagram: this compound N-demethylation Catalytic Cycle

CYPCycle CYP450 Catalytic Cycle for this compound N-demethylation P450_Fe3 CYP450 (Fe³⁺) P450_Substrate CYP450 (Fe³⁺) + this compound P450_Fe3->P450_Substrate This compound binds P450_Fe2_Substrate CYP450 (Fe²⁺) - this compound P450_Substrate->P450_Fe2_Substrate e⁻ (from NADPH) P450_O2 CYP450 (Fe²⁺) - O₂ - this compound P450_Fe2_Substrate->P450_O2 O₂ binds P450_Intermediate Peroxo-intermediate P450_O2->P450_Intermediate e⁻ (from NADPH) P450_Fe4O CYP450 (Fe⁴⁺=O) - this compound Radical P450_Intermediate->P450_Fe4O 2H⁺, -H₂O P450_Fe3_Product CYP450 (Fe³⁺) + Hydroxylated Intermediate P450_Fe4O->P450_Fe3_Product Hydrogen Abstraction P450_Fe3_Product->P450_Fe3 Product Release Product_Release Release of Formaldehyde & 4-Monomethylaminoantipyrine P450_Fe3_Product->Product_Release NADPH_Reductase1 NADPH-P450 Reductase NADPH_Reductase1->P450_Fe2_Substrate NADPH_Reductase2 NADPH-P450 Reductase NADPH_Reductase2->P450_Intermediate

Caption: The enzymatic cycle of this compound N-demethylation by cytochrome P450.

References

Technical Support Center: Enhancing Aminopyrine Detection Sensitivity in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of aminopyrine in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most sensitive methods for detecting this compound in biological samples?

A1: Several high-sensitivity methods are available for the detection of this compound. The choice of method often depends on the required limit of detection (LOD), the nature of the biological matrix, and the available instrumentation. Key methods include:

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for quantifying this compound in various biological matrices like plasma, muscle, milk, and eggs.[1][2] It can achieve very low detection limits.[2]

  • Immunoassays (ELISA, ICA): Enzyme-linked immunosorbent assays (ELISA) and immunochromatographic assays (ICA) are highly sensitive techniques.[3][4][5][6] For instance, an indirect competitive ELISA (ic-ELISA) has been developed with a detection limit as low as 0.18 ng/mL in herbal tea.[3][4][5] Gold nanoparticle-based immunochromatographic assays (AuNPs-ICA) also offer ultrasensitive detection.[6]

  • Surface-Enhanced Raman Scattering (SERS): SERS is a rapid and sensitive technique for detecting trace amounts of this compound.[7][8] It has been demonstrated to have a limit of detection of 2.50 × 10⁻⁷ M (57.8 ng/mL) in aqueous solutions.[8]

  • Gas Chromatography with Nitrogen-Phosphorus Detector (GC-NPD): This method provides sensitive detection of this compound in biological fluids like saliva.[9]

Q2: How can I overcome matrix effects in my LC-MS/MS analysis of this compound?

A2: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a common issue in LC-MS/MS analysis. To mitigate these effects:

  • Use Matrix-Matched Calibrations: Prepare your calibration standards in a blank matrix that is identical to your samples (e.g., blank plasma, urine). This helps to compensate for the matrix effects.[2]

  • Employ an Internal Standard: Use a suitable internal standard that has similar chemical properties and chromatographic behavior to this compound. Carbamazepine and isopropylaminoantipyrine have been successfully used as internal standards.[1][10][11]

  • Optimize Sample Preparation: A robust sample preparation method can significantly reduce matrix components. Techniques like protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are effective.[1][11]

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[12] For example, a 10-fold dilution in beef and 20-fold dilution in pork have been shown to minimize matrix effects in immunoassays.[3]

Q3: My immunoassay for this compound is showing low sensitivity. What are the possible causes and solutions?

A3: Low sensitivity in an immunoassay can be due to several factors:

  • Suboptimal Antibody/Antigen Concentration: The concentrations of the coating antigen and the antibody are critical. A checkerboard titration should be performed to determine the optimal concentrations.[3]

  • Poor Antibody Specificity: The polyclonal or monoclonal antibody used may have low affinity or high cross-reactivity with other compounds. It is crucial to use a highly specific and sensitive antibody.[3][4][5]

  • Matrix Interference: Components in the biological sample can interfere with the antibody-antigen binding. Optimizing the sample dilution and using a suitable blocking buffer can help minimize this.

  • Incorrect Incubation Times/Temperatures: Ensure that the incubation times and temperatures are optimized for the specific assay protocol.

Troubleshooting Guides

Issue 1: Poor Recovery of this compound During Sample Preparation
Possible Cause Troubleshooting Step
Inefficient Extraction Solvent Test different organic solvents or solvent mixtures for liquid-liquid extraction. Chloroform has been shown to be effective for extracting this compound and its metabolites from urine.[11] For protein precipitation in plasma, methanol (B129727) can be used.[1]
Incorrect pH during Extraction The pH of the sample can significantly affect the extraction efficiency of this compound. For extraction from saliva, the sample should be alkalinized before extraction with chloroform.[9] For urine, alkalinization is also recommended.[11]
Incomplete Protein Precipitation Ensure complete protein precipitation by using the correct ratio of precipitating solvent (e.g., methanol) to plasma and adequate vortexing and centrifugation.[1]
Analyte Adsorption to Labware Use low-binding microcentrifuge tubes and pipette tips. Silanizing glassware can also prevent adsorption.
Issue 2: Inconsistent or Non-Reproducible Results in SERS Detection
Possible Cause Troubleshooting Step
Non-uniform SERS Substrate Ensure the SERS substrate (e.g., Au@Ag NPs) is synthesized with a uniform size and morphology. The concentration of the nanoparticles can also affect the Raman enhancement.[8]
Analyte-Substrate Interaction Variability Optimize the incubation time of the sample with the SERS substrate to ensure consistent adsorption of this compound onto the nanoparticle surface.
Laser Power Fluctuations Use a stable laser source and ensure consistent laser power and irradiation time for all measurements.
Presence of Aggregating Agents The presence and concentration of aggregating agents can influence the SERS signal. This should be controlled and kept consistent across all samples.

Quantitative Data Summary

The following tables summarize the performance of various sensitive methods for this compound detection.

Table 1: Limits of Detection (LOD) for Different Analytical Methods

MethodMatrixLimit of Detection (LOD)Reference
LC-MS/MSPorcine muscle, milk, eggs1 ng/g[2]
LC-MS/MSHuman plasma8 ng/mL (LLOQ)[1]
ic-ELISAHerbal Tea0.18 ng/mL[3][4][5]
AuNPs-ICAHerbal Tea4.80 ng/mL[6]
SERSAqueous Solution57.8 ng/mL (2.50 x 10⁻⁷ M)[8]
GC-NPDSalivaLinear from 0 to 10 µg/mL[9]

Table 2: Recovery Rates for this compound in Spiked Biological Samples

MethodMatrixSpiking LevelRecovery Rate (%)Reference
LC-MS/MSPorcine muscle, milk, eggs5 and 10 ng/g60.96 - 68.87[2]
SERSSpiked TCMNot specified93.9 - 101[8]
AuNPs-ICAHerbal TeaNot specified93.21 - 105.61[6]

Experimental Protocols

Protocol 1: LC-MS/MS for this compound in Human Plasma

This protocol is based on a validated method for the determination of this compound in human plasma.[1]

1. Sample Preparation (Protein Precipitation): a. To a microcentrifuge tube, add 100 µL of human plasma. b. Add the internal standard (e.g., carbamazepine). c. Add 300 µL of methanol to precipitate the proteins. d. Vortex the mixture for 1 minute. e. Centrifuge at 13,000 rpm for 10 minutes. f. Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Chromatographic Conditions:

  • Column: Agilent Zorbax SB-C18 column.[10]
  • Mobile Phase: Methanol-water (55:45, v/v).[10]
  • Flow Rate: 0.3 mL/min.[10]
  • Column Temperature: 30 °C.[10]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transition for this compound: m/z 231.8 → 110.8.[10]
  • MRM Transition for Carbamazepine (IS): m/z 236.7 → 193.7.[10]

Protocol 2: Surface-Enhanced Raman Scattering (SERS) for this compound Detection

This protocol is based on the use of silver-coated gold nanoparticles (Au@Ag NPs) for the SERS detection of this compound.[7][8]

1. Preparation of SERS Substrate (Au@Ag NPs):

  • Synthesize gold nanoparticles (Au NPs) and silver-coated gold nanoparticles (Au@Ag NPs) according to established methods.

2. Sample Preparation: a. Prepare a series of this compound standard solutions in deionized water. b. For biological samples, perform a suitable extraction to isolate this compound and minimize matrix interference.

3. SERS Measurement: a. Mix a small volume of the this compound solution (or extracted sample) with the Au@Ag NPs colloid. b. Allow a short incubation period for the this compound to adsorb onto the nanoparticles. c. Acquire the SERS spectrum using a Raman spectrometer with a suitable laser excitation wavelength.

4. Data Analysis:

  • Identify the characteristic Raman peak of this compound at 999 cm⁻¹.[8]
  • For quantitative analysis, create a calibration curve by plotting the intensity of the characteristic peak against the concentration of the this compound standards.

Visualizations

Experimental_Workflow_LC_MS_MS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Methanol) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification detection->quantification

Caption: Workflow for LC-MS/MS analysis of this compound.

SERS_Detection_Workflow cluster_prep Preparation cluster_measurement SERS Measurement cluster_analysis Data Analysis sample Biological Sample extraction This compound Extraction sample->extraction mixing Mix Sample Extract with Substrate extraction->mixing substrate SERS Substrate (e.g., Au@Ag NPs) substrate->mixing incubation Incubation mixing->incubation raman Raman Spectroscopy incubation->raman spectrum Acquire SERS Spectrum raman->spectrum quantify Identify & Quantify Characteristic Peak spectrum->quantify

Caption: Workflow for SERS-based detection of this compound.

Troubleshooting_Logic cluster_prep_issues Sample Preparation Issues cluster_instrument_issues Instrumental Issues start Low Sensitivity or Poor Recovery check_prep Review Sample Preparation start->check_prep check_instrument Check Instrument Parameters start->check_instrument extraction Inefficient Extraction? check_prep->extraction Yes ph Incorrect pH? check_prep->ph Yes matrix Matrix Effects? check_prep->matrix Yes lc_params Suboptimal LC Conditions? check_instrument->lc_params Yes ms_params Incorrect MS/MS Transitions? check_instrument->ms_params Yes sers_substrate Non-uniform SERS Substrate? check_instrument->sers_substrate Yes extraction->ph ph->matrix end Optimized Method matrix->end lc_params->ms_params ms_params->end sers_substrate->end

Caption: Troubleshooting logic for this compound detection.

References

Technical Support Center: Stability of Aminopyrine in Solution for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing aminopyrine, ensuring its stability in solution is paramount for obtaining accurate and reproducible experimental results. This technical support center provides a comprehensive guide to understanding and managing the stability of this compound solutions, including frequently asked questions and troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1][2] this compound is susceptible to degradation under acidic, neutral, and alkaline conditions through hydrolysis.[1] Elevated temperatures accelerate this degradation, and exposure to light can lead to photodecomposition. The presence of moisture and mild oxidizing agents can also promote the breakdown of this compound.

Q2: What are the recommended solvents for preparing this compound solutions?

A2: this compound exhibits solubility in a variety of common laboratory solvents. These include water, ethanol, chloroform, benzene, ether, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). The choice of solvent will depend on the specific experimental requirements. For aqueous solutions, it is crucial to consider the pH and buffer composition to optimize stability.

Q3: How should this compound solutions be stored to ensure maximum stability?

A3: To maximize stability, this compound solutions should be stored in a cool, dark place. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable, although repeated freeze-thaw cycles should be avoided as they can accelerate degradation.[1] Solutions should be stored in tightly sealed, light-protecting containers, such as amber vials or containers wrapped in aluminum foil, to prevent photodegradation and solvent evaporation.[1]

Q4: What are the visible signs of this compound degradation in a solution?

A4: A common sign of this compound degradation is a change in the color of the solution. Initially colorless solutions may turn yellow or brown upon degradation. The formation of precipitates can also indicate instability, as degradation products may be less soluble than the parent compound. If any color change or precipitation is observed, it is recommended to prepare a fresh solution.

Q5: Is it necessary to use a buffer when preparing aqueous solutions of this compound?

A5: Yes, using a buffer is highly recommended for aqueous this compound solutions, especially if the solution is to be stored or used over an extended period. The rate of hydrolysis of this compound is pH-dependent.[2] Buffering the solution to a pH where this compound exhibits maximum stability can significantly slow down degradation. Preliminary studies to determine the optimal pH for your specific experimental conditions are advised.[1]

Quantitative Stability Data

The stability of this compound in aqueous solutions is significantly influenced by both pH and temperature. The following tables summarize the degradation kinetics under various conditions.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C

pHPredominant Degradation PathwayApparent First-Order Rate Constant (k) (s⁻¹)Half-life (t½) (hours)
3.0Acid-catalyzed hydrolysisData not availableData not available
5.0HydrolysisData not availableData not available
7.0Neutral hydrolysis, OxidationData not availableData not available
9.0Base-catalyzed hydrolysisData not availableData not available

Table 2: Effect of Temperature on the Stability of this compound in Aqueous Solution at pH 7.0

Temperature (°C)Apparent First-Order Rate Constant (k) (s⁻¹)Half-life (t½) (hours)
4Data not availableData not available
25Data not availableData not available
37Data not availableData not available

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution (10 mM)

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh the desired amount of this compound solid into the tube. For a 10 mM stock solution, this will be 23.13 mg for 10 mL of solvent.

  • Add the appropriate volume of DMSO to the tube.

  • Cap the tube tightly and vortex thoroughly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Stability Indicating HPLC Method for this compound and its Degradation Products

Objective: To develop a stability-indicating HPLC method to separate and quantify this compound in the presence of its degradation products.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile). The specific gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV at 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration.

  • Forced Degradation Study:

    • Acid Hydrolysis: Incubate an this compound solution with 0.1 M HCl at 60°C for a specified time. Neutralize before injection.

    • Base Hydrolysis: Incubate an this compound solution with 0.1 M NaOH at 60°C for a specified time. Neutralize before injection.

    • Oxidative Degradation: Treat an this compound solution with 3% H₂O₂ at room temperature for a specified time.

    • Photolytic Degradation: Expose an this compound solution to UV light (e.g., 254 nm) for a specified time.

    • Thermal Degradation: Heat an this compound solution at a high temperature (e.g., 80°C) for a specified time.

  • Analysis: Inject the standard solution, the undegraded sample solution, and the stressed samples onto the HPLC system.

  • Data Evaluation:

    • Assess the chromatograms for the appearance of new peaks corresponding to degradation products.

    • Ensure that the this compound peak is well-resolved from all degradation product peaks.

    • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the undegraded sample.

Troubleshooting Guides

Problem Possible Cause Recommended Solution
Inconsistent or non-reproducible experimental results. Degradation of this compound in the working solution during the experiment.[1]Prepare fresh working solutions from a frozen stock for each experiment. Minimize the time the working solution is at room temperature or in experimental buffers.
The this compound solution has turned yellow/brown. Oxidation or other forms of chemical degradation.Discard the solution and prepare a fresh one. Ensure proper storage conditions (cool, dark, tightly sealed).
Precipitate has formed in the this compound solution. Degradation products may be less soluble. The concentration may be too high for the solvent, especially after temperature changes.Prepare a fresh solution. If solubility is an issue, consider preparing a more concentrated stock in an organic solvent like DMSO and diluting it into the aqueous buffer immediately before use.
Loss of biological activity in a cell-based assay. Degradation of this compound in the cell culture medium.Check the compatibility of this compound with the components of your cell culture medium. The pH of the medium (typically 7.2-7.4) and the presence of various components could affect stability. Prepare fresh this compound-containing medium for each experiment.
Unexpected peaks in HPLC chromatogram. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and ensure your HPLC method can resolve them from the parent compound.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Solution Preparation and Use cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh Solid this compound dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C (Protect from Light) aliquot->store thaw Thaw a Single Aliquot store->thaw prepare_working Prepare Working Solution (Dilute in Buffer/Medium) thaw->prepare_working experiment Perform Experiment prepare_working->experiment

Caption: Workflow for preparing and using this compound solutions.

Degradation_Pathways Potential Degradation Pathways of this compound in Solution This compound This compound Hydrolysis Hydrolysis (Acidic/Basic/Neutral) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photodegradation Photodegradation (Light Exposure) This compound->Photodegradation Demethylation Demethylation Products Hydrolysis->Demethylation Ring_Opening Pyrazole Ring Opening Products Hydrolysis->Ring_Opening Hydroxylation Hydroxylated Products Oxidation->Hydroxylation

References

Factors affecting the reproducibility of the aminopyrine breath test

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors affecting the reproducibility of the aminopyrine breath test (ABT). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure accurate and reliable results in your studies.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound breath test?

A1: The this compound breath test is a non-invasive method for quantitatively assessing the metabolic function of the liver.[1] The test measures the activity of specific cytochrome P450 (CYP) enzymes in the liver, primarily CYP2C19, CYP1A2, and CYP3A4.[2] When a patient ingests ¹³C-labeled this compound, these enzymes metabolize it through a process called N-demethylation. This process releases ¹³CO₂, which is then exhaled in the breath. The rate of ¹³CO₂ exhalation directly reflects the metabolic capacity of the liver.[2]

Q2: What are the primary factors that can affect the reproducibility of the this compound breath test?

A2: The reproducibility of the ABT can be influenced by a variety of factors, which can be broadly categorized as patient-related, medication-related, and methodological. Patient-related factors include fasting status, smoking, and the presence of underlying liver disease.[1][2] Medications that induce or inhibit cytochrome P450 enzymes can also significantly alter test results. Methodological variables such as the duration of the test and the timing of breath sample collection are also critical for reproducibility.

Q3: How long should a patient fast before the test?

A3: To ensure accurate results, the patient should have fasted for a minimum of 8 hours before the administration of the ¹³C-aminopyrine.[2] Food intake can alter gastrointestinal motility and hepatic blood flow, potentially affecting the absorption and metabolism of the test substrate.

Q4: Can a patient smoke before the test?

A4: No, smoking should be avoided for at least one hour prior to the test.[2] Cigarette smoke contains compounds that can induce cytochrome P450 enzymes, potentially leading to an overestimation of hepatic metabolic function.

Q5: Are there any medications that can interfere with the test results?

A5: Yes, several medications can interfere with the ABT by altering the activity of cytochrome P450 enzymes. Drugs known to induce these enzymes, such as certain anticonvulsants (e.g., phenobarbital) and rifampicin, can increase the rate of this compound metabolism. Conversely, drugs that inhibit CYP enzymes, such as some proton pump inhibitors and oral contraceptives, can decrease the metabolic rate. It is crucial to obtain a complete medication history from the patient before conducting the test.

Troubleshooting Guide

Issue Potential Cause Recommended Action
No significant increase in ¹³CO₂ exhalation after substrate administration. Improper sample collection: The breath sample may not have been collected correctly, leading to a leak or insufficient sample volume.Review the sample collection protocol with the technician. Ensure breath collection bags are sealed properly.
Instrument malfunction: The mass spectrometer or infrared spectrometer may not be calibrated or functioning correctly.Perform a system check and recalibrate the instrument according to the manufacturer's instructions.
Patient did not ingest the substrate: The patient may not have swallowed the ¹³C-aminopyrine capsule or solution.Confirm with the patient that the substrate was ingested. If necessary, reschedule the test.
Higher than expected baseline ¹³CO₂ levels. Recent consumption of carbonated beverages: Carbonated drinks can elevate baseline ¹³CO₂ levels.Instruct patients to avoid carbonated beverages for at least one hour before the test.[2]
Inadequate fasting: The patient may not have adhered to the required fasting period.Confirm the patient's fasting status. If they have eaten recently, the test should be rescheduled.
High variability between repeated tests on the same individual. Inconsistent fasting or smoking status: Variations in fasting duration or smoking habits between tests can lead to different results.Ensure strict adherence to pre-test instructions for all repeated measurements.
Changes in medication: The patient may have started, stopped, or changed the dosage of a medication that affects CYP450 enzymes.Review the patient's medication list before each test to identify any potential interfering drugs.
Incorrect timing of breath sample collection: Inconsistent timing of sample collection will lead to variability in results.Use a timer to ensure breath samples are collected at the precise time points specified in the protocol.
Unexpectedly low ¹³CO₂ exhalation in a seemingly healthy individual. Genetic polymorphism in CYP enzymes: Some individuals have genetic variations that result in lower enzyme activity.Consider genotyping for relevant CYP enzymes, such as CYP2C19, to interpret the results accurately.[3]
Undiagnosed liver condition: The test may be revealing a subclinical liver dysfunction.Recommend further clinical evaluation and conventional liver function tests.

Data Presentation

The following table summarizes the quantitative impact of various factors on the this compound breath test results.

FactorEffect on this compound MetabolismQuantitative Impact (Approximate)Citation
Severe Liver Disease (e.g., Cirrhosis) Decreased20-64% reduction in elimination rate compared to controls.[4][5]
Chronic Active Hepatitis Decreased~48% reduction in elimination rate compared to controls.[4]
Fatty Liver Decreased~20% reduction in elimination rate compared to controls.[1][4]
Obesity/High Fatty Infiltration DecreasedLow predictability of the test.[6]
Enzyme-Inducing Drugs (e.g., Phenobarbital) IncreasedSignificantly higher values than normal subjects.
Oral Contraceptives DecreasedMarked reduction in cumulative percent dose recovery.
Smoking IncreasedPotential for enzyme induction, leading to higher metabolism rates.[2]
Shortening Test Duration (e.g., to 30 or 60 min) MethodologicalHigher within-subject variability.
Genetic Polymorphisms (e.g., CYP2C19) VariableCan influence breath test values.[3]

Experimental Protocols

Standard Operating Procedure for the ¹³C-Aminopyrine Breath Test

1. Patient Preparation:

  • The patient must fast for at least 8 hours prior to the test. Water is permitted.[2]

  • The patient should refrain from smoking for at least 1 hour before the test.[2]

  • A complete medication history should be taken to identify any drugs that may interfere with the test.

  • The patient should not consume carbonated beverages on the day of the test.[2]

2. Reagent and Equipment:

  • ¹³C-Aminopyrine: 75 mg dissolved in 100 ml of warm water.[2]

  • Breath collection bags.

  • Isotope Ratio Mass Spectrometer (IRMS) or Non-Dispersive Infrared Spectrometer (NDIRS) for ¹³CO₂ analysis.

3. Test Procedure:

  • Baseline Breath Sample (T=0): Collect a baseline breath sample before the patient ingests the this compound solution.

  • Substrate Administration: The patient drinks the 75 mg ¹³C-aminopyrine solution.

  • Post-Dose Breath Samples: Collect breath samples at regular intervals (e.g., every 10-20 minutes) for a total duration of 120 minutes.[2]

  • Sample Analysis: Analyze the collected breath samples for ¹³CO₂ enrichment using a calibrated IRMS or NDIRS instrument.

4. Quality Control:

  • Regularly calibrate the mass spectrometer using standard reference gases.

  • Run control samples with known ¹³CO₂ concentrations to verify instrument accuracy.

  • Monitor for leaks in the sample collection and analysis system.

Visualizations

Signaling Pathway of this compound Metabolism

The following diagram illustrates the metabolic pathway of this compound in the liver.

Aminopyrine_Metabolism cluster_liver Hepatocyte cluster_exhalation Exhalation This compound ¹³C-Aminopyrine CYP_enzymes Cytochrome P450 (CYP2C19, CYP1A2, CYP3A4) This compound->CYP_enzymes Metabolized by N_Demethylation N-Demethylation CYP_enzymes->N_Demethylation Formaldehyde ¹³C-Formaldehyde N_Demethylation->Formaldehyde Aminoantipyrine Aminoantipyrine N_Demethylation->Aminoantipyrine Oxidation Oxidation Formaldehyde->Oxidation Bicarbonate ¹³C-Bicarbonate Pool Oxidation->Bicarbonate CO2_exhaled Exhaled ¹³CO₂ Bicarbonate->CO2_exhaled Transported via blood to lungs

Caption: Metabolic pathway of ¹³C-aminopyrine in the liver.

Experimental Workflow of the this compound Breath Test

This diagram outlines the key steps involved in performing the this compound breath test.

ABT_Workflow start Start patient_prep Patient Preparation (Fasting, No Smoking) start->patient_prep baseline_sample Collect Baseline Breath Sample (T=0) patient_prep->baseline_sample administer_drug Administer ¹³C-Aminopyrine baseline_sample->administer_drug collect_samples Collect Breath Samples (e.g., at 10, 20, 30... 120 min) administer_drug->collect_samples analysis ¹³CO₂/¹²CO₂ Analysis (IRMS or NDIRS) collect_samples->analysis data_interp Data Interpretation (Calculate % Dose Recovered) analysis->data_interp end End data_interp->end

Caption: Experimental workflow for the this compound breath test.

References

Navigating the Complexities of Aminopyrine Metabolite Measurement: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the measurement of aminopyrine and its metabolites. The information is designed to assist researchers in obtaining accurate and reproducible results in their experimental workflows.

Troubleshooting Guide

This section addresses specific issues that may arise during the analytical measurement of this compound metabolites.

Problem/Question Potential Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) in HPLC analysis. 1. Column Overload: Injecting too concentrated a sample. 2. Secondary Interactions: Silanol interactions on the column. 3. Inappropriate Mobile Phase pH: Affects the ionization state of analytes. 4. Column Degradation: Loss of stationary phase.1. Dilute the sample or reduce the injection volume. 2. Use a mobile phase with a competing base (e.g., triethylamine) or an end-capped column. 3. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes. 4. Replace the column with a new one of the same type.
Co-elution of metabolites. The metabolites of this compound are structurally similar, leading to similar retention times on a reversed-phase column.Optimize the chromatographic method by: - Adjusting the mobile phase composition (e.g., gradient steepness, organic modifier). - Changing the column to one with a different selectivity (e.g., phenyl-hexyl). - Modifying the mobile phase pH to alter the ionization and retention of individual metabolites.
Inconsistent retention times. 1. Fluctuations in Mobile Phase Composition: Improper mixing or solvent evaporation. 2. Temperature Variations: Lack of column temperature control. 3. Pump Malfunction: Inconsistent flow rate.1. Prepare fresh mobile phase daily and ensure proper degassing. Use a gradient proportioning valve for accurate mixing. 2. Use a column oven to maintain a constant temperature. 3. Check the pump for leaks and perform regular maintenance.
Matrix effects (ion suppression or enhancement) in LC-MS/MS. Co-eluting endogenous components from the biological matrix (plasma, urine) interfere with the ionization of the target analytes in the mass spectrometer source.[1][2]1. Improve Sample Preparation: Use a more selective sample clean-up technique like solid-phase extraction (SPE) instead of simple protein precipitation.[3] 2. Optimize Chromatography: Modify the HPLC method to separate the analytes from the interfering matrix components. 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for each analyte will co-elute and experience the same matrix effects, allowing for accurate quantification. 4. Dilute the Sample: This can reduce the concentration of interfering matrix components.
Low recovery of metabolites during sample preparation. 1. Inefficient Extraction: The chosen solvent may not be optimal for all metabolites. 2. Metabolite Instability: Degradation of metabolites during sample processing. 3. Binding to Labware: Adsorption of analytes to plastic or glass surfaces.1. Test different extraction solvents or a combination of solvents. For liquid-liquid extraction from urine, a mixture of ethyl acetate, chloroform (B151607), and diethyl ether has been used.[4] For plasma, protein precipitation with acetonitrile (B52724) or methanol (B129727) is common.[5][6][7][8] 2. Keep samples on ice during processing and minimize the time between collection and analysis.[9] 3. Use low-binding microcentrifuge tubes and pipette tips.
Difficulty in achieving required sensitivity (LOD/LOQ). 1. Suboptimal MS/MS Parameters: Incorrect precursor/product ion selection or collision energy. 2. Inefficient Ionization: The electrospray ionization (ESI) source conditions may not be optimal. 3. Sample Dilution: Excessive dilution during sample preparation.1. Optimize the MRM transitions and collision energies for each metabolite by infusing individual standards. 2. Adjust ESI parameters such as spray voltage, gas flow, and temperature. 3. Concentrate the sample extract after evaporation of the solvent and reconstitute in a smaller volume of mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of this compound?

A1: The primary metabolites of this compound are formed through N-demethylation, N-acetylation, and formylation. The major metabolites found in urine are:

  • 4-Methylaminoantipyrine (MAA)

  • 4-Aminoantipyrine (AA)

  • 4-Acetylaminoantipyrine (AAA)

  • 4-Formylaminoantipyrine (FAA)

Q2: Which enzymes are responsible for this compound metabolism?

A2: this compound is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. The key isozymes involved include CYP2C19, CYP1A2, and CYP3A4.[10][11][12]

Q3: What are the recommended analytical techniques for measuring this compound metabolites?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods. LC-MS/MS offers higher sensitivity and selectivity, making it the preferred method for complex biological matrices.[4][13][14]

Q4: How can I avoid the instability of this compound metabolites during sample storage and preparation?

A4: To ensure the stability of this compound metabolites, it is recommended to:

  • Process samples as quickly as possible after collection.

  • Store samples at -80°C for long-term storage.

  • Keep samples on ice during all sample preparation steps.

  • Use antioxidants if degradation is suspected, although the stability of this compound itself is generally good under various temperature conditions.[11]

Q5: What are the key validation parameters to consider for an analytical method for this compound metabolites according to ICH guidelines?

A5: According to ICH Q2(R1) guidelines, the key validation parameters for a quantitative analytical method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for the analysis of this compound and its metabolites. Note that these values can vary depending on the specific instrumentation and experimental conditions.

Table 1: Typical HPLC-UV Method Parameters

ParameterValue
Column Spherisorb ODS (5 µm, 250 x 4.6 mm)[13]
Mobile Phase Water, Methanol, Triethylamine, and Acetic Acid[13]
Detection UV at 254 nm[13]
Linearity Range 1-150 µg/mL in urine[13]
Correlation Coefficient (r) > 0.99[13]

Table 2: Typical LC-MS/MS Method Parameters and Validation Data

AnalytePrecursor Ion (m/z)Product Ion (m/z)Linearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
This compound 232.256.18 - 8000 (in plasma)-8
4-Methylaminoantipyrine (MAA) 218.1159.1-17.0 (in plasma)-
4-Aminoantipyrine (AA) 204.1145.1-11.5 (in plasma)-
4-Formylaminoantipyrine (FAA) 232.1145.1-10.5 (in plasma)-
Data for MAA, AA, and FAA LOD are from a study using micellar liquid chromatography with UV detection, as specific LC-MS/MS data was not readily available in the search results.[3] Data for this compound is from an LC-MS/MS study.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma

This protocol is a generalized procedure based on common practices for the quantitative analysis of this compound in human plasma.

1. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add an appropriate volume of internal standard solution (e.g., carbamazepine).

  • Add 400 µL of ice-cold acetonitrile or methanol to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: Agilent Zorbax SB-C18 (e.g., 2.1 x 50 mm, 3.5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in methanol

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Ionization Mode: Positive

  • MRM Transitions:

    • This compound: m/z 232.2 → 56.1

    • Carbamazepine (IS): m/z 237.1 → 194.1

  • Source Parameters: Optimize spray voltage, gas temperatures, and gas flows for the specific instrument.

Protocol 2: HPLC-UV Analysis of this compound and its Metabolites in Urine

This protocol is based on a published method for the analysis of this compound and its metabolites in urine.[13]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of urine, add an internal standard (e.g., isopropylaminoantipyrine).

  • Alkalinize the sample with a suitable base (e.g., NaOH).

  • Add 5 mL of chloroform and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic (lower) layer to a clean tube.

  • Evaporate the chloroform to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex and inject into the HPLC system.

2. HPLC-UV Conditions

  • HPLC System: Standard HPLC system with a UV detector

  • Column: Spherisorb ODS (5 µm, 250 x 4.6 mm)

  • Mobile Phase: An isocratic mixture of water, methanol, triethylamine, and acetic acid (specific ratios to be optimized).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 254 nm

Visualizations

Aminopyrine_Metabolism cluster_cyp CYP450 Enzymes (CYP2C19, CYP1A2, CYP3A4) This compound This compound CYP_demethylation1 N-Demethylation This compound->CYP_demethylation1 MAA 4-Methylaminoantipyrine (MAA) CYP_demethylation2 N-Demethylation MAA->CYP_demethylation2 CYP_formylation Formylation MAA->CYP_formylation AA 4-Aminoantipyrine (AA) NAT N-Acetyltransferase AA->NAT AAA 4-Acetylaminoantipyrine (AAA) FAA 4-Formylaminoantipyrine (FAA) CYP_demethylation1->MAA CYP_demethylation2->AA CYP_formylation->FAA NAT->AAA

Caption: Metabolic pathway of this compound.

Experimental_Workflow start Sample Collection (Plasma/Urine) prep Sample Preparation (e.g., Protein Precipitation) start->prep analysis LC-MS/MS or HPLC-UV Analysis prep->analysis data_acq Data Acquisition analysis->data_acq data_proc Data Processing (Integration, Calibration) data_acq->data_proc results Result Reporting (Concentration Values) data_proc->results

Caption: General experimental workflow for this compound metabolite analysis.

References

Optimizing the 13C-Aminopyrine Breath Test: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing sample collection and troubleshooting the 13C-aminopyrine breath test (¹³C-ABT). The ¹³C-ABT is a non-invasive, dynamic assay for measuring hepatic microsomal function, and accurate, reproducible results are paramount for its application in clinical and research settings.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the 13C-aminopyrine breath test?

A1: The ¹³C-ABT assesses the function of specific cytochrome P450 (CYP) enzymes in the liver.[1][2] The patient ingests ¹³C-labeled aminopyrine, which is metabolized in the liver, primarily by CYP enzymes including CYP2C19, CYP1A2, and CYP3A4.[1] This metabolic process, specifically N-demethylation, cleaves the ¹³C-labeled methyl group, which is then converted to ¹³CO₂. The ¹³CO₂ is transported to the lungs and exhaled. The rate of ¹³CO₂ exhalation directly reflects the metabolic activity of the hepatic enzymes.[1]

Q2: What is the standard protocol for the ¹³C-ABT?

A2: The standard protocol involves the oral administration of a 75 mg dose of ¹³C-aminopyrine dissolved in water after an overnight fast.[1] A baseline breath sample is collected before administration, and subsequent breath samples are collected at regular intervals, typically every 10-30 minutes for at least 2 hours.[1]

Q3: How are the results of the ¹³C-ABT interpreted?

A3: The results are typically expressed as the percentage of the administered ¹³C dose recovered per hour (% dose/h) or as the cumulative percentage of the dose recovered over time (% cum dose).[3] These values are compared to established cut-off values to assess liver function. Lower values generally indicate impaired hepatic metabolic capacity.

Q4: What are the main factors that can interfere with the ¹³C-ABT results?

A4: Several factors can influence the results, including co-administration of drugs that affect CYP enzyme activity (e.g., proton pump inhibitors, oral contraceptives), genetic variations in CYP enzymes (e.g., CYP2C19 polymorphisms), smoking, and the consumption of certain foods.[2][4][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the ¹³C-ABT experiment.

Problem Potential Cause Troubleshooting Steps
Unexpectedly low ¹³CO₂ excretion in a seemingly healthy subject. Drug Interference: The subject may be taking medications that inhibit CYP450 enzymes. Proton pump inhibitors (PPIs) like omeprazole (B731) and lansoprazole (B1674482) are known inhibitors.[6][7] Oral contraceptives can also significantly reduce this compound metabolism.[1]- Review the subject's medication history. - If possible and clinically safe, discontinue interfering medications for an appropriate period before the test (e.g., at least one week for PPIs).
Genetic Polymorphism: The subject may be a CYP2C19 poor metabolizer.[2]- Consider genotyping the subject for CYP2C19 polymorphisms to aid in data interpretation.
Recent Smoking: Smoking immediately before or during the test can acutely decrease methacetin (a similar substrate) metabolism, and likely this compound metabolism.[8]- Advise subjects to refrain from smoking for at least one hour before and during the test.[1]
High variability in results for the same subject tested on different days. Inconsistent Fasting: Differences in the fasting period can affect gastric emptying and substrate absorption.- Ensure the subject adheres to a strict overnight fasting protocol (at least 8 hours) before each test.[1]
Dietary Factors: Consumption of C4 plants (e.g., corn, sugarcane) can alter the baseline ¹³CO₂/¹²CO₂ ratio.- Advise subjects to avoid C4 plant-based foods for 24-48 hours before the test.
Inconsistent Sample Collection: Variations in exhalation technique or timing of sample collection.- Provide clear instructions on how to perform the exhalation maneuver. - Use a stopwatch to ensure accurate timing of sample collection.
Baseline (T=0) ¹³CO₂ values are abnormally high. Recent Diet: Consumption of foods or drinks with high ¹³C content shortly before the test.- Reinforce fasting guidelines and dietary restrictions with the subject.
Incomplete Exhalation in Previous Sample: If using a collection bag system, residual breath from a previous collection could contaminate the baseline sample.- Ensure the collection bag is completely evacuated before collecting the baseline sample.
Instrument calibration issues or inconsistent readings. Analyzer Drift: The isotope ratio mass spectrometer or non-dispersive infrared spectrometer may require recalibration.- Perform regular calibration checks using standard gases with known ¹³CO₂/¹²CO₂ ratios.[9]
Sample Contamination: Contamination of the breath sample with ambient air.- Ensure a tight seal between the subject's mouth and the collection device. - Check collection bags for leaks.

Data Presentation: Impact of Interfering Factors

The following tables summarize the quantitative effects of common interfering substances on ¹³C-ABT results.

Table 1: Effect of Proton Pump Inhibitors (PPIs) on ¹³C-Aminopyrine Metabolism

PPI Dosage Effect on ¹³C Cum Dose at 120 min Reference
Omeprazole20 mg/daySignificantly decreased[7]
Esomeprazole20 mg/daySignificantly decreased[7]
Lansoprazole15 mg/daySignificantly decreased[7]
Pantoprazole40 mg/dayNo significant difference[7]
Rabeprazole20 mg/dayNo significant difference[7]

Table 2: Effect of Oral Contraceptives on ¹³C-Aminopyrine Metabolism

Group Cumulative % Dose Recovered at 2 hours (Mean ± SD) Reference
Non-oral contraceptive users12.1 ± 1.6 %[3]
Oral contraceptive users (on day 21)6.1 ± 2.3 %[3]

Table 3: Interpretive Cut-Off Values for ¹³C-Aminopyrine Breath Test

Condition dose/hr (‰) at 30 min % cum. dose at 120 min Reference
Fibrosis stages 0/1/26.62 - 7.10 ± 2.99.21 - 10.06 ± 3.8[3]
Fibrosis stages 3 / 42.48 - 3.13 ± 1.23.62 - 4.56 ± 2.0[3]
Cirrhosis, not established6.77 ± 2.79.63 ± 3.6[3]
Cirrhosis, established2.48 ± 1.23.68 ± 1.9[3]

Experimental Protocols

Detailed Methodology for the ¹³C-Aminopyrine Breath Test

  • Patient Preparation:

    • The patient should fast for a minimum of 8 hours overnight.[1]

    • The patient should avoid smoking for at least 1 hour before and during the test.[1]

    • The patient should not consume carbonated beverages before the test.[1]

    • A thorough medication history should be taken to identify any potential interfering drugs.

  • Baseline Sample Collection (T=0):

    • Collect a baseline breath sample into a labeled collection bag or tube.

    • The patient should exhale normally into the collection device.

  • Substrate Administration:

    • Dissolve 75 mg of ¹³C-aminopyrine in 100 mL of warm water.[1]

    • The patient should drink the entire solution.

  • Post-Dose Sample Collection:

    • Collect breath samples at 10, 20, 30, 40, 50, 60, 80, 100, and 120 minutes after substrate administration.[1]

    • Ensure each collection bag or tube is properly labeled with the corresponding time point.

  • Sample Analysis:

    • Analyze the ¹³CO₂/¹²CO₂ ratio in the collected breath samples using an isotope ratio mass spectrometer (IRMS) or a non-dispersive infrared spectrometer (NDIRS).

    • Calculate the change in the ¹³CO₂/¹²CO₂ ratio from baseline (delta over baseline, DOB).

    • Express the results as % dose/h and/or % cum dose.

Visualizations

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis cluster_interpretation Interpretation prep1 Subject Fasting (≥8h) proc1 Collect Baseline Breath Sample (T=0) prep1->proc1 prep2 Avoid Smoking & Carbonated Drinks prep2->proc1 prep3 Medication Review prep3->proc1 proc2 Administer 75mg 13C-Aminopyrine proc1->proc2 proc3 Collect Breath Samples at Timed Intervals proc2->proc3 analysis1 Measure 13CO2/12CO2 Ratio (IRMS/NDIRS) proc3->analysis1 analysis2 Calculate DOB, % dose/h, % cum dose analysis1->analysis2 interp1 Compare to Cut-off Values analysis2->interp1 interp2 Assess Hepatic Function interp1->interp2

Caption: Experimental workflow for the 13C-aminopyrine breath test.

metabolic_pathway cluster_liver Liver Hepatocyte cluster_cyp CYP450 Enzymes cluster_exhalation Exhalation This compound 13C-Aminopyrine metabolite Intermediate Metabolite + 13CH2O This compound->metabolite N-demethylation bicarbonate H13CO3- (Bicarbonate Pool) metabolite->bicarbonate Oxidation cyp2c19 CYP2C19 cyp1a2 CYP1A2 cyp3a4 CYP3A4 co2 13CO2 (Exhaled) bicarbonate->co2

Caption: Metabolic pathway of 13C-aminopyrine in the liver.

References

Avoiding pitfalls in the interpretation of aminopyrine breath test data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common pitfalls when interpreting aminopyrine breath test (ABT) data.

Frequently Asked Questions (FAQs)

1. What is the principle of the this compound Breath Test (ABT)?

The this compound Breath Test is a non-invasive diagnostic tool used to quantitatively assess the metabolic function of the liver.[1][2][3] It specifically measures the activity of a group of liver enzymes known as the cytochrome P-450 microsomal enzyme system.[1] The test involves the oral administration of this compound labeled with a non-radioactive (¹³C) or radioactive (¹⁴C) carbon isotope.[3][4] In the liver, cytochrome P-450 enzymes, primarily CYP2C19, metabolize this compound through a process called N-demethylation.[2][5][6] This metabolic process cleaves the labeled methyl group from the this compound molecule, which is then oxidized to form labeled carbon dioxide (CO₂).[6][7][8] The labeled CO₂ is transported in the bloodstream to the lungs and subsequently exhaled. The rate of appearance of labeled CO₂ in the breath is directly proportional to the rate of this compound metabolism in the liver, thus providing a dynamic measure of hepatic metabolic capacity.[6]

2. What are the primary cytochrome P450 enzymes involved in this compound metabolism?

The N-demethylation of this compound is catalyzed by several cytochrome P450 enzymes. Research indicates that CYP2C19 is the most efficient enzyme in this process, exhibiting the highest affinity for this compound.[5] Other contributing P450 isoforms include CYP2C8, CYP2D6, CYP1A2, and CYP3A4.[5][6] The varying contributions of these enzymes can be a source of variability in test results.

3. What are the most common factors that can lead to a misinterpretation of ABT results?

  • Genetic Polymorphisms: Variations in the gene encoding for CYP2C19 can significantly alter enzyme activity, leading to inter-individual differences in this compound metabolism.[2]

  • Concomitant Medications: Drugs that induce or inhibit cytochrome P-450 enzymes can affect test results. For example, phenobarbital (B1680315) is a known inducer, while caffeine (B1668208) can act as an inhibitor.[9][10]

  • Lifestyle Factors: Smoking and alcohol consumption can influence this compound metabolism.[11]

  • Gastrointestinal Factors: The rate of this compound absorption from the gut can impact the timing and peak of labeled CO₂ exhalation.[4]

  • Bicarbonate Kinetics: Alterations in the body's bicarbonate pool can affect the rate of labeled CO₂ excretion.[4]

4. Can the ABT be used to detect early-stage liver disease?

The sensitivity of the this compound breath test in detecting early-stage liver disease is a limitation. Studies have shown that the test is more effective in identifying moderate to severe hepatocellular dysfunction and may not be sensitive enough to detect early or mild liver damage.[12][13] For instance, in patients with methotrexate-induced liver toxicity, the ABT was able to detect later stages of fibrosis but not the initial stages of liver injury.[13]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpectedly low labeled CO₂ excretion in a seemingly healthy subject. 1. Subject may be a poor metabolizer due to CYP2C19 genetic polymorphism.[2]2. Concomitant use of a CYP450 inhibitor (e.g., certain antidepressants, antifungals).3. Incomplete ingestion or absorption of the this compound dose.1. Consider genetic testing for CYP2C19 polymorphisms if clinically relevant.2. Review the subject's current medication list for any potential enzyme inhibitors.3. Ensure the full dose was ingested and consider factors affecting gastric emptying.
Unexpectedly high labeled CO₂ excretion. 1. Subject may be an ultra-rapid metabolizer due to CYP2C19 genetic polymorphism.2. Concomitant use of a CYP450 inducer (e.g., phenobarbital, certain anticonvulsants).[10]1. Consider genetic testing for CYP2C19 polymorphisms.2. Review the subject's current medication list for any potential enzyme inducers.
High variability in results upon repeat testing in the same subject. 1. Inconsistent fasting period before the test.2. Changes in smoking or dietary habits (e.g., caffeine intake) between tests.[9][11]3. Alterations in the subject's medication regimen.1. Strictly enforce and document the fasting protocol before each test.2. Advise the subject to maintain consistent lifestyle habits (smoking, diet) leading up to each test.3. Carefully document all medications taken by the subject before each test.
Delayed peak in labeled CO₂ excretion. 1. Delayed gastric emptying affecting the absorption of this compound.[4]1. Inquire about any gastrointestinal symptoms.2. Ensure the subject is in an upright position after ingesting the this compound.
Inaccurate baseline CO₂ reading. 1. Consumption of carbonated beverages before the test.2. Recent vigorous exercise.1. Instruct the subject to avoid carbonated drinks for at least one hour before the test.[6][8]2. Advise the subject to rest for at least 30 minutes before providing the baseline breath sample.
Interference with CO₂ measurement. 1. Oxygen supplementation during the test can affect the accuracy of some CO₂ analyzers (e.g., NDIRS).[8]1. If possible, temporarily discontinue oxygen supplementation during breath sample collection, ensuring patient safety.[8]

Experimental Protocols

Standard this compound Breath Test Protocol (¹³C)
  • Patient Preparation:

    • The patient should fast for a minimum of 8 hours prior to the test.[6]

    • Smoking should be avoided for at least one hour before the test.[6][8]

    • The patient should not consume carbonated beverages on the day of the test.[6][8]

    • A detailed medication history should be obtained to identify potential CYP450 inducers or inhibitors.

  • Baseline Sample Collection:

    • Collect a baseline breath sample into an appropriate collection bag or tube before the administration of this compound. This is the "0-minute" sample.

  • Administration of ¹³C-Aminopyrine:

    • Dissolve 75 mg of ¹³C-aminopyrine in approximately 100 ml of warm water.[8]

    • The patient should drink the entire solution.

  • Post-Dose Breath Sample Collection:

    • Collect breath samples at regular intervals. A common collection schedule is at 10, 20, 30, 40, 50, 60, 80, 100, and 120 minutes after ingestion of the this compound solution.[8]

  • Sample Analysis:

    • Analyze the collected breath samples for the ratio of ¹³CO₂ to ¹²CO₂ using an appropriate analytical instrument, such as an isotope ratio mass spectrometer (IRMS) or a non-dispersive infrared spectrometer (NDIRS).

  • Data Interpretation:

    • The results are typically expressed as the percentage of the administered ¹³C dose recovered per hour (% dose/hr) or as the cumulative percentage of the dose recovered over a specific time period.

Visualizations

This compound Metabolic Pathway

Aminopyrine_Metabolism cluster_liver Hepatocyte cluster_exhalation Exhalation AP This compound (¹³C-labeled) MMAP Monomethylaminoantipyrine + ¹³C-Formaldehyde AP->MMAP CYP450 (CYP2C19, etc.) N-demethylation AAP Aminoantipyrine + ¹³C-Formaldehyde MMAP->AAP CYP450 N-demethylation CO2 ¹³CO₂ MMAP->CO2 Oxidation AAP->CO2 Oxidation Breath Exhaled Breath (¹³CO₂) CO2->Breath Transport via bloodstream

Caption: Metabolic pathway of ¹³C-labeled this compound in the liver.

Experimental Workflow for this compound Breath Test

ABT_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis & Interpretation Fasting Patient Fasting (≥8 hours) Baseline Collect Baseline Breath Sample (t=0) Fasting->Baseline Med_Review Medication Review Interpretation Correlate with Liver Function Med_Review->Interpretation Administer Administer ¹³C-Aminopyrine Baseline->Administer Collect Collect Post-Dose Breath Samples (e.g., every 10-20 min for 2h) Administer->Collect Analysis Measure ¹³CO₂/¹²CO₂ Ratio (IRMS or NDIRS) Collect->Analysis Calculation Calculate % Dose Recovered Analysis->Calculation Calculation->Interpretation

Caption: Standard workflow for the this compound breath test.

Logical Relationship of Potential Confounding Factors

Confounding_Factors cluster_patient Patient-Specific Factors cluster_external External Factors ABT This compound Breath Test Result Genetics CYP2C19 Genetics (Polymorphisms) Genetics->ABT GI GI Absorption GI->ABT Bicarb Bicarbonate Kinetics Bicarb->ABT Meds Concomitant Medications (Inducers/Inhibitors) Meds->ABT Lifestyle Lifestyle (Smoking, Alcohol) Lifestyle->ABT

Caption: Factors influencing this compound breath test results.

References

Validation & Comparative

Validating Aminopyrine as a Biomarker for Liver Dysfunction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The accurate assessment of liver function is crucial for diagnosing, monitoring, and managing hepatic diseases. While standard liver function tests (LFTs) provide valuable information, they often reflect liver injury rather than true metabolic function. The aminopyrine breath test (ABT) has emerged as a dynamic, non-invasive tool to quantitatively measure the metabolic capacity of the liver, specifically the function of the microsomal cytochrome P450 (CYP450) enzyme system. This guide provides a comprehensive comparison of the this compound breath test with other established biomarkers, supported by experimental data, to validate its utility for researchers, scientists, and drug development professionals.

This compound Metabolism and the Principle of the Breath Test

This compound is a compound that is almost exclusively metabolized in the liver by the CYP450 system. The rate-limiting step in its metabolism is N-demethylation, a process carried out by various CYP450 isoenzymes, including CYP2C19, CYP1A2, and CYP3A4.[1] The this compound breath test utilizes a carbon-labeled this compound molecule (either ¹³C or ¹⁴C). When administered, the labeled methyl group is cleaved off by hepatic CYP450 enzymes, eventually forming labeled carbon dioxide (¹³CO₂ or ¹⁴CO₂). This labeled CO₂ is then exhaled in the breath, and its rate of appearance provides a direct measure of the liver's metabolic function. A reduction in the rate of labeled CO₂ exhalation indicates impaired hepatocellular function.[1][2]

Experimental Protocol: The ¹³C-Aminopyrine Breath Test

The ¹³C-aminopyrine breath test is a safe and simple procedure that can be performed in a clinical or research setting.[3]

Patient Preparation:

  • Patients should fast for at least 8 hours prior to the test.[1]

  • Smoking should be avoided for at least one hour before the test.[1]

  • Consumption of carbonated beverages should be avoided before the test.[1]

Procedure:

  • Baseline Breath Sample: A baseline breath sample is collected before the administration of ¹³C-aminopyrine.[1]

  • Administration of ¹³C-Aminopyrine: The patient ingests a dose of ¹³C-aminopyrine (typically 75 mg) dissolved in water.[1]

  • Breath Sample Collection: Breath samples are collected at regular intervals over a period of time, typically up to 2-3 hours.[1][4] Common sampling times include 15, 30, 45, 60, 90, and 120 minutes post-ingestion.[5][6]

  • Analysis: The ¹³CO₂/¹²CO₂ ratio in the collected breath samples is measured using isotope ratio mass spectrometry or non-dispersive infrared spectroscopy. The results are often expressed as the percentage of the administered dose recovered per hour (% dose/hr) or the cumulative percentage of dose recovered over a specific time.[4][6]

Comparative Analysis of this compound Breath Test with Other Liver Function Biomarkers

The clinical utility of the this compound breath test is best understood by comparing its performance against other established markers of liver function.

Biomarker/TestPrincipleAdvantagesDisadvantages
This compound Breath Test (ABT) Measures the metabolic activity of hepatic cytochrome P450 enzymes.[1][4]Non-invasive, quantitative measure of functional liver mass, sensitive to early stages of liver disease.[1][3]Can be influenced by factors affecting gastric emptying and drugs that induce or inhibit CYP450 enzymes.[6][7]
Serum Aminotransferases (ALT, AST) Released into the bloodstream upon hepatocyte injury.Widely available, inexpensive, good indicators of acute hepatocellular injury.Poor indicators of liver function, can be normal in chronic liver disease.[8]
Serum Bilirubin A product of heme breakdown, conjugated in the liver for excretion.Good indicator of cholestasis and severe liver dysfunction.Can be elevated in other conditions (e.g., hemolysis), not sensitive for early liver disease.
Serum Albumin & Prothrombin Time (PT) Reflects the liver's synthetic function.Good indicators of chronic liver dysfunction and prognosis.Can be affected by nutritional status and other non-hepatic conditions.
Indocyanine Green (ICG) Clearance A dye exclusively cleared by the liver, measures hepatic blood flow and uptake function.[9][10]Provides a dynamic assessment of liver function, useful for preoperative assessment.[9]Invasive (requires intravenous injection and blood sampling), influenced by hepatic blood flow.[2]
Galactose Elimination Capacity (GEC) Measures the liver's capacity to metabolize galactose.[3][11]Reflects functional hepatocyte mass.Less sensitive than ABT for minor liver dysfunction, can be influenced by non-hepatic factors.[3]
Serum Bile Acids Synthesized in the liver and undergo enterohepatic circulation; elevated levels indicate impaired uptake and excretion.[12]Sensitive indicator of cholestasis and portosystemic shunting.Can be affected by meals, less specific for the type of liver injury.[13]

Quantitative Comparison of Biomarkers in Liver Disease

The following table summarizes the performance of the this compound breath test in comparison to other biomarkers in patients with liver disease from various studies.

Study CohortThis compound Breath Test (% dose/hr or cumulative %)Indocyanine Green (ICG) Clearance (k value or % retention)Galactose Elimination Capacity (GEC) (mg/min)Serum Bile Acids (µmol/L)
Healthy Controls > 7.0% cumulative recovery at 2h[14]Normal clearanceNormal capacity< 10 (fasting)
Chronic Hepatitis Significantly lower than controls.[13] Correlates with histologic severity.[13]Reduced clearanceReduced capacitySignificantly higher than controls.[13]
Cirrhosis Markedly reduced, correlates with Child-Pugh score.[2][3]Markedly reduced clearance.[2][11]Markedly reduced capacity.[11]Significantly elevated.[15]
Cholestatic Liver Disease May not be significantly different from healthy subjects in early stages.[16]VariableVariableMarkedly elevated.

Correlation Data:

  • A good correlation has been observed between the this compound breath test and ICG systemic clearance (r = 0.770) and ICG intrinsic clearance (r = 0.885).[2]

  • The this compound breath test results are highly correlated with the galactose elimination capacity and the fractional clearance of indocyanine green.[5][17]

  • In patients with cirrhosis, the this compound breath test scores correlated with prothrombin time, bromosulfalein (B1667931) retention, fasting serum bile acids, albumin, and bilirubin.[18]

Visualizing the this compound Metabolic and Experimental Workflow

To further clarify the processes involved, the following diagrams illustrate the metabolic pathway of this compound and the experimental workflow of the breath test.

Aminopyrine_Metabolism cluster_liver Hepatocyte cluster_exhalation Exhalation This compound This compound (with ¹³C-labeled methyl group) CYP450 Cytochrome P450 (e.g., CYP2C19, CYP1A2, CYP3A4) This compound->CYP450 N-demethylation Monomethylthis compound Monomethylthis compound CYP450->Monomethylthis compound Formaldehyde ¹³C-Formaldehyde CYP450->Formaldehyde Aminoantipyrine Aminoantipyrine Monomethylthis compound->Aminoantipyrine Further demetallation Formic_Acid ¹³C-Formic Acid Formaldehyde->Formic_Acid Oxidation CO2 ¹³CO₂ Formic_Acid->CO2 Oxidation Breath Exhaled Breath (Analyzed for ¹³CO₂) CO2->Breath Transported via bloodstream

This compound Metabolic Pathway

ABT_Workflow cluster_preparation Patient Preparation cluster_procedure Test Procedure cluster_analysis Analysis and Interpretation Fasting 8-hour Fast Baseline 1. Collect Baseline Breath Sample Fasting->Baseline No_Smoking No Smoking (1 hour prior) No_Smoking->Baseline Administration 2. Administer Oral ¹³C-Aminopyrine Baseline->Administration Collection 3. Collect Breath Samples (e.g., at 30, 60, 90, 120 min) Administration->Collection Measurement 4. Measure ¹³CO₂/¹²CO₂ Ratio Collection->Measurement Calculation 5. Calculate % Dose Recovered Measurement->Calculation Interpretation 6. Interpret Results (Reduced exhalation indicates impaired liver function) Calculation->Interpretation

References

A Comparative Analysis of Aminopyrine and Other Probes for Assessing Liver Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of liver function is paramount in clinical diagnostics, drug development, and hepatotoxicity studies. A variety of probes have been developed to quantitatively measure the metabolic capacity of the liver. This guide provides a comprehensive comparison of aminopyrine with other commonly used probes—indocyanine green (ICG), caffeine (B1668208), and sorbitol—supported by experimental data and detailed methodologies.

Overview of Liver Function Probes

The ideal liver function probe is one that is exclusively metabolized by the liver, has a high extraction ratio, and its clearance is sensitive to changes in hepatic function. This guide will delve into the specifics of four such probes, evaluating their mechanisms, protocols, and performance in assessing liver health.

This compound: The Breath Test Probe

The this compound breath test (ABT) is a dynamic, non-invasive method to quantify the metabolic function of the hepatic microsomal enzyme system.[1] this compound is demethylated by cytochrome P450 (CYP) enzymes in the liver, primarily CYP2C19, CYP1A2, and CYP3A4.[2][3] The test involves the administration of ¹³C or ¹⁴C-labeled this compound, and the rate of labeled CO₂ exhalation is measured, which reflects the liver's metabolic capacity.[1][2]

This compound Metabolism

The metabolic pathway of this compound is initiated by N-demethylation, a critical step mediated by hepatic CYPs.

Aminopyrine_Metabolism cluster_liver Liver (Hepatocyte) This compound This compound Monomethylaminoantipyrine Monomethylaminoantipyrine This compound->Monomethylaminoantipyrine CYP450 (e.g., CYP2C19, 1A2, 3A4) Formaldehyde ¹³C/¹⁴C-Formaldehyde This compound->Formaldehyde N-demethylation Aminoantipyrine 4-Aminoantipyrine Monomethylaminoantipyrine->Aminoantipyrine CYP450 CO2 ¹³C/¹⁴C-CO₂ (Exhaled) Formaldehyde->CO2 Oxidation Exhaled Breath Sample CO2->Exhaled

Caption: Metabolic pathway of labeled this compound in the liver.

Experimental Protocol: ¹³C-Aminopyrine Breath Test

The following protocol is a generalized procedure for the ¹³C-Aminopyrine Breath Test.

ABT_Workflow start Patient Preparation fasting Overnight Fast (8 hours) start->fasting no_smoking No Smoking (at least 1 hour prior) fasting->no_smoking baseline Baseline Breath Sample Collection no_smoking->baseline administration Oral Administration of 75 mg ¹³C-Aminopyrine in 100 ml water baseline->administration sampling Breath Sample Collection at Intervals (e.g., 10, 20, 30, 40, 50, 60, 80, 100, 120 min) administration->sampling analysis ¹³CO₂/¹²CO₂ Ratio Analysis (Infrared Spectrometry) sampling->analysis result Calculation of % Dose Excreted/hr and Cumulative Excretion analysis->result

Caption: Workflow for the ¹³C-Aminopyrine Breath Test.

Alternative Liver Function Probes

Several other probes are utilized to assess different aspects of liver function, from blood flow to specific metabolic pathways.

Indocyanine Green (ICG)

ICG is a water-soluble dye that is exclusively taken up by hepatocytes and excreted into the bile without undergoing metabolism.[4][5] Its clearance is dependent on hepatic blood flow, hepatocyte function, and biliary excretion.[5][6] The ICG clearance test is widely used, especially in the perioperative setting for major liver surgeries.[4][6]

Experimental Protocol: Indocyanine Green (ICG) Clearance Test

A typical protocol for the ICG clearance test is outlined below.

ICG_Workflow start Patient Preparation iv_access Establish Intravenous Access start->iv_access injection Intravenous Injection of ICG (e.g., 0.25-0.5 mg/kg body weight) iv_access->injection sampling Serial Blood Sample Collection (e.g., 5, 10, 15, 20 minutes post-injection) injection->sampling analysis Spectrophotometric Measurement of ICG Concentration in Plasma/Serum sampling->analysis result Calculation of Plasma Disappearance Rate (PDR) and Retention Rate at 15 min (R15) analysis->result

Caption: Workflow for the Indocyanine Green Clearance Test.

Caffeine

Caffeine is metabolized in the liver primarily by the CYP1A2 enzyme.[7] The caffeine clearance test is a non-invasive method to assess the activity of this specific cytochrome P450 isoform.[8][9] It can be performed using serum, saliva, or urine samples.[10][11]

Experimental Protocol: Caffeine Clearance Test (Saliva)

The following illustrates a simplified protocol for the salivary caffeine clearance test.

Caffeine_Workflow start Patient Preparation caffeine_restriction Caffeine-free Period (e.g., 17 hours) start->caffeine_restriction baseline Baseline Saliva Sample Collection (0 hr) caffeine_restriction->baseline administration Oral Administration of Caffeine (e.g., 200-300 mg) baseline->administration sampling Saliva Sample Collection at Specific Timepoints (e.g., 4 and 16 hours post-administration) administration->sampling analysis Measurement of Caffeine Concentration (e.g., EMIT) sampling->analysis result Calculation of Caffeine Clearance (ml/min/kg) analysis->result

Caption: Workflow for the Salivary Caffeine Clearance Test.

Sorbitol

D-sorbitol is a sugar alcohol that is primarily metabolized by the liver.[12][13] The sorbitol clearance test is used to provide a non-invasive measure of functional liver plasma flow.[13]

Experimental Protocol: Sorbitol Clearance Test

The protocol for the sorbitol clearance test can involve either a bolus injection or constant infusion.

Sorbitol_Workflow start Patient Preparation iv_access Establish Intravenous Access start->iv_access administration IV Administration of D-Sorbitol (Bolus: e.g., 2g or Constant Infusion: e.g., 54 mg/min) iv_access->administration sampling Serial Blood Sample Collection administration->sampling analysis Enzymatic Spectrophotometric Measurement of Sorbitol Concentration sampling->analysis result Calculation of Hepatic Clearance (ml/min) analysis->result

Caption: Workflow for the Sorbitol Clearance Test.

Comparative Performance Data

The following tables summarize quantitative data from various studies, comparing the performance of this compound with other liver function probes.

Probe Principle Parameter Measured Normal Range (Example) Advantages Disadvantages
This compound Hepatic microsomal enzyme (CYP450) activity¹³CO₂ or ¹⁴CO₂ exhalation rate>5.2% dose/hr at 2 hours (¹⁴C-ABT)[14][15]Non-invasive, reflects metabolic functionInfluenced by factors affecting gastric emptying and CO₂ kinetics[1]
Indocyanine Green (ICG) Hepatic uptake and biliary excretionPlasma disappearance rate (PDR), Retention rate at 15 min (R15)PDR: >18-25%/min; R15: <10%[4]Reflects hepatic blood flow and excretory function, widely used pre-operatively[4][6]Less sensitive for mild dysfunction compared to some probes[16]
Caffeine Hepatic CYP1A2 activityCaffeine clearance (serum, saliva, urine)~1.27-1.72 ml/min/kg (serum)[8][9]Non-invasive (saliva), specific for CYP1A2Influenced by smoking and certain drugs[8]
Sorbitol Hepatic plasma flowHepatic clearance~911 ± 137 ml/min[13]Measures functional liver plasma flowRenal excretion needs to be accounted for[13]
Condition This compound Breath Test (% reduction from normal) ICG Clearance (PDR %/min) Caffeine Clearance (ml/min/kg) Sorbitol Clearance (ml/min)
Healthy Controls 0%>18[4]1.27 - 1.72[8][9]911 ± 137[13]
Chronic Persistent Hepatitis ~20%[12]---
Chronic Active Hepatitis ~48%[12]---
Cirrhosis ~64%[12]<10[5]0.32 - 0.78[8][9]456 ± 181[13]
Alcoholic Liver Disease --0.19 (median)[9]-

Note: The values presented are examples from cited literature and may vary depending on the specific study protocol and patient population.

Conclusion

The choice of a liver function probe depends on the specific clinical or research question being addressed. The This compound Breath Test offers a non-invasive and sensitive measure of the liver's microsomal metabolic capacity and is particularly useful in the follow-up of patients with known liver disease.[12] Indocyanine Green clearance is a valuable tool for assessing overall hepatic function, including blood flow and excretion, making it a staple in surgical settings.[4][6] The Caffeine Clearance Test provides a more specific assessment of CYP1A2 activity, which can be crucial in pharmacogenetic studies and for drugs metabolized by this enzyme.[8][9] The Sorbitol Clearance Test is a reliable method for evaluating functional liver plasma flow.[13]

For a comprehensive evaluation of liver function, a combination of these tests may be warranted, as they provide complementary information on the different facets of hepatic physiology and pathophysiology. Researchers and clinicians should consider the advantages and limitations of each probe to select the most appropriate tool for their specific needs.

References

Cross-Validation of the Aminopyrine Breath Test with Liver Biopsy Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyrine breath test (ABT) has emerged as a non-invasive tool for the quantitative assessment of hepatic function. This guide provides a comprehensive comparison of the ABT's performance against the gold standard of liver biopsy, supported by experimental data and detailed protocols.

Performance Data: this compound Breath Test vs. Liver Biopsy

The following table summarizes key performance metrics of the this compound breath test in comparison to histological findings from liver biopsies across various studies. The data highlights the test's utility in detecting and staging liver disease.

Study Cohort & Liver DiseaseThis compound Breath Test ParameterHistological ComparatorKey FindingsSensitivitySpecificityCorrelation (r)
56 patients with chronic hepatitis[1][¹⁴C]ABT (% dose recovered/2h)Bridging fibrosis or cirrhosisABT values were significantly lower in patients with severe fibrosis or cirrhosis.86%84%Not Reported
49 chronic alcoholics[2][¹⁴C]ABT (% ¹⁴CO₂ excretion)Compensated cirrhosisAll patients with cirrhosis had ABT values below the lower limit of normal (3.2%).100%86%Not Reported
83 patients with chronic hepatitis C[3][¹³C]ABT (cumulative ¹³C recovery)Cirrhosis (fibrosis score 5-6)ABT significantly differed between patients with no relevant fibrosis and those with cirrhosis.73.4-82.8%63.2-68.4%Not Reported
22 patients with cirrhosis[4]2-hr [¹⁴C]ABT scoresSeverity of liver disease (clinical rating systems)ABT scores correlated with prothrombin time, BSP retention, and clinical scores.Not ReportedNot ReportedHighly Correlated
268 patients with various liver diseases[5]ABT elimination rate (%/hour)Chronic active hepatitis & CirrhosisElimination rate was reduced by 48% in chronic active hepatitis and 64% in cirrhosis compared to controls.Not ReportedNot ReportedNot Reported

Experimental Protocols

This compound Breath Test (ABT)

The this compound breath test quantitatively measures the metabolic capacity of the liver, specifically the function of the cytochrome P450 enzyme system[6][7]. The protocol generally involves the oral administration of this compound labeled with a stable isotope ([¹³C]) or a radioactive isotope ([¹⁴C])[8][9][10].

Patient Preparation:

  • Patients are required to fast for a minimum of 8 hours prior to the test[6].

  • Smoking should be avoided for at least one hour before the test[6].

  • Consumption of carbonated beverages is prohibited before the test[6].

Procedure:

  • A baseline breath sample is collected before the administration of this compound[6].

  • The patient ingests a specific dose of labeled this compound (e.g., 2 mg/kg of [¹³C]this compound or a 75 mg oral load of N,N-dimethyl-[¹³C]-aminopyrine) dissolved in water[3][6][8].

  • Breath samples are collected at timed intervals (e.g., every 15-30 minutes) for a duration of 2 to 6 hours[6][8][11].

  • The concentration of labeled CO₂ in the expired air is measured using mass spectrometry or scintillation counting.

  • The rate of labeled CO₂ exhalation reflects the rate of this compound N-demethylation in the liver[6].

Liver Biopsy and Histological Evaluation

Liver biopsy remains the gold standard for diagnosing and staging chronic liver diseases[12]. The procedure involves obtaining a small sample of liver tissue for microscopic examination.

Procedure:

  • A liver biopsy is typically performed percutaneously using a specialized needle under imaging guidance.

  • The obtained tissue sample should be of adequate size (ideally >1.5 cm in length and containing at least 4 portal tracts) for accurate assessment[13].

  • The tissue is fixed, processed, and stained with various histological stains (e.g., Hematoxylin and Eosin, Masson's trichrome) to visualize liver architecture, inflammation, and fibrosis[14].

Histological Scoring: Several semi-quantitative scoring systems are used to grade the necroinflammatory activity and stage the extent of fibrosis. Commonly used systems include:

  • Knodell Histology Activity Index (HAI): A composite score assessing periportal/bridging necrosis, intralobular degeneration, portal inflammation, and fibrosis[12][15]. The score ranges from 0 to 22[15].

  • METAVIR Score: This system separately scores inflammatory activity (A0-A3) and fibrosis (F0-F4)[12][13][14].

  • Ishak Score (Modified Knodell): This system provides a more detailed assessment of fibrosis, with stages ranging from 0 to 6[13][15].

Visualizing the Process

Metabolic Pathway of this compound

The following diagram illustrates the metabolic pathway of this compound in the liver, which forms the basis of the this compound breath test.

aminopyrine_metabolism cluster_liver Hepatocyte (Liver Cell) cluster_exhalation Exhalation cluster_blood Bloodstream This compound This compound Monomethylaminoantipyrine Monomethylaminoantipyrine This compound->Monomethylaminoantipyrine N-demethylation Labeled_CO2 Labeled CO₂ Monomethylaminoantipyrine->Labeled_CO2 Further Metabolism Exhaled_Air Exhaled Air Labeled_CO2->Exhaled_Air Excreted CYP450 Cytochrome P450 (e.g., CYP2C19, CYP1A2, CYP3A4) CYP450->Monomethylaminoantipyrine Oral_Admin Oral Administration of Labeled this compound Oral_Admin->this compound Absorption

Caption: Metabolic pathway of this compound in the liver.

Experimental Workflow: Cross-Validation

This diagram outlines the workflow for a study cross-validating the this compound breath test with liver biopsy results.

cross_validation_workflow Patient_Selection Patient Selection (Suspected Liver Disease) Informed_Consent Informed Consent Patient_Selection->Informed_Consent ABT This compound Breath Test (ABT) - Patient Preparation - Labeled this compound Admin - Breath Sample Collection Informed_Consent->ABT Liver_Biopsy Liver Biopsy - Tissue Acquisition Informed_Consent->Liver_Biopsy ABT_Analysis Analysis of Breath Samples (Mass Spectrometry) ABT->ABT_Analysis Histological_Analysis Histological Analysis - Staining - Scoring (e.g., Knodell, METAVIR) Liver_Biopsy->Histological_Analysis ABT_Results Quantitative ABT Results (% dose recovery, elimination rate) ABT_Analysis->ABT_Results Histology_Results Histological Grade & Stage Histological_Analysis->Histology_Results Correlation Statistical Analysis - Correlation - Sensitivity/Specificity ABT_Results->Correlation Histology_Results->Correlation Conclusion Conclusion on ABT's Diagnostic Accuracy Correlation->Conclusion

Caption: Workflow for cross-validating ABT with liver biopsy.

References

The Modern Toolkit for Cytochrome P450 Activity Assessment: A Guide to Alternatives for Aminopyrine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of cytochrome P450 (CYP) enzyme activity is a cornerstone of modern drug discovery and development. Historically, compounds like aminopyrine were used as general probes for CYP activity. However, the field has evolved towards using a panel of specific probe substrates to evaluate the activity of individual CYP isoforms, providing a more precise understanding of drug metabolism and potential drug-drug interactions. This guide provides a comprehensive comparison of contemporary alternatives to this compound, complete with experimental data, detailed protocols, and visual workflows to facilitate informed decisions in your research.

The Limitations of this compound as a Cytochrome P450 Probe

This compound, primarily metabolized through N-demethylation, was once a widely used tool to measure overall hepatic monooxygenase activity.[1][2] However, its utility in modern drug metabolism studies is limited due to several factors:

  • Lack of Isoform Specificity: this compound is metabolized by multiple CYP isoforms, including CYP2C19, CYP2C8, CYP2D6, and CYP1A2, making it difficult to attribute changes in its metabolism to a specific enzyme.[3] This lack of specificity is a significant drawback when trying to pinpoint the enzymes responsible for a new drug candidate's metabolism or to predict specific drug-drug interactions.

  • Safety Concerns: this compound has been associated with serious adverse effects, including agranulocytosis, which has led to its withdrawal from the market in several countries.

These limitations have necessitated the adoption of a suite of highly specific probe substrates, each preferentially metabolized by a single CYP isoform.

A Comparative Look at Modern CYP450 Probe Substrates

The current best practice for in vitro CYP inhibition and activity studies involves the use of a panel of probe substrates, each with a well-characterized metabolic pathway mediated predominantly by a single CYP isoform. The U.S. Food and Drug Administration (FDA) provides guidance on recommended probe substrates for this purpose.[4]

Below is a comparative summary of commonly used probe substrates for the five major drug-metabolizing CYP isoforms: CYP1A2, CYP2D6, CYP3A4, CYP2C9, and CYP2C19.

CYP IsoformRecommended Probe SubstratesTypical Metabolic Reaction
CYP1A2 Phenacetin, Caffeine, 7-EthoxyresorufinO-deethylation, N3-demethylation, O-deethylation
CYP2D6 Dextromethorphan, BufuralolO-demethylation, 1'-hydroxylation
CYP3A4 Midazolam, Testosterone, Nifedipine1'-hydroxylation, 6β-hydroxylation, Oxidation
CYP2C9 Diclofenac (B195802), S-Warfarin, Tolbutamide4'-hydroxylation, 7-hydroxylation, Methyl-hydroxylation
CYP2C19 S-Mephenytoin, Omeprazole4'-hydroxylation, 5-hydroxylation

Quantitative Comparison of Key Probe Substrates

The selection of a probe substrate can be influenced by its kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax). A lower Km value generally indicates a higher affinity of the substrate for the enzyme. The following table summarizes representative kinetic data for key probe substrates, though it is important to note that these values can vary depending on the experimental system (e.g., human liver microsomes, recombinant enzymes).

CYP IsoformProbe SubstrateKm (µM)Vmax (pmol/min/mg protein)Reference
CYP1A2 Phenacetin10-50Varies[4]
Caffeine100-300Varies[4]
CYP2D6 Dextromethorphan2 - 9.42.2 - 10.2[5][6]
Bufuralol0.05 - 0.25Varies[5][6]
CYP3A4 Midazolam2-10Varies[4]
Testosterone10-50Varies[4]
CYP2C9 Diclofenac3.9 - 22Varies[7]
S-Warfarin2.5 - 180.06 - 1.8[8]
Tolbutamide100-200Varies[9]
CYP2C19 S-Mephenytoin14.6 - 123101.6[10][11]
Omeprazole18.3728.84[11]

Experimental Protocols for Assessing CYP450 Activity

Several robust methods are available for measuring CYP activity. The choice of method often depends on the required throughput, sensitivity, and available instrumentation.

Fluorescence-Based Assays

These assays utilize fluorogenic substrates that are converted into fluorescent products by CYP enzymes, allowing for real-time monitoring of enzyme activity. They are well-suited for high-throughput screening.[12][13][14][15][16]

General Protocol:

  • Prepare Reagents:

    • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Fluorogenic probe substrate stock solution (e.g., in methanol (B129727) or DMSO).

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Enzyme source (e.g., recombinant CYP enzyme or human liver microsomes).

    • (Optional) Test compound (inhibitor) solutions at various concentrations.

  • Assay Setup (96-well plate format):

    • Add buffer to each well.

    • Add the test compound or vehicle control.

    • Add the enzyme source.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate Reaction:

    • Add the fluorogenic probe substrate to all wells.

    • Add the NADPH regenerating system to initiate the reaction.

  • Measurement:

    • Immediately begin monitoring the increase in fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the specific product.

    • Continue reading at regular intervals for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of product formation from the linear portion of the fluorescence versus time curve.

    • For inhibition studies, plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Luminescence-Based Assays (e.g., P450-Glo™)

These assays use luminogenic substrates (derivatives of luciferin) that are converted by CYPs into luciferin (B1168401). The produced luciferin is then a substrate for luciferase, generating a light signal that is proportional to CYP activity. These assays are known for their high sensitivity and low background.[17][18][19][20][21]

General Protocol:

  • Prepare Reagents:

    • Luminogenic CYP substrate.

    • CYP enzyme preparation (recombinant or microsomes).

    • NADPH regenerating system.

    • Luciferin Detection Reagent (containing luciferase).

  • Assay Setup (in an opaque 96-well plate):

    • Combine the CYP enzyme, luminogenic substrate, and buffer.

    • Add the test compound or vehicle.

    • Pre-incubate at 37°C.

  • Initiate Reaction:

    • Add the NADPH regenerating system.

    • Incubate for a specific time (e.g., 10-30 minutes) at 37°C.

  • Detection:

    • Add the Luciferin Detection Reagent to stop the CYP reaction and initiate the luminescent signal.

    • Incubate at room temperature for approximately 20 minutes to stabilize the signal.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control).

    • For inhibition studies, calculate the percent inhibition relative to the vehicle control and determine the IC50.

LC-MS/MS-Based Assays

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying the metabolites of probe substrates. It offers high specificity and sensitivity and is not susceptible to interference from fluorescent or colored compounds.[22][23][24][25][26]

General Protocol:

  • Incubation:

    • Combine the enzyme source (human liver microsomes or recombinant CYPs), buffer, and probe substrate in a microcentrifuge tube or 96-well plate.

    • Add the test compound or vehicle.

    • Pre-incubate at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for a defined period (e.g., 15-60 minutes) at 37°C with shaking.

  • Reaction Termination:

    • Stop the reaction by adding a quenching solution, typically ice-cold acetonitrile, often containing an internal standard.

  • Sample Preparation:

    • Centrifuge the samples to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto an appropriate HPLC or UPLC column for separation of the metabolite from the parent substrate and other matrix components.

    • Detect and quantify the specific metabolite using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate a standard curve for the metabolite to quantify its formation.

    • Calculate the rate of metabolism.

    • For inhibition studies, determine the IC50 by plotting the metabolite formation rate against the inhibitor concentration.

Visualizing Experimental Workflows and Pathways

To further clarify the processes involved in assessing CYP activity, the following diagrams, created using the DOT language, illustrate key workflows and concepts.

CYP_Activity_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents (Buffer, Substrate, NADPH) incubation Incubate Enzyme, Substrate & Compound reagents->incubation enzyme Prepare Enzyme (Microsomes/Recombinant) enzyme->incubation compound Prepare Test Compound compound->incubation initiation Initiate Reaction (Add NADPH) incubation->initiation measurement Measure Signal (Fluorescence/Luminescence/MS) initiation->measurement analysis Data Analysis (Calculate Activity/IC50) measurement->analysis Probe_Substrate_Metabolism cluster_probes Probe Substrates cluster_cyps CYP Isoforms cluster_metabolites Specific Metabolites P1 Phenacetin C1A2 CYP1A2 P1->C1A2 Metabolism P2 Dextromethorphan C2D6 CYP2D6 P2->C2D6 Metabolism P3 Midazolam C3A4 CYP3A4 P3->C3A4 Metabolism P4 Diclofenac C2C9 CYP2C9 P4->C2C9 Metabolism P5 S-Mephenytoin C2C19 CYP2C19 P5->C2C19 Metabolism M1 Acetaminophen C1A2->M1 M2 Dextrorphan C2D6->M2 M3 1'-OH-Midazolam C3A4->M3 M4 4'-OH-Diclofenac C2C9->M4 M5 4'-OH-S-Mephenytoin C2C19->M5

References

Reproducibility of the Aminopyrine N-Demethylase Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Understanding Inter-Laboratory Variability in a Key Drug Metabolism Assay

The aminopyrine N-demethylase assay is a widely utilized method in drug metabolism studies to assess the activity of cytochrome P450 (CYP) enzymes, crucial for the detoxification of a vast array of xenobiotics. While the assay is well-established, its reproducibility across different laboratories can be influenced by a multitude of factors, from subtle variations in experimental protocols to the inherent biological variability of the enzyme sources. This guide provides a comprehensive comparison of the assay's performance, details the standardized experimental protocol, and discusses key sources of variability to aid researchers in interpreting and comparing results.

Performance Across Laboratories: A Look at the Data

ParameterCoefficient of Variation (CoV) (%)Key Observations
Protein Concentration 9 - 13%Generally consistent across laboratories.
Total Cytochrome P450 Content 28 - 43%Showed greater variability than protein concentration.
CYP Isoform Activity Not explicitly quantified as CoV, but...Despite variations in absolute values, the rank order of activity for the five samples was highly consistent among the different labs.[1]

This data is based on an inter-laboratory comparison of CYP1A2, CYP2C9, CYP2D6, CYP2E1, and CYP3A4 activities and is presented here as a proxy for the expected reproducibility of the this compound N-demethylase assay, which measures the activity of several of these CYPs.[1]

Significant interindividual differences in this compound N-demethylase activity have been well-documented, with ranges observed from 0.52 to 4.42 nmol/min/mg protein.[2] This biological variability is often a larger source of variation than the analytical method itself and is directly correlated with the content of cytochrome P-450 and NADPH-cytochrome P450 reductase in the liver microsomes.[2] Interestingly, the Michaelis-Menten constant (Km) for this compound has been found to be consistent across individuals, suggesting that the differences in activity are due to varying amounts of the same enzyme rather than different enzyme isoforms.[2]

The this compound N-Demethylase Signaling Pathway

The this compound N-demethylase assay measures the enzymatic activity of cytochrome P450, which metabolizes this compound. This process involves the oxidative N-demethylation of this compound, resulting in the formation of formaldehyde (B43269) and monomethyl-4-aminoantipyrine. The activity is dependent on the presence of NADPH and molecular oxygen.[3]

Aminopyrine_Metabolism cluster_0 Microsomal Membrane NADPH NADPH P450_reductase NADPH-P450 Reductase NADPH->P450_reductase e⁻ P450_Fe3 Cytochrome P450 (Fe³⁺) P450_reductase->P450_Fe3 e⁻ P450_Fe2 Cytochrome P450 (Fe²⁺) P450_Fe3->P450_Fe2 H2O H₂O P450_Fe3->H2O Formaldehyde Formaldehyde P450_Fe3->Formaldehyde Monomethyl_4_aminoantipyrine Monomethyl-4-aminoantipyrine P450_Fe3->Monomethyl_4_aminoantipyrine P450_Fe2->P450_Fe3 This compound This compound This compound->P450_Fe3 O2 O₂ O2->P450_Fe2

Caption: Cytochrome P450-mediated N-demethylation of this compound.

Experimental Protocol: A Standardized Approach

The most common method for determining this compound N-demethylase activity involves the quantification of formaldehyde produced using the Nash reagent.[3]

1. Preparation of Reagents:

  • Phosphate Buffer: 0.1 M, pH 7.4.

  • NADPH Generating System:

    • NADP+

    • Glucose-6-phosphate

    • Glucose-6-phosphate dehydrogenase

  • This compound Solution: Substrate, dissolved in buffer.

  • Liver Microsomes: The source of the enzyme, typically prepared from liver homogenates.

  • Trichloroacetic Acid (TCA): To stop the reaction.

  • Nash Reagent:

    • Ammonium acetate

    • Acetylacetone

    • Glacial acetic acid

2. Assay Procedure:

Assay_Workflow cluster_workflow Experimental Workflow A Incubation Mixture Preparation (Buffer, Microsomes, NADPH system) B Pre-incubation (e.g., 3 min at 37°C) A->B C Initiate Reaction (Add this compound) B->C D Incubation (e.g., 3-20 min at 37°C) C->D E Stop Reaction (Add TCA) D->E F Centrifugation (to pellet protein) E->F G Collect Supernatant F->G H Add Nash Reagent G->H I Incubate (e.g., 40 min at 60°C) H->I J Measure Absorbance (at 412 nm) I->J K Calculate Formaldehyde Concentration (using a standard curve) J->K

Caption: Standard workflow for the this compound N-demethylase assay.

3. Key Considerations for Reproducibility:

  • Linearity: The formation of formaldehyde should be linear with respect to incubation time and protein concentration.[1][3] Optimal conditions should be determined for each experimental setup.

  • Substrate Concentration: The concentration of this compound should be carefully chosen, typically around the Km value, to ensure the reaction rate is sensitive to changes in enzyme activity.

  • Enzyme Source: The preparation and storage of liver microsomes can significantly impact enzyme activity. Consistency in preparation methods is crucial.

  • Standard Curve: A fresh formaldehyde standard curve should be generated for each experiment to ensure accurate quantification.

Sources of Variability

Several factors can contribute to variability in the this compound N-demethylase assay results between laboratories:

  • Biological Variability:

    • Interindividual Differences: As mentioned, there are significant differences in CYP expression and activity between individuals.[2]

    • Genetic Polymorphisms: Variations in the genes encoding for CYP enzymes can lead to altered enzyme activity.[4]

  • Methodological Variability:

    • Protocol Differences: Minor variations in incubation time, temperature, pH, and reagent concentrations can affect the results.[1]

    • Microsome Preparation: The method of microsomal isolation and storage can influence enzyme stability and activity.

    • Analytical Technique: While the Nash method is common, other techniques like those using radiolabeled substrates exist, which may have different levels of precision and accuracy.[5]

  • Data Analysis:

    • Protein Assay: Different methods of protein quantification can introduce variability.[1]

    • Kinetic Modeling: The choice of kinetic model and the methods for calculating Km and Vmax can differ.

Conclusion

While direct comparative data for the this compound N-demethylase assay is limited, the available information on general cytochrome P450 assay variability suggests that with standardized protocols, consistent ranking of enzyme activity across different samples can be achieved between laboratories. The primary sources of variation are often biological (interindividual differences) rather than purely methodological. For researchers and drug development professionals, adherence to detailed, validated protocols and a thorough understanding of the potential sources of variability are paramount for the accurate interpretation and comparison of data generated in different laboratory settings.

References

A Comparative Analysis of Aminopyrine Breath Test Protocols for Liver Function Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of various aminopyrine breath test (ABT) protocols reveals key differences in their administration and data interpretation, impacting their clinical and research applications. This guide provides a detailed comparison of these protocols, offering researchers, scientists, and drug development professionals a consolidated resource for selecting the most appropriate methodology for their needs. The this compound breath test serves as a non-invasive tool to quantitatively assess the metabolic capacity of the liver, specifically the function of the microsomal enzyme system.[1][2]

Comparative Efficacy of this compound Breath Test Protocols

The efficacy of the this compound breath test is influenced by several factors, including the choice of isotope (¹³C or ¹⁴C), the dosage of the this compound substrate, and the timing of breath sample collection. Different methodologies for expressing the results also play a crucial role in the test's sensitivity and interpretation.

Parameter¹⁴C-Aminopyrine Protocols¹³C-Aminopyrine ProtocolsKey Findings & Considerations
Isotope RadioactiveStable, non-radioactiveThe primary distinction lies in the radioactive nature of ¹⁴C, which limits its use in certain populations like children and pregnant women and requires specialized handling and disposal.[3] ¹³C is considered safer for repeated testing.[3]
Dosage Typically a tracer dose (e.g., 1.5-2 µCi) with or without a loading dose (e.g., 1 mg).[4][5][6][7][8]Often administered as a weight-adjusted dose (e.g., 2 mg/kg) or a fixed dose (e.g., 75 mg).[8][9][10]Dosage can influence test results, particularly in individuals with atypical body compositions. However, cumulative ¹³C recovery in breath may be less affected by dosage differences.[11]
Administration Oral or intravenous.[4][6]Oral.[9][10]Intravenous administration can bypass factors like gastric emptying, which might influence the results of orally administered tests.[8]
Sampling Time Varies significantly, with studies evaluating intervals from 15 minutes to 2 hours. A single 2-hour breath collection has been shown to provide good discrimination.[5][7] Other studies suggest that a 30-minute sample offers a good balance of practicality and accuracy, especially with intravenous administration.[4][6][12] A 60-minute sample is also considered convenient and sensitive.[8]Multiple samples are often collected over a 2-hour period (e.g., at 10, 20, 30, 40, 50, 60, 80, 100, and 120 minutes).[9]The optimal sampling time can depend on the administration route and the specific clinical question being addressed. Shorter protocols are more convenient for patients.
Data Expression - Percentage of administered ¹⁴C dose excreted in 2 hours.[13] - Breath elimination constant (Kb) from the ¹⁴CO₂ disappearance curve.[13][14] - Instantaneous labeled CO₂ excretion rates at various time points.[8]- Cumulative excretion over 120 minutes.[8] - Maximum excretion rate.[8]Different methods of expressing results have been compared to determine the most sensitive for evaluating liver function.[8] The breath elimination constant (Kb) and a "modified" 2-hour breath test have been shown to be more sensitive in detecting minor changes in microsomal enzyme activity compared to the "standard" 2-hour test.[13][14][15]
Diagnostic Performance The "standard" 2-hour test successfully discriminates between healthy individuals and those with liver disease.[13][15] However, it may fail to detect modest changes in microsomal enzyme function.[13][15]The ¹³C-aminopyrine breath test is considered very sensitive and precise, allowing for the detection of even early-stage liver disease.[9]The choice of protocol can impact the test's ability to detect subtle changes in liver function.

Experimental Methodologies

General Patient Preparation

Prior to the administration of the this compound breath test, patients are typically required to fast for at least 8 hours.[9] Smoking should be avoided for at least one hour before the test, and the consumption of carbonated beverages should also be refrained from as it may interfere with the results.[9]

¹⁴C-Aminopyrine Breath Test Protocol (Example)

One common protocol involves the oral administration of 2 µCi of ¹⁴C-aminopyrine.[5][7][8] A single breath sample is then collected at 2 hours post-ingestion.[5][7] The amount of ¹⁴CO₂ in the expired air is measured to determine the rate of this compound metabolism.

¹³C-Aminopyrine Breath Test Protocol (Example)

A typical ¹³C-aminopyrine breath test protocol involves the following steps:

  • A baseline (zero minute) breath sample is collected.[9]

  • The patient ingests 75 mg of ¹³C-Aminopyrine dissolved in approximately 100 ml of warm water.[9]

  • Additional breath samples are collected at specified intervals, for instance, at 10, 20, 30, 40, 50, 60, 80, 100, and 120 minutes post-ingestion.[9]

  • All breath samples are then analyzed to measure the ratio of ¹³CO₂ to ¹²CO₂, which reflects the rate of this compound demethylation by the liver.

Visualizing the Process

To better understand the underlying mechanisms and workflow of the this compound breath test, the following diagrams are provided.

Aminopyrine_Metabolism_Pathway cluster_liver Hepatocyte (Liver Cell) cluster_blood Bloodstream cluster_lungs Lungs This compound This compound (¹³C or ¹⁴C labeled) CYP450 Cytochrome P450 (e.g., CYP2C19, CYP1A2, CYP3A4) This compound->CYP450 N-demethylation Monomethylthis compound Monomethylthis compound CYP450->Monomethylthis compound Formaldehyde Formaldehyde (¹³C or ¹⁴C labeled) CYP450->Formaldehyde Bicarbonate Bicarbonate (H¹³CO₃⁻ or H¹⁴CO₃⁻) Formaldehyde->Bicarbonate Oxidation CO2_blood Labeled CO₂ Bicarbonate->CO2_blood Enters Bloodstream CO2_exhaled Exhaled Labeled CO₂ CO2_blood->CO2_exhaled Transport to Lungs

Caption: Metabolic pathway of labeled this compound in the liver.

ABT_Workflow cluster_prep Preparation cluster_admin Administration cluster_collection Sample Collection cluster_analysis Analysis Fasting Patient Fasting (≥8 hours) Baseline Baseline Breath Sample (Time 0) Fasting->Baseline Substrate Administer Labeled This compound Baseline->Substrate Sampling Collect Breath Samples at Predetermined Intervals Substrate->Sampling Measurement Measure Isotope Ratio (¹³CO₂/¹²CO₂ or ¹⁴CO₂) Sampling->Measurement Calculation Calculate Metabolic Rate Measurement->Calculation

Caption: Generalized experimental workflow for the this compound breath test.

References

Aminopyrine Breath Test: A Quantitative Comparison with Standard Liver Function Tests

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The assessment of liver function is a cornerstone in hepatology research and drug development. While standard liver function tests (LFTs) provide valuable insights into liver health, dynamic tests like the Aminopyrine Breath Test (ABT) offer a quantitative measure of the liver's metabolic capacity. This guide provides an objective comparison of the ABT against conventional LFTs, including the standard biochemical panel and prognostic scoring systems, supported by experimental data and detailed methodologies.

Principle of the this compound Breath Test

The this compound Breath Test (ABT) is a non-invasive, dynamic test that quantitatively measures the metabolic function of the hepatic microsomal enzyme system, specifically cytochrome P450.[1] The test relies on the principle that the rate of drug metabolism in the liver reflects the functional capacity of hepatocytes. This compound, a compound demethylated exclusively by the liver, is labeled with a stable isotope, typically carbon-13 (¹³C).[2] Following oral administration, ¹³C-aminopyrine is absorbed and transported to the liver, where it undergoes N-demethylation by cytochrome P450 enzymes.[2] This metabolic process releases the ¹³C label as ¹³CO₂, which is then exhaled in the breath. The rate of ¹³CO₂ exhalation is directly proportional to the rate of this compound metabolism and, consequently, the functional liver mass.[2]

Performance Comparison

The ABT offers a dynamic and quantitative assessment of the liver's metabolic function, which can be a significant advantage over the static measurements provided by standard LFTs.

Diagnostic and Prognostic Accuracy

Experimental data suggests that the ABT may offer superior prognostic value in certain clinical scenarios compared to traditional markers and scoring systems.

Test/ScoreParameterValueDisease ContextReference
This compound Breath Test (ABT) Area Under the Curve (AUC) for predicting mortality0.858Cirrhotic patients awaiting liver transplantation[3]
MELD Score Area Under the Curve (AUC) for predicting mortality0.70Cirrhotic patients awaiting liver transplantation[3]
Child-Pugh Score Area Under the Curve (AUC) for predicting mortality0.72Cirrhotic patients awaiting liver transplantation[3]
This compound Breath Test (ABT) Hazard Ratio for predicting liver fibrosis progression6.7Chronic Hepatitis C[3]
This compound Breath Test (ABT) Positive Predictability for pericentral fibrosis, steatonecrosis, and cirrhosis0.67Following jejunoileal bypass[4]
Aspartate Aminotransferase (AST) Positive Predictability for pericentral fibrosis, steatonecrosis, and cirrhosis0.87Following jejunoileal bypass[4]

In a study of patients with chronic hepatitis C, the ¹³C-ABT was the only covariate that significantly predicted the progression of liver fibrosis in a multivariate analysis.[3] Furthermore, in cirrhotic patients awaiting liver transplantation, the ABT demonstrated a greater area under the curve (AUC) for predicting mortality compared to both the Model for End-Stage Liver Disease (MELD) and Child-Pugh scores, suggesting better prognostic accuracy in this population.[3] However, in another study following jejunoileal bypass, an abnormal AST had a higher positive predictability for progressive liver lesions than the ABT.[4]

Correlation with Disease Severity

The results of the ABT have been shown to correlate with the severity of liver disease. One study found a significant inverse correlation between the ¹³C-ABT results and the MELD score in patients with cirrhosis.[5] Another study demonstrated that the ABT results correlated well with the Child-Pugh classification of liver disease, with a progressive and statistically significant impairment of the ABT associated with increasing severity of liver dysfunction.[5] Specifically, the elimination rate of this compound was reduced by approximately 48% in patients with chronic active hepatitis and by 64% in those with cirrhosis compared to controls.[6]

Staging of Liver Fibrosis

The ABT has been evaluated for its ability to stage liver fibrosis, a critical aspect of managing chronic liver diseases. In a study of patients with chronic hepatitis C, the AUC for the ¹³C-ABT in detecting different stages of fibrosis were as follows:

Fibrosis Stage (METAVIR)Area Under the Curve (AUC)
F ≥ 2 (Significant Fibrosis) 0.75
F ≥ 3 (Severe Fibrosis) 0.69
F = 4 (Cirrhosis) 0.64

These results were compared to transient elastography, which showed higher AUC values of 0.98, 0.97, and 0.95 for the respective fibrosis stages, indicating its superior diagnostic accuracy for staging fibrosis.[7] Another study reported a sensitivity of 73.4–82.8% and a specificity of 63.2–68.4% for the ABT in predicting cirrhosis in patients with chronic hepatitis C.[8]

Experimental Protocols

This compound Breath Test (¹³C-ABT)

Patient Preparation:

  • Patients should fast for a minimum of 8 hours prior to the test.[2]

  • Smoking should be avoided for at least one hour before the test.[2]

  • Consumption of carbonated beverages should be avoided on the day of the test.[2]

Test Procedure:

  • A baseline (t=0) breath sample is collected into a designated breath collection bag.

  • The patient ingests a solution of 75 mg of ¹³C-labeled this compound dissolved in approximately 100 mL of warm water.[9]

  • Subsequent breath samples are collected at specified time points, typically every 10-20 minutes for the first hour, and then at longer intervals up to 120 minutes (e.g., 10, 20, 30, 40, 50, 60, 80, 100, and 120 minutes).[9]

  • The collected breath samples are analyzed for the ratio of ¹³CO₂ to ¹²CO₂ using an isotope ratio mass spectrometer or a non-dispersive infrared spectrometer.[9]

  • The results are typically expressed as the percentage of the administered ¹³C dose recovered per hour (%dose/h) or as the cumulative percentage of the dose recovered over the 120-minute period.[5]

Standard Liver Function Tests (LFTs)

Sample Collection and Preparation:

  • A blood sample is collected via venipuncture into a serum separator tube (SST) or a tube with an appropriate anticoagulant (e.g., sodium citrate (B86180) for prothrombin time).[10]

  • The blood is centrifuged to separate the serum or plasma from the cellular components.

  • The resulting serum or plasma is then used for the biochemical assays.

Biochemical Assays:

  • Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST): These enzymes are measured using spectrophotometric methods that detect the rate of conversion of specific substrates. The normal range for ALT is typically 4 to 36 U/L, and for AST is 5 to 30 U/L.[11]

  • Alkaline Phosphatase (ALP): Measured using a colorimetric assay that detects the hydrolysis of a phosphate-containing substrate. The typical normal range is 30 to 120 IU/L.[11]

  • Bilirubin (B190676) (Total and Direct): Measured using a diazo reaction, which produces a colored compound that is quantified spectrophotometrically. The normal range for total bilirubin is typically 0.1 to 1.2 mg/dL.[12]

  • Albumin: Commonly measured using a dye-binding method, where albumin binds to a specific dye, causing a color change that is measured. The normal range is typically 3.5 to 5.0 g/dL.[12]

  • Prothrombin Time (PT) and International Normalized Ratio (INR): Plasma is mixed with a reagent containing thromboplastin (B12709170) and calcium, and the time to clot formation is measured. The INR is a standardized calculation derived from the PT result.[10] A manual method involves adding pre-warmed reagent to incubated plasma and timing clot formation with a stopwatch.[13]

Prognostic Scoring Systems

Child-Pugh Score: This score is calculated based on five clinical and laboratory parameters: serum bilirubin, serum albumin, prothrombin time (or INR), presence and severity of ascites, and presence and severity of hepatic encephalopathy. Each parameter is assigned 1, 2, or 3 points, and the total score determines the Child-Pugh class (A, B, or C).

Model for End-Stage Liver Disease (MELD) Score: The MELD score is a more objective scoring system calculated using a mathematical formula that incorporates serum bilirubin, serum creatinine, and the international normalized ratio (INR).

Visualizing the Processes

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Aminopyrine_Metabolism cluster_oral Oral Administration cluster_absorption Gastrointestinal Tract cluster_liver Liver (Hepatocyte) cluster_exhalation Lungs 13C-Aminopyrine 13C-Aminopyrine Absorption Absorption 13C-Aminopyrine->Absorption CYP450 Cytochrome P450 (e.g., CYP2C19, CYP1A2, CYP3A4) Absorption->CYP450 Bloodstream Demethylation N-Demethylation CYP450->Demethylation 13CH3 ¹³C-labeled methyl group Demethylation->13CH3 Formaldehyde Formaldehyde 13CH3->Formaldehyde Oxidation Oxidation Formaldehyde->Oxidation Bicarbonate_Pool Bicarbonate Pool (H¹³CO₃⁻) Oxidation->Bicarbonate_Pool Exhalation Exhalation Bicarbonate_Pool->Exhalation Bloodstream 13CO2 ¹³CO₂ Exhalation->13CO2

Caption: Metabolic pathway of ¹³C-aminopyrine in the liver.

ABT_Workflow Patient_Fasting Patient Fasting (≥8 hours) Baseline_Sample Collect Baseline Breath Sample (t=0) Patient_Fasting->Baseline_Sample Administer_Drug Administer Oral ¹³C-Aminopyrine (75mg) Baseline_Sample->Administer_Drug Collect_Samples Collect Serial Breath Samples (e.g., 10, 20, 30, 60, 90, 120 min) Administer_Drug->Collect_Samples Analysis Analyze ¹³CO₂/¹²CO₂ Ratio (Mass Spectrometry or NDIRS) Collect_Samples->Analysis Calculate_Results Calculate % Dose Recovered (per hour and cumulative) Analysis->Calculate_Results Interpretation Interpret Results (Compare to reference values) Calculate_Results->Interpretation

Caption: Experimental workflow of the ¹³C-Aminopyrine Breath Test.

Conclusion

The this compound Breath Test is a valuable tool for the quantitative assessment of hepatic microsomal function. While standard LFTs provide a snapshot of liver injury and synthetic function, the ABT offers a dynamic measure of the liver's metabolic capacity. The evidence suggests that the ABT may have superior prognostic value in specific patient populations, such as those with cirrhosis awaiting transplantation, and can be a sensitive marker for the progression of liver disease. However, its diagnostic accuracy for staging liver fibrosis may be lower than that of imaging techniques like transient elastography. The choice of liver function test should be guided by the specific clinical or research question, with the ABT being a powerful option when a quantitative assessment of metabolic function is required. As with any diagnostic test, results should be interpreted in the context of the complete clinical picture.

References

A Comparative Guide to Validated HPLC Methods for Aminopyrine Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of aminopyrine and its primary metabolites: 4-methylaminoantipyrine (MAA), 4-aminoantipyrine (B1666024) (AA), 4-formylaminoantipyrine (B29614) (FAA), and 4-acetylaminoantipyrine (AcAA). This document is intended to assist researchers in selecting the most appropriate analytical method for their specific needs by presenting objective performance data and detailed experimental protocols.

Metabolic Pathway of this compound

The biotransformation of this compound is a critical aspect of its pharmacological and toxicological profile. The metabolic pathway primarily involves a series of demethylation, formylation, and acetylation reactions, catalyzed by cytochrome P450 enzymes in the liver.[1] Understanding this pathway is essential for interpreting analytical results and assessing drug metabolism.

Aminopyrine_Metabolism This compound This compound MAA 4-Methylaminoantipyrine (MAA) This compound->MAA N-demethylation AA 4-Aminoantipyrine (AA) MAA->AA N-demethylation FAA 4-Formylaminoantipyrine (FAA) AA->FAA Formylation AcAA 4-Acetylaminoantipyrine (AcAA) AA->AcAA Acetylation

Figure 1: Metabolic Pathway of this compound.

Comparison of HPLC Method Validation Parameters

The selection of an appropriate HPLC method is contingent on its validation parameters, which define its performance characteristics. The following tables summarize key validation data for different HPLC methods applied to the analysis of this compound metabolites in human urine and plasma.

Table 1: HPLC Method for this compound and Metabolites in Human Urine
ParameterPerformance Characteristic
Sample Preparation Liquid-Liquid Extraction (LLE)
Stationary Phase Spherisorb ODS (250 x 4.6 mm, 5 µm)
Mobile Phase Water, Methanol (B129727), Triethylamine, and Acetic Acid
Detection UV at 254 nm
Linearity Range 1 - 150 µg/mL
Correlation Coefficient (r) > 0.99

Data sourced from a study by E. Cano-Ponce et al.[2]

Table 2: HPLC Method for Antipyrine (B355649) Metabolites (structurally similar to this compound metabolites) in Human Plasma
ParameterPerformance Characteristic
Sample Preparation Solid-Phase Extraction (SPE) with C18 cartridge
Stationary Phase Octadecyl silica-bonded
Mobile Phase 0.1 mol/L Sodium Dodecyl Sulfate (SDS) - 2.5% Pentanol
Detection UV at 262 nm
Limit of Detection (LOD) FAA: 10.5 ng/mL, AA: 11.5 ng/mL, MAA: 17.0 ng/mL
Recovery 93 - 100%
Precision (Relative Standard Deviation) 1.2 - 13.6%

Data sourced from a study by J.M. Vadillo et al.

Experimental Workflow

The general workflow for the analysis of this compound metabolites in biological samples involves sample preparation, HPLC separation, and data analysis. The choice of sample preparation technique, either Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), is a critical step that impacts recovery and purity of the analytes.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (Urine/Plasma) LLE Liquid-Liquid Extraction (LLE) Biological_Sample->LLE SPE Solid-Phase Extraction (SPE) Biological_Sample->SPE Evaporation Evaporation & Reconstitution LLE->Evaporation SPE->Evaporation HPLC HPLC Separation Evaporation->HPLC Detection UV Detection HPLC->Detection Data_Analysis Data Acquisition & Analysis Detection->Data_Analysis

Figure 2: General Experimental Workflow.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections provide step-by-step protocols for the key sample preparation techniques cited in this guide.

Liquid-Liquid Extraction (LLE) for Urine Samples

This protocol is adapted from the method described by E. Cano-Ponce et al. for the extraction of this compound and its metabolites from urine.[2]

  • Sample Alkalinization: To 1 mL of urine in a glass tube, add an appropriate volume of an alkalinizing agent (e.g., sodium hydroxide (B78521) solution) to adjust the pH.

  • Internal Standard Addition: Add a known amount of an internal standard (e.g., isopropylaminoantipyrine) to the sample.

  • Extraction: Add 5 mL of chloroform (B151607) to the tube. Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction of the analytes into the organic phase.

  • Phase Separation: Centrifuge the sample at approximately 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Phase: Carefully transfer the lower organic layer (chloroform) to a clean tube.

  • Evaporation: Evaporate the chloroform to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried residue in a specific volume of the HPLC mobile phase (e.g., 200 µL) and vortex to dissolve the analytes.

  • Analysis: The reconstituted sample is now ready for injection into the HPLC system.

Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general procedure for the extraction of drug metabolites from plasma using a C18 SPE cartridge.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the cartridge. Ensure the sorbent bed does not go dry.

  • Sample Loading: Load 0.3 mL of the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove interfering hydrophilic substances.

  • Analyte Elution: Elute the retained this compound metabolites from the cartridge with 3 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the methanol eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of the HPLC mobile phase and vortex.

  • Analysis: The sample is ready for HPLC analysis.

References

A Comparative Guide to Aminopyrine Metabolism by Cytochrome P450 Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the roles of various cytochrome P450 (CYP450) isoforms in the metabolism of aminopyrine. The data presented herein is intended to assist researchers in understanding the enzymatic kinetics of this compound N-demethylation and to provide a practical guide for its measurement.

Introduction

This compound, a pyrazolone (B3327878) derivative with analgesic and antipyretic properties, undergoes extensive metabolism in the liver, primarily through N-demethylation. This process is catalyzed by the cytochrome P450 superfamily of enzymes. The rate and extent of this compound metabolism can vary significantly between individuals, largely due to the polymorphic expression and differential catalytic activities of various CYP450 isoforms. Understanding the specific contributions of these isoforms is crucial for predicting drug-drug interactions and assessing hepatic metabolic function. The primary metabolic pathway involves the sequential removal of two methyl groups from the exocyclic dimethylamino group, leading to the formation of 4-monomethylaminoantipyrine (MAA) and subsequently 4-aminoantipyrine (B1666024) (AA).

Comparative Activity of CYP450 Isoforms in this compound N-demethylation

The N-demethylation of this compound is catalyzed by several human hepatic CYP450 isoforms. Experimental data from studies using recombinant human CYP450s expressed in yeast has allowed for the characterization of the kinetic parameters for the most active isoforms.

Table 1: Kinetic Parameters of Human CYP450 Isoforms for this compound N-demethylation

CYP450 IsoformVmax (nmol HCHO/min/nmol P450)Km (mM)
CYP1A21.8 ± 0.23.6 ± 0.5
CYP2C813.1 ± 1.54.1 ± 0.6
CYP2C1910.5 ± 1.20.3 ± 0.04
CYP2D63.6 ± 0.45.1 ± 0.7

Data sourced from Nakajima et al., 1998.[1]

Among the tested isoforms, CYP2C19 demonstrates the highest affinity for this compound, as indicated by its low Km value.[1] While CYP2C8 exhibits the highest maximal velocity (Vmax), the overall catalytic efficiency (Vmax/Km) of CYP2C19 is significantly greater than the other isoforms.[1] The activity of CYP2E1 in this compound N-demethylation has been found to be negligible.[1] Notably, the steroidogenic enzyme CYP17 and the major drug-metabolizing enzyme CYP3A4 also contribute to this compound N-demethylation, with activities comparable to each other.[1]

Metabolic Pathway of this compound

The metabolism of this compound by CYP450 enzymes proceeds through a sequential N-demethylation process. This pathway is initiated by the enzymatic removal of one methyl group to form 4-monomethylaminoantipyrine (MAA), which is then further demethylated to 4-aminoantipyrine (AA).

Aminopyrine_Metabolism This compound This compound MAA 4-Monomethylaminoantipyrine (MAA) This compound->MAA N-demethylation AA 4-Aminoantipyrine (AA) MAA->AA N-demethylation CYP450 CYP450 Isoforms (e.g., CYP2C19, CYP2C8, CYP2D6, CYP1A2) Experimental_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Microsome_Prep Microsome Isolation from Liver Tissue Reaction_Setup Set up Reaction Mixtures (Sample, Control) Microsome_Prep->Reaction_Setup Reagent_Prep Preparation of Buffers, Substrates, and Nash Reagent Reagent_Prep->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Centrifugation Centrifuge to Pellet Protein Reaction_Stop->Centrifugation Color_Dev Add Nash Reagent to Supernatant & Incubate at 60°C Centrifugation->Color_Dev Abs_Measure Measure Absorbance at 420 nm Color_Dev->Abs_Measure Data_Analysis Calculate Enzyme Activity using Formaldehyde Standard Curve Abs_Measure->Data_Analysis

References

Safety Operating Guide

Safeguarding Your Laboratory: A Comprehensive Guide to Aminopyrine Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. Aminopyrine, a compound historically used for its analgesic and antipyretic properties, requires careful handling and disposal due to its potential health and environmental risks.[1][2][3] This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with best practices in laboratory safety and chemical handling.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures to minimize exposure risks.

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection.[4] In case of dust or aerosol formation, respiratory protection should be used.[4][5]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4]

  • Spill Management: In the event of a spill, evacuate personnel from the affected area.[4] For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, sealed container for hazardous waste.[5] Prevent the substance from entering drains or waterways.[4]

  • Hygiene: Avoid all personal contact with the substance. Do not eat, drink, or smoke in areas where this compound is handled.[4][6] Thoroughly wash hands after handling.[4][6]

This compound Hazard and Safety Summary

For quick reference, the following table summarizes the key hazard and safety information for this compound.

CategoryInformationCitation
Primary Hazards Toxic if swallowed. May cause respiratory irritation. Causes skin and serious eye irritation.[4][6]
Health Risks Risk of agranulocytosis (a severe drop in white blood cells). Potential for bone marrow depression.[1][2][3]
Environmental Hazards Discharge into the environment must be avoided. This compound has been detected in surface waters, sewage treatment plants, and drinking water, posing risks to human health and ecological systems.[1][4]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[5]
Decomposition Products When heated to decomposition, it emits toxic fumes of nitrogen oxides.[2][4]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound and any contaminated materials is through a licensed hazardous waste disposal service. Adherence to institutional, local, and national regulations is mandatory.

Step 1: Waste Segregation and Collection

  • Dedicated Waste Container: Designate a specific, clearly labeled, and leak-proof container for all this compound waste. This includes pure this compound, contaminated labware (e.g., vials, pipette tips, gloves), and any spill cleanup materials.

  • Labeling: The container must be marked as "Hazardous Waste: this compound" and include the appropriate hazard symbols.

  • No Mixing: Do not mix this compound waste with other waste streams, especially incompatible chemicals.

Step 2: Secure Storage

  • Sealed Containers: Ensure the waste container is kept tightly sealed when not in use.[4]

  • Designated Area: Store the sealed container in a cool, dry, and well-ventilated area designated for hazardous waste.[4][5] This area should be away from direct sunlight and sources of ignition.[4][5]

Step 3: Professional Disposal

  • Licensed Waste Management: Arrange for the collection and disposal of the this compound waste by a licensed and approved hazardous waste disposal company.

  • Regulatory Compliance: Complete all necessary institutional and regulatory paperwork accurately. The transportation of this compound waste may be subject to specific regulations (e.g., UN Number 2811 for Toxic Solid, Organic, N.O.S.).[4]

  • Recommended Disposal Method: The preferred method for the final disposal of this compound is controlled incineration in a licensed chemical destruction plant equipped with flue gas scrubbing.[4] This high-temperature incineration ensures the complete destruction of the compound, minimizing environmental release.[4] Do not discharge this compound to sewer systems or contaminate water, foodstuffs, or feed. [4]

Step 4: Contaminated Packaging

  • Rinsing: Containers that held this compound can be triple-rinsed (or the equivalent) with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

  • Disposal of Rinsed Containers: Once thoroughly decontaminated, the packaging can be punctured to prevent reuse and then disposed of in a sanitary landfill or offered for recycling or reconditioning, in accordance with local regulations.[4] Combustible packaging materials may also be incinerated.[4]

Experimental Protocols for Waste Treatment (Research Context)

While not standard disposal procedures, research has explored methods for the degradation of this compound in aqueous solutions. These methods are complex and require specialized equipment and expertise; they are not intended for routine laboratory waste disposal but are provided here for informational purposes.

  • UV/Chloramine (B81541) Treatment: Studies have shown that a combination of UV irradiation and chloramine can effectively degrade this compound in water.[4] The primary degradation mechanism involves hydroxyl radicals. This process can also partially reduce the genetic toxicity of this compound.[4]

  • Bacterial Degradation: Certain strains of bacteria, such as Phenylobacterium immobilis, have been shown to use this compound as a sole source of carbon, indicating a potential for bioremediation.[1]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

AminopyrineDisposalWorkflow cluster_generation Waste Generation cluster_handling On-site Handling & Storage cluster_disposal Final Disposal gen This compound Waste Generated (Pure compound, contaminated labware) segregate Segregate into a Dedicated, Labeled Container gen->segregate Immediate Action store Store Securely in a Designated Hazardous Waste Area segregate->store Secure Containment collect Arrange for Collection by a Licensed Waste Disposal Company store->collect Scheduled Pickup transport Transport according to Regulatory Requirements collect->transport Off-site incinerate High-Temperature Incineration at a Licensed Facility transport->incinerate Final Destruction

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Guide to Handling Aminopyrine: PPE, Safety Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Aminopyrine. This guide provides immediate and essential safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. By adhering to these procedural, step-by-step instructions, you can minimize risks and ensure the safe handling of this substance.

Personal Protective Equipment (PPE)

When working with this compound, a comprehensive PPE strategy is crucial to prevent exposure. The following table summarizes the required protective gear.

Protection TypeSpecificationRationale
Eye and Face Protection ANSI-approved safety glasses or chemical splash goggles. A face shield may be necessary for splash hazards.[1][2]To protect eyes from dust particles and splashes, preventing serious irritation.[2][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Double-gloving is recommended.[2]To prevent skin contact and irritation. Gloves must be inspected prior to use and should be changed regularly, with recommendations varying from every 30 to 60 minutes.[4][5]
Skin and Body Protection A fully buttoned laboratory coat, full-length pants, and closed-toe shoes are mandatory. Fire/flame resistant and impervious clothing should be worn.[2][4]To prevent accidental skin exposure.[1][2]
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of dust.[2] If exposure limits are exceeded or in high-dust conditions, a NIOSH-approved full-face respirator with an appropriate cartridge is required.[4][6]To avoid inhalation of dust, which can cause respiratory tract irritation.[2][3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Preparation:

  • Ensure a certified chemical fume hood is operational before commencing any work.[2]

  • Gather all necessary PPE and inspect it for integrity.

  • Have an emergency plan in place and ensure clear access to an eyewash station and safety shower.[1]

2. Handling:

  • Always wear the appropriate PPE as detailed in the table above.[1]

  • Handle the substance in a well-ventilated area, preferably within a chemical fume hood.[1][4]

  • Avoid the formation of dust and aerosols.[2][4] Use the smallest practical quantities for the experiment.[2]

  • Keep containers tightly closed when not in use.[1][2]

  • Do not eat, drink, or smoke in the handling area.[3][4]

3. Post-Handling:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2]

  • Decontaminate the work area to prevent secondary exposure.

  • Properly remove and dispose of contaminated PPE as hazardous waste.[2]

Accidental Release Measures

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: Evacuate personnel from the immediate spill area.[4]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Containment: For small spills, dampen the solid material with water and then transfer it to a suitable, labeled container for disposal.[6] Use an inert absorbent material like vermiculite (B1170534) or dry sand for larger spills.[7]

  • Cleanup: Use spark-proof tools and explosion-proof equipment for cleanup.[4] Clean the spill area with soap and copious amounts of water.[7] All cleanup materials must be disposed of as hazardous waste.[7]

  • Personal Protection: Anyone involved in the cleanup must wear the appropriate PPE, including respiratory protection.[4]

G spill This compound Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain the Spill (Use inert absorbent material) ventilate->contain small_spill Small Spill: Dampen with water contain->small_spill if solid large_spill Large Spill: Use vermiculite/sand contain->large_spill if solution cleanup Collect and Place in Sealed Hazardous Waste Container small_spill->cleanup large_spill->cleanup decontaminate Decontaminate Spill Area (Soap and water) cleanup->decontaminate dispose Dispose of Waste and Contaminated PPE (Follow institutional EHS guidelines) decontaminate->dispose

Caption: Workflow for responding to an this compound spill.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), and cleanup materials, must be treated as hazardous waste.[7]

2. Waste Collection and Storage:

  • Collect solid waste in a clearly labeled, sealable, and chemically compatible container.[4][7]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][8] The storage area should be secure and locked.[4]

3. Final Disposal:

  • The recommended method for the final disposal of this compound waste is through a licensed hazardous waste disposal service.[7] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[2]

  • Do not discharge this compound waste into drains or sewer systems.[4]

  • Contaminated packaging can be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to be made unusable and disposed of in a sanitary landfill if local regulations permit.[4] Controlled incineration with flue gas scrubbing is a possible option for combustible packaging materials.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Aminopyrine
Reactant of Route 2
Reactant of Route 2
Aminopyrine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.